2-(2-Thienyl)ethyl methanesulphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S2/c1-12(8,9)10-5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMFRFIVUQTAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210302 | |
| Record name | 2-(2-Thienyl)ethyl methanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61380-07-2 | |
| Record name | 2-Thiopheneethanol, 2-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61380-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Thienyl)ethyl methanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061380072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Thienyl)ethyl methanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-thienyl)ethyl methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Physicochemical properties of 2-(2-Thienyl)ethyl methanesulphonate
An In-depth Technical Guide to 2-(2-Thienyl)ethyl Methanesulphonate for Researchers and Drug Development Professionals
Introduction
This compound, also known as 2-(2-Thienyl)ethyl mesylate, is a crucial intermediate in synthetic organic chemistry. Its significance is particularly pronounced in the pharmaceutical industry, where the 2-(2-thienyl)ethyl moiety is a structural component of several active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.
Compound Identification and Core Properties
Proper identification is the cornerstone of chemical research. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in literature and databases.
| Property | Value | Source |
| CAS Number | 61380-07-2 | [1][2] |
| Molecular Formula | C₇H₁₀O₃S₂ | [2] |
| Molecular Weight | 206.3 g/mol | [2] |
| IUPAC Name | 2-thiophen-2-ylethyl methanesulfonate | [2] |
| Common Synonyms | 2-(2-Thienyl)ethyl Mesylate, 2-Thiopheneethanol Methanesulfonate | [2] |
| Physical Form | Dark Brown Oil | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage | Store in refrigerator, under inert gas | [1] |
Synthesis and Mechanistic Insight
The synthesis of this compound is a classic example of an esterification reaction, specifically a mesylation. The process involves the conversion of the primary alcohol, 2-(2-thienyl)ethanol, into its corresponding sulfonate ester. This transformation is fundamental because it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (mesylate, -OMs), thereby activating the molecule for subsequent nucleophilic substitution reactions.
The choice of methanesulfonyl chloride as the reagent is deliberate. It is highly reactive and readily introduces the mesyl group. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.
Caption: Synthetic pathway for this compound.
Detailed Laboratory Protocol
This protocol is adapted from analogous sulfonation procedures.[3][4]
-
Preparation: To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2-(2-thienyl)ethanol (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the mixture to 0°C in an ice-water bath.
-
Mesylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, this compound, as an oil. Further purification can be achieved via column chromatography if necessary.
Reactivity and Application in Drug Development
The utility of this compound stems from the high reactivity of the mesylate group as a leaving group in Sₙ2 reactions. This property makes it an invaluable precursor for introducing the 2-(2-thienyl)ethyl scaffold into more complex molecules.
This compound and its analogues are key intermediates in the synthesis of important drugs. For instance, the structurally similar 2-(2-thienyl)ethyl toluene-p-sulphonate is used to synthesize the antiplatelet agent Clopidogrel and the dopamine agonist Rotigotine .[3] Similarly, sulfonate derivatives of 2-(2'-thienyl)ethanol are precursors for another antiplatelet drug, Ticlopidine .[5][6] The methanesulphonate serves the same function, providing a reactive handle for amination or other nucleophilic substitutions required to build the final drug architecture.[5]
Analytical Characterization
A robust analytical workflow is critical to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.
Caption: Standard workflow for spectroscopic analysis and validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons (typically in the δ 6.9-7.2 ppm range), two triplets for the ethyl chain protons (-CH₂-CH₂-), and a sharp singlet for the methyl protons of the mesyl group around δ 3.0 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms, including those in the thiophene ring, the ethyl chain, and the mesyl methyl group.
-
Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight of 206.3 g/mol .[2] The fragmentation pattern will provide further structural evidence.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. Key absorptions will include strong, characteristic peaks for the sulfonyl group (S=O) stretches, typically found around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H317: May cause an allergic skin reaction.[2]
-
H341: Suspected of causing genetic defects.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
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This compound | C7H10O3S2 | CID 3047723. PubChem. [Link]
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Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. ResearchGate. [Link]
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The Science Behind 2-(2-Thienyl)ethyl Toluene-p-Sulphonate: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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thiophene-2-carboxylic acid 2-thienyl ester. Optional[13C NMR] - Chemical Shifts. [Link]
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- 6. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]
Spectroscopic Data of 2-(2-Thienyl)ethyl Methanesulphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Thienyl)ethyl methanesulphonate is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity and structural integrity are paramount for the successful development of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a comprehensive reference for its characterization. This document will detail the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the underlying principles and experimental protocols.
Molecular Structure and Synthesis
This compound (C₇H₁₀O₃S₂) is an ester of 2-(2-thienyl)ethanol and methanesulfonic acid. Its molecular weight is approximately 206.28 g/mol [1][2][3].
Synthesis Pathway
The synthesis of this compound typically involves the reaction of 2-(2-thienyl)ethanol with methanesulfonyl chloride in the presence of a base, such as triethylamine or potassium hydroxide, to neutralize the hydrochloric acid byproduct[2][4]. The reaction is generally carried out in an aprotic solvent like toluene or dichloromethane.
Caption: Synthesis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | dd | 1H | H-5 (Thienyl) |
| ~6.95 | dd | 1H | H-3 (Thienyl) |
| ~6.90 | dd | 1H | H-4 (Thienyl) |
| ~4.40 | t | 2H | -CH₂-O- |
| ~3.25 | t | 2H | Thienyl-CH₂- |
| ~2.90 | s | 3H | CH₃-SO₂- |
This data is predicted based on typical chemical shifts for similar structural motifs.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the thiophene ring, the ethyl bridge, and the methanesulfonyl group.
-
Thiophene Ring Protons: The three protons on the thiophene ring will appear in the aromatic region (δ 6.5-8.0 ppm). Due to the substitution at the 2-position, they will exhibit complex splitting patterns (doublet of doublets, dd) arising from coupling with each other[5][6].
-
Ethyl Bridge Protons: The two methylene groups of the ethyl bridge will appear as two triplets (t) due to coupling with each other. The methylene group attached to the oxygen of the sulfonate ester (-CH₂-O-) will be deshielded and appear at a higher chemical shift compared to the methylene group attached to the thiophene ring (Thienyl-CH₂-).
-
Methanesulfonyl Protons: The methyl group of the methanesulfonyl moiety will appear as a sharp singlet (s) in the upfield region, as it has no adjacent protons to couple with.
Caption: Predicted ¹H NMR spectral correlations.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher.
-
Data Processing: Process the data with a Fourier transform and reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).
Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~139.0 | C-2 (Thienyl, quaternary) |
| ~127.5 | C-5 (Thienyl) |
| ~126.0 | C-3 (Thienyl) |
| ~124.5 | C-4 (Thienyl) |
| ~69.0 | -CH₂-O- |
| ~37.0 | CH₃-SO₂- |
| ~30.0 | Thienyl-CH₂- |
This data is predicted based on typical chemical shifts for similar structural motifs.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.
-
Thiophene Ring Carbons: The four carbons of the thiophene ring will appear in the downfield region (δ 120-140 ppm)[7]. The quaternary carbon (C-2) attached to the ethyl group will have a different chemical shift compared to the three CH carbons.
-
Ethyl Bridge Carbons: The two methylene carbons will be in the upfield region, with the carbon attached to the oxygen (-CH₂-O-) appearing at a higher chemical shift due to the deshielding effect of the oxygen atom.
-
Methanesulfonyl Carbon: The methyl carbon of the methanesulfonyl group will appear as a single peak in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Background Spectrum: Record a background spectrum of the salt plates or the solvent.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Thiophene ring |
| ~2950, ~2850 | C-H stretch | -CH₂- and -CH₃ |
| ~1450 | C=C stretch | Thiophene ring |
| ~1350 (asymmetric) | S=O stretch | Sulfonate ester |
| ~1175 (symmetric) | S=O stretch | Sulfonate ester |
| ~970 | S-O stretch | Sulfonate ester |
| ~850 | C-H out-of-plane bend | 2-substituted thiophene |
This data is predicted based on characteristic absorption frequencies of the functional groups.[8][9][10][11][12][13]
Interpretation of the IR Spectrum
The IR spectrum will be dominated by the characteristic absorptions of the sulfonate ester and the thiophene ring.
-
Sulfonate Ester Group: The most prominent peaks will be the strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The S-O stretching vibration will also be present at a lower wavenumber.
-
Thiophene Ring: The C-H stretching vibrations of the aromatic thiophene ring will appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring will give rise to absorptions in the 1600-1400 cm⁻¹ region. A characteristic C-H out-of-plane bending vibration for a 2-substituted thiophene is expected around 850 cm⁻¹.
-
Alkyl Groups: The C-H stretching vibrations of the methylene and methyl groups will be observed in the 2950-2850 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC/MS) for volatile compounds.
-
Ionization: The molecules are ionized, commonly using Electron Impact (EI) ionization.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum Data (EI)
| m/z | Proposed Fragment |
| 206 | [M]⁺ (Molecular Ion) |
| 127 | [M - SO₂CH₃]⁺ |
| 111 | [M - OSO₂CH₃]⁺ |
| 97 | [C₄H₄SCH₂]⁺ (Thienylmethyl cation) |
| 83 | [C₄H₃S]⁺ (Thienyl cation) |
| 79 | [SO₂CH₃]⁺ |
This data is predicted based on common fragmentation patterns of sulfonate esters and thiophene derivatives.[14][15][16][17]
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 206, corresponding to its molecular weight[3]. The fragmentation pattern will be influenced by the cleavage of the bonds within the methanesulfonate group and the ethyl bridge.
-
Molecular Ion: The presence of the molecular ion peak confirms the molecular weight of the compound.
-
Key Fragmentations:
-
Cleavage of the C-O bond of the ester can lead to the formation of a [M - OSO₂CH₃]⁺ ion.
-
Loss of the methanesulfonyl radical (•SO₂CH₃) would result in a fragment at m/z 127.
-
A prominent peak is expected at m/z 97, corresponding to the stable thienylmethyl cation, formed by cleavage of the bond between the two methylene groups.
-
The methanesulfonyl cation itself may be observed at m/z 79.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
References
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ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene... Retrieved from [Link]
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Chemsrc. (2025). 2-thiophen-2-ylethyl methanesulfonate | CAS#:61380-07-2. Retrieved from [Link]
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ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]
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ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved from [Link]
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PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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NIST. (n.d.). 2-Thiopheneethanol. Retrieved from [Link]
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PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectra of ethene/Y copolymers with similar comonomer content... Retrieved from [Link]
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UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PMC. (n.d.). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Retrieved from [Link]
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YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. Retrieved from [Link]
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IOSR Journals. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Solubility of 2-(2-Thienyl)ethyl Methanesulphonate in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: From Synthesis to Solution – The Critical Role of Solubility
In the landscape of pharmaceutical development and organic synthesis, 2-(2-Thienyl)ethyl methanesulphonate (CAS 61380-07-2) emerges as a pivotal intermediate, notably in the synthesis of vital therapeutics such as the antiplatelet agent clopidogrel and the dopamine agonist rotigotine.[1] The efficacy of its use in these synthetic pathways is not merely a matter of reactivity, but is profoundly influenced by its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction kinetics, designing efficient purification protocols, and ensuring the overall viability of a synthetic route.
This guide provides an in-depth exploration of the solubility characteristics of this compound. We will dissect its molecular structure to predict its solubility behavior, present the available qualitative data, and, most importantly, provide a robust, field-proven experimental protocol for the quantitative determination of its solubility. This document is designed not as a static data sheet, but as a comprehensive technical resource that empowers the researcher to make informed decisions in the laboratory.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is the first step in predicting its solubility.
| Property | Value | Reference(s) |
| CAS Number | 61380-07-2 | [2] |
| Molecular Formula | C₇H₁₀O₃S₂ | |
| Molecular Weight | 206.28 g/mol | [3] |
| Appearance | Dark Brown Oil | [2] |
| Boiling Point | 367.2°C at 760 mmHg | [3] |
| Density | 1.325 g/cm³ | [3] |
| Synonyms | 2-(Thiophen-2-yl)ethyl methanesulfonate, 2-(2-Thienyl)ethyl Mesylate, 2-Thiopheneethanol Methanesulfonate |
The Theoretical Underpinnings of Solubility: A Molecular Perspective
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This axiom suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound can be rationalized by examining the distinct regions of its molecular structure:
-
The Thiophene Ring and Ethyl Spacer: This portion of the molecule is predominantly non-polar and lipophilic. The thiophene ring, while containing a heteroatom, contributes to the aromatic and largely non-polar character. This region will favor interactions with non-polar or weakly polar solvents through van der Waals forces.
-
The Methanesulphonate (Mesylate) Group (-O-SO₂-CH₃): This is a highly polar and electrophilic functional group. The presence of the sulfonyl group with its electronegative oxygen atoms creates a significant dipole moment, making this end of the molecule capable of strong dipole-dipole interactions and potentially acting as a hydrogen bond acceptor.
Therefore, the solubility of this compound in any given solvent will be a function of the solvent's ability to effectively solvate both the non-polar thiophene "tail" and the polar sulfonate "head".
Based on this structural analysis, we can anticipate:
-
High solubility in polar aprotic solvents (e.g., acetone, dimethylformamide) that can effectively engage in dipole-dipole interactions with the methanesulphonate group.
-
Moderate to good solubility in polar protic solvents like alcohols (e.g., methanol, ethanol), which can interact with the polar head.
-
Limited solubility in purely non-polar solvents (e.g., hexane, toluene), as they cannot effectively solvate the highly polar sulfonate group.
Qualitative and Semi-Quantitative Solubility Profile
While comprehensive quantitative data is not widely published, several sources provide valuable qualitative insights.
| Solvent | Solubility Description | Reference(s) |
| Chloroform | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
| Ethyl Acetate | Slightly Soluble | [1] |
| Water | Insoluble | [5] |
*Data for the structurally similar compound 2-(2-thienyl)ethyl toluene-p-sulphonate.
This information aligns with our theoretical predictions. The slight solubility in chloroform and ethyl acetate, which are moderately polar, and in methanol, a polar protic solvent, reflects the compound's dual nature.
A Robust Protocol for the Quantitative Determination of Solubility
The following protocol is based on the principles of the equilibrium shake-flask method, a widely accepted technique for determining the solubility of chemical compounds.[6] This method is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective:
To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions to create a set of calibration standards (typically 5-7 concentrations).
-
-
HPLC Method Development:
-
Develop a reliable HPLC method (or other analytical technique) to accurately quantify the concentration of the compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.99.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.
-
Accurately add a known volume of the organic solvent to the vial.
-
Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Safety and Handling Considerations
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is associated with several hazards:
-
Harmful if swallowed
-
May cause an allergic skin reaction
-
Suspected of causing genetic defects
When handling this compound, it is imperative to:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Avoid inhalation of any vapors and direct contact with skin and eyes.[9]
-
Store the compound in a tightly sealed container in a cool, dry place, as it may be moisture-sensitive.[9]
Conclusion
While published quantitative solubility data for this compound is scarce, a comprehensive understanding of its molecular structure and the fundamental principles of solubility allows for reasoned predictions of its behavior in various organic solvents. Its amphiphilic nature, with distinct polar and non-polar regions, suggests a nuanced solubility profile, favoring polar aprotic and moderately polar solvents.
This guide provides the theoretical framework and, critically, a robust experimental protocol to empower researchers to determine precise, application-specific solubility data. Such empirical data is indispensable for the efficient and scalable use of this important pharmaceutical intermediate.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate.
-
Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]
-
Chemsrc. (2025). 2-thiophen-2-ylethyl methanesulfonate. Retrieved from [Link]
-
Pure. (2009). OECD Guidelines for Testing Chemicals. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
Chemsrc. (2025). 2-thiophen-2-ylethyl methanesulfonate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-(2-Thienyl)ethyl Toluene-p-Sulphonate: Synthesis and Reactivity. Retrieved from [Link]
-
IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1137-1159. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved from [Link]
-
OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]
-
Moltox. (n.d.). Safety Data Sheet - Ethyl Methanesulfonate. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Solubility of Things. (n.d.). Methyl methanesulfonate. Retrieved from [Link]
-
ResearchGate. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Retrieved from [Link]
-
IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]
-
YouTube. (2023). Solubility of Organic Compounds. The Organic Chemistry Tutor. Retrieved from [Link]
-
ResearchGate. (2025). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
YouTube. (2021). 4: Predicting the solubility of organic molecules. Roxi Hulet. Retrieved from [Link]
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- 5. 2-(2-Thienyl)ethyl toluene-p-sulphonate|CAS 40412-06-4 [benchchem.com]
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An In-depth Technical Guide to the Synthesis, Characterization, and Melting Point Determination of 2-(2-Thienyl)ethyl Methanesulphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Thienyl)ethyl methanesulphonate, a key intermediate in the synthesis of various pharmaceutical compounds. While a definitive melting point for this compound is not widely reported, compiled data suggests it exists as an oil at ambient temperatures, indicating a melting point below room temperature. This guide details a robust protocol for its synthesis via the mesylation of 2-(2-thienyl)ethanol, outlines effective purification techniques, and presents expected analytical data for its characterization. Furthermore, it addresses the nuances of determining the melting point of low-melting solids and oils, providing researchers with the necessary tools to accurately assess this physical property.
Introduction
This compound, also known as 2-(2-thienyl)ethyl mesylate, is a significant building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the excellent leaving group properties of the mesylate moiety, facilitating nucleophilic substitution reactions for the introduction of the 2-(2-thienyl)ethyl group into target molecules. This structural motif is found in several active pharmaceutical ingredients (APIs).
An accurate understanding of the physicochemical properties of synthetic intermediates is paramount for process development, optimization, and quality control. The melting point is a fundamental characteristic that provides insights into the purity and identity of a crystalline solid. However, for compounds that are liquid at room temperature, the determination of this property requires specialized techniques. This guide aims to provide a comprehensive resource for researchers working with this compound, addressing the ambiguity surrounding its melting point and offering detailed experimental procedures.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physical and structural characteristics of this compound is essential for its effective use.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃S₂ | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| Physical State | Reported as an oil or dark brown liquid at room temperature. | - |
| Melting Point | Not definitively reported; presumed to be below room temperature. | - |
| CAS Number | 61380-07-2 | PubChem[1] |
Structural Confirmation: Spectroscopic Analysis
Due to the absence of publicly available experimental spectra for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on its molecular structure and data from analogous compounds. These predictions serve as a benchmark for researchers to confirm the successful synthesis and purity of the compound.
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.15 (m, 1H): Thiophene H5
-
δ 6.95-6.90 (m, 2H): Thiophene H3 and H4
-
δ 4.40 (t, J = 6.8 Hz, 2H): -CH₂-OMs
-
δ 3.25 (t, J = 6.8 Hz, 2H): Thiophene-CH₂-
-
δ 2.90 (s, 3H): -SO₂-CH₃
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ 139.5: Thiophene C2
-
δ 127.0: Thiophene C5
-
δ 125.5: Thiophene C4
-
δ 124.0: Thiophene C3
-
δ 69.0: -CH₂-OMs
-
δ 37.5: -SO₂-CH₃
-
δ 31.0: Thiophene-CH₂-
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the mesylation of 2-(2-thienyl)ethanol. The following protocol is adapted from established procedures for the synthesis of similar sulfonate esters and is designed to be both efficient and reliable.[2][3]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(2-thienyl)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-thienyl)ethanol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 eq.) to the stirred solution.
-
Add methanesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Strategy: Flash Column Chromatography
The crude this compound, which is typically an oil, can be purified by flash column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a clear oil.
Melting Point Determination for Low-Melting Solids and Oils
Given that this compound is an oil at room temperature, standard melting point apparatus may not be suitable for determining its freezing/melting point. The following methods are recommended for such substances.
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a highly sensitive thermal analysis technique that can be used to determine the melting point of a substance, even if it is a liquid at room temperature.
Experimental Workflow:
-
Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Accurately weigh a small amount of the purified oil (typically 1-5 mg) into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Cool the sample to a temperature well below the expected melting point (e.g., -50 °C).
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min).
-
The melting point is determined as the onset or peak of the endothermic transition observed in the DSC thermogram.
Alternative Method: Visual Determination in a Cooling Bath
A simpler, albeit less precise, method involves visually observing the solidification and melting of the sample in a controlled cooling and heating bath.
Experimental Workflow:
-
Place a small amount of the oil in a small test tube or capillary tube.
-
Immerse the tube in a cooling bath (e.g., a dry ice/acetone slush).
-
Stir the sample with a thin glass rod or wire until it solidifies.
-
Remove the tube from the cooling bath and allow it to warm up slowly while stirring.
-
The temperature at which the last crystal melts is recorded as the melting point.
Conclusion
References
[2] Preparation method of 2-(2-thienyl) ethanol p-toluenesulfonate. CN101560202B. Available from: [4] Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. EP0367233A2. Available from: [3] Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate. CN103360363A. Available from: Melting point determination. Available from: [Link] [5] Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom. EP0522956A2. Available from: [1] this compound. PubChem. Available from: [Link] [6] Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. National Institutes of Health. Available from: [Link] [7] 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available from: [Link] [8] Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. ResearchGate. Available from: [Link] [9] Melting point determination. SSERC. Available from: [Link] [10] 13C HIGH RESOLUTION NMR STUDY OF METHYL—DIETHYL SULFONIUM TCNQ 1 : 2 COMPLEX. Available from: [Link] [11] 3(2) 11 - Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews. Available from: [Link] [12] The Science Behind 2-(2-Thienyl)ethyl Toluene-p-Sulphonate: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link] [13] Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. SciSpace. Available from: [Link] [14] NOVEL PROCESS FOR THE SYNTHESIS OF PHENOXYETHYL DERIVATIVES. WO 2011/101864 A1. Available from: [15] What is Melting Point?. Mettler Toledo. Available from: [Link] [16] Ethyl Methanesulphonate (EMS)-Mediated Mutagenesis Induces Genetic and Morphological Variations in Eggplant (Solanum melongena L.). MDPI. Available from: [Link] [17] PREPARATION OF BIS(2,2,2-TRIFLUOROETHYL) (CARBOMETHOXYMETHYL)PHOSPHONATE. Organic Syntheses. Available from: [Link] [18] Interpretation of 2D NMR Spectra. Available from: [Link] [19] Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Semantic Scholar. Available from: [Link] [20] Exploring the Importance of Melting Point Meters in Oil Analysis. Drawell. Available from: [Link] [21] Molecular and Biochemical Evaluation of Ethyl Methanesulfonate-Induced Mutant Lines in Camelina sativa L. National Institutes of Health. Available from: [Link]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Logical Relationship for Melting Point Determination
Sources
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- 2. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]
- 3. CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Google Patents [patents.google.com]
- 4. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]
- 5. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]
- 6. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
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- 13. scispace.com [scispace.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. mt.com [mt.com]
- 16. Ethyl Methanesulphonate (EMS)-Mediated Mutagenesis Induces Genetic and Morphological Variations in Eggplant (Solanum melongena L.) | MDPI [mdpi.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. nmr.tamu.edu [nmr.tamu.edu]
- 19. semanticscholar.org [semanticscholar.org]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. Molecular and Biochemical Evaluation of Ethyl Methanesulfonate-Induced Mutant Lines in Camelina sativa L - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Thienyl)ethyl Methanesulphonate (CAS Number: 61380-07-2)
This guide provides a comprehensive technical overview of 2-(2-Thienyl)ethyl methanesulphonate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, reactivity, and applications.
Introduction and Core Characteristics
This compound, also known as 2-(2-thienyl)ethyl mesylate, is a vital organic compound valued for its role as a reactive intermediate. Its structure incorporates a thiophene ring, an ethyl spacer, and a methanesulphonate (mesylate) group. The mesylate moiety is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile tool for introducing the 2-(2-thienyl)ethyl group into a wide range of molecules. This reactivity is fundamental to its application in the synthesis of active pharmaceutical ingredients (APIs).
Table 1: Core Identifiers and Properties of this compound [1][2]
| Property | Value |
| CAS Number | 61380-07-2 |
| Molecular Formula | C₇H₁₀O₃S₂ |
| Molecular Weight | 206.28 g/mol [3] |
| IUPAC Name | 2-thiophen-2-ylethyl methanesulfonate[1] |
| Synonyms | 2-(2-Thienyl)ethyl mesylate, 2-Thiopheneethanol methanesulfonate |
| Appearance | Reported as a dark brown oil[4] |
| Solubility | Slightly soluble in chloroform and methanol[4] |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization.
Table 2: Physicochemical Properties of this compound [2]
| Property | Value | Source |
| Density | 1.325 g/cm³ | Chemsrc[2] |
| Boiling Point | 367.2 °C at 760 mmHg | Chemsrc[2] |
| Flash Point | 175.9 °C | Chemsrc[2] |
| Refractive Index | 1.546 | Chemsrc[2] |
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the thiophene ring, the ethyl chain, and the mesylate group.
-
Thiophene Ring Protons: Three signals in the aromatic region (approximately δ 6.8-7.2 ppm). The proton at position 5 of the thiophene ring would likely appear as a doublet of doublets, coupled to the protons at positions 3 and 4. The protons at positions 3 and 4 would also show characteristic couplings.
-
Ethyl Chain Protons: Two triplets corresponding to the two methylene groups. The methylene group adjacent to the thiophene ring (-CH₂-Thiophene) would appear at approximately δ 3.0-3.3 ppm, while the methylene group attached to the mesylate oxygen (-O-CH₂-) would be further downfield, around δ 4.2-4.5 ppm, due to the deshielding effect of the electronegative oxygen atom.
-
Mesylate Protons: A sharp singlet at approximately δ 2.9-3.1 ppm, integrating to three protons, corresponding to the methyl group of the methanesulphonate.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The predicted ¹³C NMR spectrum would show seven distinct carbon signals.
-
Thiophene Ring Carbons: Four signals in the aromatic region (approximately δ 123-141 ppm).
-
Ethyl Chain Carbons: Two signals, one for the methylene carbon adjacent to the thiophene ring (around δ 30-35 ppm) and one for the methylene carbon attached to the oxygen (around δ 68-72 ppm).
-
Mesylate Carbon: A signal for the methyl carbon of the mesylate group, typically appearing around δ 37-40 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:
-
S=O Stretching (Sulfonate): Strong, asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. These are characteristic of the sulfonate group.
-
C-O Stretching: A strong band in the region of 1000-1200 cm⁻¹.
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹ characteristic of the thiophene ring.
-
C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹ corresponding to the ethyl and methyl groups.
-
C=C Stretching (Thiophene): Bands in the region of 1400-1500 cm⁻¹.
Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 206. Key fragmentation patterns would likely involve the loss of the mesylate group or cleavage of the ethyl chain.
Synthesis of this compound
The primary route for the synthesis of this compound is the methanesulfonylation of its corresponding alcohol, 2-(2-thienyl)ethanol. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Caption: Synthesis workflow for this compound.
Synthesis of the Precursor: 2-(2-Thienyl)ethanol
2-(2-Thienyl)ethanol can be synthesized from thiophene through various methods. One common industrial method involves the metallation of thiophene followed by a reaction with ethylene oxide[4].
Step-by-Step Protocol for 2-(2-Thienyl)ethanol Synthesis: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Metallation of Thiophene: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene in a suitable solvent like toluene. Add a metallating agent, such as sodium hydride, in portions while controlling the temperature[5].
-
Reaction with Ethylene Oxide: After the metallation is complete, introduce ethylene oxide to the reaction mixture. The reaction is typically carried out at a controlled temperature to ensure a selective reaction[5].
-
Hydrolysis: Upon completion of the reaction, carefully quench the mixture with an acidic aqueous solution to hydrolyze the intermediate and obtain 2-(2-thienyl)ethanol.
-
Purification: The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by vacuum distillation.
Methanesulfonylation of 2-(2-Thienyl)ethanol
Step-by-Step Protocol: This protocol is adapted from analogous tosylation procedures and general methanesulfonylation methods. It should be optimized for specific laboratory conditions.
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve 2-(2-thienyl)ethanol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add a tertiary amine base, such as triethylamine (1.5 eq.), to the solution.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C. The formation of a precipitate (triethylamine hydrochloride) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for a few hours, or allow it to warm to room temperature if the reaction is slow. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.
-
Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the excellent leaving group ability of the mesylate anion. This facilitates nucleophilic substitution reactions (Sₙ2), allowing for the covalent attachment of the 2-(2-thienyl)ethyl moiety to various nucleophiles.
Caption: General Sₙ2 reaction mechanism involving this compound.
A prominent application of this compound is in the synthesis of thienopyridine-based antiplatelet drugs, such as ticlopidine and its analog, clopidogrel[6]. These drugs are crucial in the prevention of thrombotic events.
Role in the Synthesis of Ticlopidine and Clopidogrel
In the synthesis of these APIs, this compound (or its tosylate analogue) serves as an electrophile that reacts with an appropriate amine nucleophile. For instance, in one synthetic route to clopidogrel, a derivative of 2-amino-2-(2-chlorophenyl)acetic acid is alkylated with the 2-(2-thienyl)ethyl group[7].
Caption: Simplified pathway showing the role of the mesylate in clopidogrel synthesis.
This nucleophilic substitution step is a critical bond-forming reaction in the construction of the core structure of these drugs. The choice of the mesylate as a leaving group is strategic, as it is highly reactive, allowing the reaction to proceed under relatively mild conditions with good yields.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.
Table 3: GHS Hazard Statements [1]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H317 | May cause an allergic skin reaction |
| H341 | Suspected of causing genetic defects |
Recommended Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, primarily as an electrophile in Sₙ2 reactions, makes it an essential building block in the pharmaceutical industry, most notably in the production of widely-used antiplatelet medications. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective and responsible use in research and development.
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2-(2-Thienyl)ethyl methanesulphonate safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 2-(2-Thienyl)ethyl Methanesulphonate
Introduction
This compound (CAS No. 61380-07-2) is a sulfonate ester widely utilized as a key intermediate in complex organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its utility stems from the methanesulphonate (mesylate) group, an excellent leaving group that facilitates nucleophilic substitution reactions. However, the very reactivity that makes this compound valuable also presents significant health and safety challenges. As a potent alkylating agent, it is suspected of causing genetic defects and requires handling protocols that reflect its hazardous nature.[1]
This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, chemists, and drug development professionals with a deeper understanding of the hazards associated with this compound. By elucidating the mechanistic basis for its toxicity, this document aims to empower scientific staff to implement robust safety protocols grounded in chemical principles, ensuring both personal safety and experimental integrity.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of a thorough safety assessment. These parameters dictate appropriate storage conditions, predict its behavior in various solvents, and inform emergency response procedures.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 61380-07-2 | [1][2][3] |
| IUPAC Name | 2-thiophen-2-ylethyl methanesulfonate | [1] |
| Molecular Formula | C₇H₁₀O₃S₂ | [1][3] |
| Molecular Weight | 206.3 g/mol | [1][4] |
| Synonyms | 2-(2-Thienyl)ethyl Mesylate, 2-Thiopheneethanol Methanesulfonate | [1][3] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Dark Brown Oil | [2] |
| Boiling Point | 367.2 °C at 760 mmHg | [3] |
| Density | 1.325 g/cm³ | [3] |
| Flash Point | 175.9 °C | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Recommended Storage | Refrigerator | [2] |
Hazard Profile: A Mechanistic Perspective
The Globally Harmonized System (GHS) provides a clear classification of the hazards associated with this compound. Understanding the chemical mechanisms behind these classifications is critical for appreciating the risks involved.[1]
-
H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4)
-
H317: May cause an allergic skin reaction (Skin Sensitization - Category 1)
-
H341: Suspected of causing genetic defects (Germ Cell Mutagenicity - Category 2)
The primary toxicological concern stems from the compound's nature as an alkylating agent . The methanesulphonate moiety is an excellent leaving group. In the presence of a nucleophile (Nu⁻), such as the amine groups found on DNA bases or proteins, the compound can undergo an Sₙ2 reaction, covalently bonding the 2-(2-thienyl)ethyl group to the biological macromolecule. This process, known as alkylation, is the root cause of its mutagenicity and skin sensitization properties.
Hierarchy of Controls: From Engineering to PPE
Managing exposure to hazardous substances follows a "hierarchy of controls." This principle prioritizes the most effective measures first. For a suspected mutagen like this compound, this hierarchy is not merely a recommendation but a requirement for safe laboratory practice.
1. Engineering Controls: This is the most critical line of defense.
-
Chemical Fume Hood: All handling of the neat compound and its concentrated solutions must be performed inside a certified chemical fume hood. This prevents the inhalation of aerosols and vapors and provides containment in case of a spill.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.
2. Administrative Controls:
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled.
-
Training: All personnel must be trained on the specific hazards of alkylating agents and the protocols outlined in this guide.
-
Minimization: Use the smallest quantity of the chemical necessary for the experiment.
3. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Table 3: Required Personal Protective Equipment
| Exposure Route | Required PPE | Rationale and Best Practices |
| Eyes | Safety glasses with side-shields or chemical splash goggles. | Protects against accidental splashes of the liquid. Standard prescription glasses are not sufficient.[6] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Lab coat. | Double-gloving is recommended when handling the neat material. Gloves should be inspected before use and disposed of immediately after handling. Consult glove manufacturer data for breakthrough times. A lab coat protects against contamination of personal clothing.[6] |
| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides superior respiratory protection. For emergency situations or spill cleanup outside a hood, a respirator with an organic vapor cartridge may be necessary.[7] |
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Start -> Engineering; Engineering -> Admin [label="Yes"]; Engineering -> Stop [label="No"]; Admin -> PPE [label="Yes"]; Admin -> Stop [label="No"]; PPE -> Proceed; }
Standard Operating Procedures
Adherence to detailed, step-by-step protocols is essential to minimize risk.
Protocol 4.1: Weighing and Dispensing Solid/Oil Reagents
-
Preparation: Ensure the fume hood sash is at the proper working height. Cover the work surface and analytical balance with absorbent, disposable bench paper.
-
PPE: Don all required PPE as specified in Table 3, including double gloves.
-
Dispensing: Tare a suitable container on the balance. Remove the reagent from storage (refrigerator) and allow it to reach room temperature in a desiccator if necessary. Transfer the approximate amount of the compound into the tared container using a clean spatula or pipette.
-
Measurement: Securely cap the container and weigh it. The difference from the tare weight is the amount of substance dispensed. This "weighing by difference" method prevents contamination of the stock bottle.
-
Cleanup: Immediately cap the stock bottle and return it to storage. Dispose of the outer gloves and any contaminated weighing paper into a designated solid hazardous waste container.
Protocol 4.2: Reaction Setup and Quenching
-
Setup: All reaction setups should be performed in the fume hood.
-
Addition: When adding the reagent to a reaction mixture, do so slowly and in a controlled manner to manage any potential exotherms.
-
Quenching (Critical Step): Alkylating agents must be neutralized before the reaction workup.
-
Rationale: Unreacted this compound will persist through aqueous workup and chromatography, contaminating equipment and final products. It must be chemically destroyed.
-
Procedure: After the reaction is complete, add a suitable nucleophilic quenching agent. A common choice is a solution of ammonium hydroxide or sodium thiosulfate. Stir the mixture for a sufficient period (e.g., 1-2 hours) to ensure complete destruction of the alkylating agent before proceeding to extraction or other workup steps.
-
Emergency and Disposal Procedures
First-Aid Measures
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]
Accidental Release
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Neutralize: Cautiously treat the contained spill with a deactivating solution (e.g., 5% ammonium hydroxide) to neutralize the reactive mesylate.
-
Collect: Scoop the absorbent material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with the deactivating solution, followed by a soap and water wash.
Waste Disposal
-
Liquid Waste: Any waste stream containing unreacted this compound must be quenched as described in Protocol 4.2 before being added to the appropriate hazardous waste container.
-
Solid Waste: All contaminated disposables (gloves, bench paper, silica gel) must be collected in a separate, sealed, and clearly labeled hazardous waste container for incineration. Do not mix with general lab trash.
Conclusion
This compound is an invaluable tool in synthetic chemistry, but its utility is matched by its potential hazard. As a suspected mutagenic alkylating agent, it demands the highest level of respect and care. Safe handling is not merely a matter of following rules but of understanding the chemical principles that dictate those rules. By implementing a stringent hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing them with rigorous protocols and appropriate PPE—researchers can effectively mitigate the risks and continue their vital work in a safe and controlled environment.
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The Strategic Integration of the 2-(2-Thienyl)ethyl Moiety in Modern Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(2-thienyl)ethyl group, a seemingly simple structural motif, has emerged as a cornerstone in the design of several clinically significant therapeutic agents. This in-depth technical guide explores the multifaceted role of this moiety in medicinal chemistry, moving beyond a superficial overview to provide a detailed analysis for researchers and drug development professionals. We will dissect the strategic rationale behind its incorporation into drug candidates, examining its influence on physicochemical properties, pharmacokinetic profiles, and target engagement. Through an exploration of key case studies, including the antiplatelet agents ticlopidine and clopidogrel, and the tryptophan hydroxylase inhibitor telotristat ethyl, this guide will illuminate the nuanced contributions of the 2-(2-thienyl)ethyl group to drug efficacy and safety. Furthermore, we will delve into the synthetic strategies employed to introduce this versatile building block and discuss the metabolic liabilities associated with the thiophene ring.
Introduction: The Thiophene Scaffold as a Privileged Heterocycle
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs underscores its value in constructing molecules with desirable biological activities.[1] The thiophene ring is often employed as a bioisostere for the phenyl group, a strategy that leverages their similar size and electronics while often conferring advantageous physicochemical and metabolic properties.[3][4] This bioisosteric replacement can lead to enhanced potency, improved metabolic stability, and altered selectivity profiles.[1]
This guide focuses specifically on the 2-(2-thienyl)ethyl moiety , a common substructure where a thiophene ring is connected via a two-carbon linker. This seemingly minor extension of the thiophene core has profound implications for a molecule's interaction with its biological target and its overall drug-like properties.
Physicochemical Properties and Their Implications
The physicochemical properties of the 2-(2-thienyl)ethyl group are a composite of the characteristics of the thiophene ring and the ethyl linker.
The Thiophene Ring: A Phenyl Mimic with a Twist
The thiophene ring is aromatic, though its aromaticity is considered to be less than that of benzene.[5] The sulfur atom's lone pair of electrons participate in the π-electron system, contributing to its aromatic character.[5] This aromaticity means that thiophene, like benzene, can engage in π-π stacking and other non-covalent interactions with biological targets.
Table 1: Comparison of Physicochemical Properties of Thiophene and Benzene
| Property | Thiophene | Benzene |
| Molecular Weight ( g/mol ) | 84.14 | 78.11 |
| Boiling Point (°C) | 84 | 80.1 |
| Melting Point (°C) | -38 | 5.5 |
| Density (g/mL) | 1.051 | 0.876 |
Data sourced from public chemical databases.
The key distinction lies in the heteroatom. The sulfur in the thiophene ring can act as a hydrogen bond acceptor, a feature absent in the all-carbon benzene ring. This seemingly small difference can dramatically alter binding interactions with a target protein.
The Ethyl Linker: A Modulator of Flexibility and Lipophilicity
The two-carbon ethyl linker provides rotational flexibility, allowing the thiophene ring to adopt various spatial orientations to optimize its fit within a binding pocket.[1] This flexibility can be crucial for achieving high-affinity binding. The ethyl group also contributes to the overall lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[6] The strategic incorporation of an alkyl linker like the ethyl group can be a powerful tool to fine-tune a drug candidate's pharmacokinetic profile.[7]
Strategic Applications in Drug Design: Case Studies
The utility of the 2-(2-thienyl)ethyl group is best illustrated through its incorporation in successful drug molecules.
The Thienopyridine Antiplatelet Agents: Ticlopidine and Clopidogrel
Ticlopidine and its successor, clopidogrel, are thienopyridine prodrugs that irreversibly inhibit the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation.[6][8] The core structure of these drugs features a tetrahydrothieno[3,2-c]pyridine ring system, which is biosynthetically derived from a precursor containing a 2-(2-thienyl)ethyl amine moiety.
The 2-(2-thienyl)ethyl group is crucial for the formation of the active metabolite. These drugs are inactive in their administered form and require metabolic activation by hepatic cytochrome P450 (CYP) enzymes.[6][9] The metabolism involves oxidation of the thiophene ring, leading to the formation of a reactive thiolactone intermediate which then forms a disulfide bridge with a cysteine residue on the P2Y12 receptor.[9]
Experimental Workflow: Synthesis of Ticlopidine
A common synthetic route to ticlopidine involves the following key steps:[10][11][12]
-
Protection and Activation of 2-(2-Thienyl)ethanol: 2-(2-Thienyl)ethanol is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to protect the hydroxyl group and convert it into a good leaving group.
-
Condensation: The resulting sulfonate is then reacted with a suitable amine, such as 2-chlorobenzylamine.
-
Ring Closure: The intermediate is then treated with an acid and a source of formaldehyde (e.g., 1,3-dioxolane) to facilitate the cyclization and formation of the tetrahydrothieno[3,2-c]pyridine ring system, yielding ticlopidine.
Caption: Simplified synthetic pathway to Ticlopidine.
Telotristat Ethyl: A Peripherally Acting Tryptophan Hydroxylase Inhibitor
Telotristat ethyl (brand name Xermelo) is a prodrug used for the treatment of carcinoid syndrome diarrhea.[7] It is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[13][14] Telotristat ethyl is rapidly hydrolyzed in the body to its active metabolite, telotristat.[5][13]
The structure of telotristat features a complex side chain that includes a 2-(2-thienyl)ethyl-like fragment, although in this case, it is a substituted phenylethyl group. However, the principles of its design are relevant. A key feature of telotristat is that it does not cross the blood-brain barrier, thus selectively inhibiting peripheral serotonin production without affecting central nervous system (CNS) serotonin levels.[5] This peripheral restriction is a critical aspect of its safety profile.
Signaling Pathway: Mechanism of Action of Telotristat
Caption: Inhibition of serotonin synthesis by telotristat.
Synthesis of 2-(2-Thienyl)ethyl Building Blocks
The efficient synthesis of key intermediates is paramount in drug development. The 2-(2-thienyl)ethyl moiety is typically introduced using building blocks derived from 2-thiopheneethanol or 2-thiophenecarboxaldehyde.
Preparation of 2-(2-Thienyl)ethanol
2-(2-Thienyl)ethanol is a common starting material. It can be prepared via several routes, including the reduction of 2-thiopheneacetic acid or its esters.
Synthesis of 2-(2-Thienyl)ethylamine
2-(2-Thienyl)ethylamine is another crucial building block. It can be synthesized through various methods, such as the reduction of 2-(2-nitrovinyl)thiophene or the amination of 2-(2-thienyl)ethyl halides or sulfonates.[12]
Experimental Protocol: Synthesis of 2-(2-Thienyl)ethyl p-Toluenesulfonate
This protocol is adapted from a patented procedure and serves as a representative example of activating the hydroxyl group of 2-(2-thienyl)ethanol.[12]
Materials:
-
2-(2-Thienyl)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Toluene
-
Triethylamine (or another suitable base)
-
Water
Procedure:
-
Dissolve 2-(2-thienyl)ethanol and p-toluenesulfonyl chloride in toluene in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add triethylamine to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Add water to the reaction mixture to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 2-(2-thienyl)ethyl p-toluenesulfonate, which can be further purified by crystallization or chromatography.
Metabolism and Potential for Bioactivation
A critical consideration in the design of thiophene-containing drugs is their potential for metabolic bioactivation. The sulfur atom of the thiophene ring is susceptible to oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive electrophilic intermediates, such as thiophene-S-oxides or thiophene epoxides. These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, potentially leading to toxicity.
The metabolic fate of the 2-(2-thienyl)ethyl group is influenced by the substituents on both the thiophene ring and the rest of the molecule. In the case of ticlopidine and clopidogrel, this bioactivation is a prerequisite for their therapeutic effect.[9] However, in other contexts, it can be an undesirable liability. Medicinal chemists must carefully consider the metabolic profile of any new drug candidate containing a thiophene ring and design molecules that either leverage this bioactivation for therapeutic gain or minimize it to avoid toxicity.
Conclusion and Future Perspectives
The 2-(2-thienyl)ethyl group is a valuable and versatile component in the medicinal chemist's toolbox. Its ability to act as a flexible, lipophilic linker for the bioisosteric thiophene ring has been successfully exploited in the development of important drugs for cardiovascular disease and other conditions. A thorough understanding of its physicochemical properties, synthetic accessibility, and metabolic liabilities is essential for its effective application in future drug discovery programs.
As our understanding of drug-receptor interactions and metabolic pathways deepens, we can anticipate the continued and refined use of the 2-(2-thienyl)ethyl moiety in the design of novel therapeutics with improved efficacy and safety profiles. The strategic placement of this group will undoubtedly continue to play a significant role in the development of the next generation of medicines.
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Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat. PubMed. [Link]
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Reactivity of the methanesulfonate group as a leaving group
An In-Depth Technical Guide to the Reactivity of the Methanesulfonate Group
Authored by a Senior Application Scientist
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. The conversion of poorly reactive moieties into functionalities amenable to substitution or elimination is a cornerstone of molecular construction. Among the myriad of strategies developed for this purpose, the transformation of alcohols into methanesulfonates (mesylates) stands out for its reliability, versatility, and efficiency. This guide provides an in-depth exploration of the methanesulfonate group, not merely as a participant in reactions, but as a strategic tool for synthetic chemists. We will dissect the fundamental principles governing its reactivity, offer a comparative analysis against other common leaving groups, and present field-proven protocols that underscore its practical application.
The Challenge of the Hydroxyl Group and the Sulfonate Solution
Alcohols are one of the most common and versatile functional groups in organic chemistry. However, their utility in nucleophilic substitution and elimination reactions is severely hampered by the nature of the hydroxyl (-OH) group. The corresponding leaving group, the hydroxide ion (HO⁻), is a strong base and thus, a very poor leaving group.[1][2] Direct displacement of an untreated hydroxyl group by a nucleophile is energetically unfavorable and rarely occurs.[1]
To overcome this, the hydroxyl group must be converted into a group that is a weaker base and more stable upon departure. While protonation of the alcohol with a strong acid can convert the leaving group to a neutral water molecule (a good leaving group), this approach requires harsh acidic conditions that can be incompatible with sensitive substrates and may lead to side reactions like carbocation rearrangements.[2][3]
A more elegant and widely applicable solution is the conversion of the alcohol to a sulfonate ester.[4] By reacting an alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl), the hydroxyl group is transformed into a methanesulfonate (-OMs) group.[1] This new group is an excellent leaving group, enabling a vast array of subsequent transformations under milder conditions.[5]
Anatomy of an Excellent Leaving Group: The Methanesulfonate Anion
The efficacy of the mesylate group stems from the exceptional stability of the methanesulfonate anion (CH₃SO₃⁻) that is formed upon its departure. This stability can be attributed to two primary electronic factors:
-
Resonance Delocalization: The negative charge on the departing oxygen atom is not localized. Instead, it is delocalized across all three oxygen atoms of the sulfonate group through resonance. This distribution of charge significantly lowers the energy of the anion, making it a very weak base and, consequently, an excellent leaving group.[1][3][6]
-
Inductive Effect: The highly electronegative oxygen atoms and the central sulfur atom exert a strong electron-withdrawing inductive effect. This further pulls electron density away from the departing oxygen, stabilizing the negative charge.[3]
The combination of these effects makes the methanesulfonate anion a stable, weakly basic species that readily departs from the substrate.
Synthesis of Alkyl Mesylates: A Self-Validating Protocol
The conversion of an alcohol to a mesylate is a robust and high-yielding reaction. The standard protocol involves reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in an aprotic solvent like dichloromethane (DCM).[3][7]
A crucial aspect of this transformation is its stereochemical outcome. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of MsCl.[4] The carbon-oxygen bond of the alcohol remains intact throughout this process. Consequently, the formation of the mesylate occurs with retention of configuration at the stereogenic carbon center.[2] This predictability is a significant advantage in stereospecific synthesis.
Experimental Protocol: Synthesis of a Primary Alkyl Mesylate
This protocol describes a general procedure for the mesylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the primary alcohol (1.0 eq) and dissolved in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Base Addition: Triethylamine (1.5 eq) is added to the stirred solution.
-
MsCl Addition: Methanesulfonyl chloride (1.2 eq) is dissolved in a small amount of anhydrous DCM and added dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).
-
Workup: The reaction is quenched by the slow addition of cold water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude alkyl mesylate.
-
Purification: The product can be purified by column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for the next step.
Self-Validation: The success of the reaction is confirmed by the disappearance of the alcohol spot and the appearance of a new, less polar product spot on TLC. Spectroscopic analysis (¹H NMR, ¹³C NMR) will confirm the presence of the methyl group of the mesylate (a singlet around 3.0 ppm in ¹H NMR) and the expected shifts in the signals adjacent to the oxygen.
Comparative Reactivity: Mesylate in Context
The choice of a leaving group is a critical decision in synthesis design. The mesylate group is often compared with other sulfonate esters and halides.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate (approx.) |
| Triflate | -OTf | Triflic Acid | ~ -12 | ~50,000 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.7 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | 1.0 (Reference) |
| Iodide | -I | Hydroiodic Acid | ~ -10 | ~2.0 |
| Bromide | -Br | Hydrobromic Acid | ~ -9 | ~1.0 |
| Chloride | -Cl | Hydrochloric Acid | ~ -7 | ~0.02 |
| (Data compiled from sources[8] and[9]) |
Key Insights:
-
Triflate (-OTf): The undisputed champion of sulfonate leaving groups. The powerful inductive effect of the three fluorine atoms makes the triflate anion exceptionally stable, rendering alkyl triflates extremely reactive—often thousands of times more reactive than the corresponding mesylate.[3][8] This high reactivity can be advantageous for difficult substitutions but may also lead to instability and side reactions.
-
Tosylate (-OTs): The reactivity of tosylates is very similar to that of mesylates, and they are often used interchangeably.[3] The primary differences are steric and physical. The bulkier tosyl group can sometimes hinder reactions with sterically demanding substrates.[1] However, the aromatic ring in the tosylate can be useful for UV visualization on TLC plates, and tosylated alcohols are often crystalline solids, which can be easier to purify than the often-oily mesylates.[1]
-
Halides: The mesylate group's reactivity is generally on par with bromide and iodide, making it an excellent alternative. It is significantly more reactive than chloride. A key advantage of the mesylate-based route is the stereochemical control it offers: converting an alcohol to a halide using reagents like SOCl₂ or PBr₃ often proceeds with inversion, while mesylation proceeds with retention.[2] This allows for precise control over the stereochemical outcome of a two-step sequence (e.g., mesylation followed by SN2).
Mesylates in Action: Substitution and Elimination Reactions
Once formed, alkyl mesylates are versatile substrates for a wide range of transformations, most notably nucleophilic substitution and elimination reactions.[3][10]
Nucleophilic Substitution (SN1 and SN2)
Alkyl mesylates readily undergo SN2 reactions with a wide variety of good nucleophiles. The reaction proceeds via a backside attack, resulting in a complete inversion of stereochemistry at the carbon center.[11][12] This predictable outcome is a cornerstone of stereocontrolled synthesis.
-
Primary and secondary mesylates strongly favor the SN2 pathway, especially with strong, non-bulky nucleophiles in polar aprotic solvents (e.g., acetone, DMF, DMSO).[9][13]
-
Tertiary mesylates , which cannot undergo backside attack due to steric hindrance, will react via an SN1 mechanism. This involves the formation of a carbocation intermediate and is favored by polar protic solvents (e.g., water, ethanol) that can stabilize both the departing leaving group and the carbocation.[1][14]
Elimination Reactions (E1 and E2)
When treated with strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU), alkyl mesylates undergo elimination reactions to form alkenes.
-
E2 reactions are favored by strong bases and are common for primary and secondary mesylates. The reaction is stereospecific, requiring an anti-periplanar arrangement of the proton to be removed and the mesylate leaving group.
-
E1 reactions compete with SN1 reactions for tertiary mesylates, particularly at higher temperatures.
Considerations in Drug Development and Process Chemistry
The use of methanesulfonic acid and its derivatives is widespread in the pharmaceutical industry, not only for synthesis but also for forming stable, crystalline mesylate salts of active pharmaceutical ingredients (APIs).[15][16] However, this practice comes with a critical caveat: the potential for the formation of genotoxic impurities (GTIs).[17]
Specifically, if methanesulfonic acid (MSA) is used in the presence of alcohol solvents (like methanol or ethanol), it can lead to the formation of highly reactive alkylating agents such as methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS).[15][18] These compounds are known mutagens and their presence in an API, even at trace levels, is a major regulatory concern.[15][19]
Process chemists and drug development professionals must therefore design synthetic and salt-formation steps to rigorously control or eliminate the possibility of forming these impurities. This often involves avoiding the combination of MSA and alcohol solvents, using alternative non-hydroxylic solvents, or developing highly sensitive analytical methods to quantify and ensure the absence of such GTIs in the final product.[15][18]
Conclusion
The methanesulfonate group is far more than a simple leaving group; it is a strategic enabler of chemical reactivity. Its reliable formation with retention of stereochemistry, excellent leaving group ability rooted in electronic stability, and predictable participation in substitution and elimination reactions make it an indispensable tool for synthetic chemists. From academic research laboratories to industrial-scale pharmaceutical manufacturing, a thorough understanding of the principles and practicalities governing mesylate chemistry is essential for the efficient and controlled synthesis of complex molecules. By mastering its application, researchers can navigate challenging synthetic pathways with greater confidence and precision.
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The Thienyl Moiety as a Phenyl Bioisostere: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery
In the intricate chess game of drug design, the phenyl ring is a ubiquitous and often pivotal piece. Its aromaticity, planarity, and ability to engage in π-stacking interactions make it a frequent occupant of the binding pockets of numerous biological targets. However, the very properties that make it so effective can also be the source of significant liabilities, including poor metabolic stability, undesirable pharmacokinetic profiles, and off-target toxicities.[1][2] It is in this context that the principle of bioisosterism emerges as a powerful strategy for lead optimization.[3][4] Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, allows medicinal chemists to fine-tune the characteristics of a lead compound to enhance its therapeutic potential.[4]
This in-depth technical guide focuses on a classic yet consistently relevant bioisosteric replacement: the substitution of a phenyl group with a thienyl (thiophene) ring. While seemingly a subtle modification, this exchange can profoundly impact a molecule's physicochemical properties, metabolic fate, and biological activity. This guide will provide a comprehensive overview of the core principles, strategic considerations, and practical applications of this bioisosteric switch, empowering researchers, scientists, and drug development professionals to leverage this tactic effectively in their quest for safer and more efficacious medicines.
I. A Tale of Two Rings: A Comparative Analysis of Phenyl and Thienyl Moieties
The rationale for considering a thienyl group as a bioisostere for a phenyl ring lies in their structural and electronic similarities.[5] Both are five- or six-membered aromatic rings, but the introduction of a sulfur atom in the thiophene ring introduces key differences that can be strategically exploited.[5][6]
Physicochemical Properties: A Head-to-Head Comparison
A clear understanding of the fundamental differences in the physicochemical properties of benzene and thiophene is paramount for predicting the impact of their exchange in a drug candidate.
| Property | Phenyl Ring (Benzene) | Thienyl Ring (Thiophene) | Key Implications in Drug Design |
| Aromaticity | Highly aromatic, resonance energy ~150 kJ/mol.[7] | Aromatic, but to a lesser extent than benzene; resonance energy ~117 kJ/mol.[8] | Thiophene's lower aromaticity can influence its reactivity and interactions with biological targets. |
| Electronic Nature | Electron-rich π system. | More electron-rich than benzene due to the lone pair of electrons on the sulfur atom contributing to the π system.[7] This makes it more susceptible to electrophilic substitution.[6][8][9] | Can alter binding interactions, particularly those involving electrostatic or cation-π interactions. May also influence metabolic pathways. |
| Reactivity | Undergoes electrophilic substitution, but is less reactive than thiophene. | Significantly more reactive towards electrophilic substitution than benzene (e.g., brominates 10^7 times faster).[6] Acylation occurs readily at the 2-position.[6][9] | Offers different opportunities for synthetic functionalization. The increased reactivity can also be a metabolic liability. |
| Dipole Moment | 0 D | ~0.55 D | The presence of a dipole moment can introduce new polar interactions with the target protein and may improve solubility. |
| Lipophilicity (logP) | Benzene: ~2.13 | Thiophene: ~1.81 | The thienyl group is generally less lipophilic than the phenyl group, which can lead to improved aqueous solubility and reduced off-target effects.[10] |
| Size and Shape | Planar hexagon. | Planar pentagon.[6] | The slightly different size and shape can impact how the molecule fits into a binding pocket, potentially affecting potency and selectivity. |
| Boiling Point | Benzene: 80.1 °C | Thiophene: 84 °C[6][11] | The similar boiling points are an early indicator of their isosteric relationship.[11] |
Visualizing the Structural and Electronic Differences
The subtle yet significant distinctions between the phenyl and thienyl rings can be visualized through their fundamental structures.
Caption: Structural comparison of phenyl and thienyl rings.
II. Strategic Considerations for the Medicinal Chemist
The decision to replace a phenyl with a thienyl group should be a data-driven, strategic choice aimed at addressing specific liabilities of a lead compound. This section outlines the key considerations and potential outcomes of such a substitution.
Impact on Biological Activity: Potency and Selectivity
The electronic and steric alterations resulting from the phenyl-to-thienyl switch can have a multifaceted impact on a compound's interaction with its biological target.
-
Maintaining or Enhancing Potency: In many cases, the thienyl ring can successfully mimic the phenyl group's interactions within a binding pocket, leading to retained or even improved potency.[10] The lone pairs on the sulfur atom can act as hydrogen bond acceptors, a feature absent in the phenyl ring, potentially introducing new favorable interactions.
-
Modulating Selectivity: The subtle differences in size, shape, and electronics between the two rings can be exploited to enhance selectivity for the desired target over off-targets. A thienyl analog may fit more snugly into the active site of the intended target while being sterically or electronically disfavored in the binding pockets of other proteins.
Navigating the Metabolic Maze: Stability and Bioactivation
One of the most compelling reasons to consider a phenyl-to-thienyl replacement is to modulate a compound's metabolic profile.[12][13][14]
-
Blocking Metabolic Hotspots: Phenyl rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of phenols, which can be further metabolized or conjugated. If a specific position on the phenyl ring is a metabolic "hotspot," replacing it with a thienyl group can block this pathway, thereby increasing the compound's metabolic stability and half-life.[15]
-
Thiophene-Specific Metabolism and Potential for Toxicity: While potentially blocking phenyl-specific metabolism, the thiophene ring itself is a substrate for CYP enzymes and can undergo its own unique metabolic transformations.[16][17] The two primary pathways of concern are S-oxidation and epoxidation.[18][19]
-
S-oxidation: The sulfur atom can be oxidized to a thiophene-S-oxide, a reactive intermediate that can act as a Michael acceptor, leading to covalent modification of cellular macromolecules, including proteins.[16]
-
Epoxidation: The double bonds of the thiophene ring can be epoxidized, forming another class of reactive electrophiles.[18][19]
-
-
The "Structural Alert" Conundrum: The potential for bioactivation has led to the classification of the thiophene ring as a "structural alert".[19][20] However, the presence of a thiophene moiety does not automatically equate to toxicity.[19] The overall metabolic fate of the molecule is highly dependent on the substitution pattern of the ring and the presence of alternative, less toxic metabolic pathways.[19] Daily dose is also a critical factor in determining the risk of toxicity.[19] Several successful drugs containing a thiophene ring are on the market, highlighting that its bioactivation potential can be managed.[21]
Enhancing Physicochemical Properties for Better "Drug-Likeness"
The phenyl-to-thienyl switch can be a valuable tool for improving a compound's overall physicochemical profile.
-
Improving Solubility: The generally lower lipophilicity and the presence of a dipole moment in the thienyl ring can lead to improved aqueous solubility. This is a critical parameter for oral bioavailability and can reduce the challenges associated with formulating poorly soluble compounds.
-
Modulating Lipophilicity: Fine-tuning a compound's lipophilicity is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. The less lipophilic nature of the thienyl ring can be advantageous in this regard.
III. A Practical Workflow for Phenyl-to-Thienyl Bioisosteric Replacement
A systematic approach is essential for efficiently exploring the potential of a phenyl-to-thienyl bioisosteric replacement. The following workflow outlines the key steps, from initial consideration to experimental validation.
Caption: Phenyl-to-Thienyl Bioisosteric Replacement Workflow.
Step 1: In Silico Analysis and Design
Before embarking on synthetic efforts, computational tools can provide valuable insights into the potential consequences of the bioisosteric switch.
-
Molecular Modeling: Dock the proposed thienyl analogues into the crystal structure of the target protein to predict binding modes and identify any potential steric clashes or new favorable interactions.
-
Property Prediction: Utilize software to predict changes in physicochemical properties such as logP, solubility, and pKa.
Step 2: Synthesis of Thienyl Analogues
The synthesis of thiophene derivatives is well-established in the chemical literature.[9] Common synthetic routes include:
-
Paal-Knorr Thiophene Synthesis: The reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.[9]
-
Gewald Aminothiophene Synthesis: A multi-component reaction involving an α-methylene ketone or aldehyde, a nitrile with an α-methylene group, and elemental sulfur.
-
Hinsberg Thiophene Synthesis: The reaction of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.
-
Fiesselmann Thiophene Synthesis: The reaction of thioglycolic acid with an α,β-acetylenic ester.
Experimental Protocol: A Representative Synthesis of a 2-Substituted Thiophene
This protocol provides a general outline for the synthesis of a 2-acylthiophene, a common intermediate, via Friedel-Crafts acylation.[9]
-
Reaction Setup: To a stirred solution of thiophene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise.
-
Acylation: Add the desired acyl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-acylthiophene.
Step 3: In Vitro Evaluation
Once synthesized, the thienyl analogues must be subjected to a battery of in vitro assays to assess their properties.
-
Biological Activity: Determine the potency (e.g., IC50, EC50, Ki) of the new compounds against the primary target and key off-targets using relevant biochemical or cell-based assays.
-
Physicochemical Properties: Experimentally measure key parameters such as solubility and lipophilicity (logD).
Step 4: Metabolic Stability Assessment
Evaluating the metabolic stability of the thienyl analogues is a critical step in determining their potential for further development.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate buffer, pH 7.4), the test compound (at a final concentration typically between 0.1 and 1 µM), and human liver microsomes.
-
Initiation of Reaction: Pre-warm the mixture at 37 °C for a few minutes, then initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Step 5: Metabolite Identification Studies
If a thienyl analogue shows promising activity and metabolic stability, it is prudent to investigate its metabolic fate more closely to identify any potentially reactive metabolites. This is typically done by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture by high-resolution mass spectrometry.
IV. Case Studies: The Phenyl-to-Thienyl Switch in Action
The successful application of the phenyl-to-thienyl bioisosteric replacement is well-documented in the medicinal chemistry literature.
-
Dopamine Uptake Inhibitors: In the development of radiopharmaceuticals for imaging dopamine transporters, the replacement of a phenyl ring with a thiophene ring in an analog of GBR 13119 resulted in a compound with essentially identical in vivo brain distribution, demonstrating the successful substitution.[10] The thienyl analog also offered potential advantages in terms of lower lipophilicity and altered metabolism.[10]
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a thiophene ring, such as tiaprofenic acid and tinoridine, showcasing the compatibility of this moiety with anti-inflammatory activity.[21]
-
Anticancer Agents: The thiophene moiety is present in several anticancer drugs.[11] For instance, the investigational agent OSI-930 contains a thiophene ring that is known to be oxidized by CYP3A4.[16] This highlights the importance of understanding the metabolic pathways of thiophene-containing drugs.
V. Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal
The bioisosteric replacement of a phenyl group with a thienyl ring is a nuanced yet powerful strategy in drug discovery. It is not a panacea, but rather a versatile tool that, when applied judiciously, can address a range of challenges encountered during lead optimization. By carefully considering the comparative physicochemical properties, potential impact on biological activity, and the intricacies of thiophene metabolism, medicinal chemists can harness the unique attributes of the thienyl moiety to design safer, more effective, and more "drug-like" therapeutic agents. A thorough understanding of both the opportunities and the potential pitfalls of this bioisosteric switch is essential for its successful implementation in the pursuit of novel medicines.
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Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacological reports : PR, 58(4), 453–472. [Link]
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Kumar, R., & Yusuf, M. (2018). Therapeutic importance of synthetic thiophene. Therapeutic compounds, 1(1), 1-13. [Link]
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Erve, J. C., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide (OSI-930). Chemical research in toxicology, 21(8), 1593–1602. [Link]
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MDPI. (2020). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. [Link]
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Scott, P. J. H. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14027-14030. [Link]
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ResearchGate. (2020, July 17). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. [Link]
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Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]
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Kumar, S., & de Visser, S. P. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of chemical theory and computation, 11(12), 5875–5885. [Link]
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ACS Publications. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]. [Link]
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Understanding the structure of 2-(2-Thienyl)ethyl methanesulphonate
An In-depth Technical Guide to 2-(2-Thienyl)ethyl Methanesulphonate
This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic synthesis and drug development. We will delve into its core structure, elucidating how its distinct chemical features govern its reactivity. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who require a deep, practical understanding of this compound, from its synthesis and characterization to its application and safe handling.
Introduction: A Versatile Synthetic Intermediate
This compound, also known as 2-(2-thienyl)ethyl mesylate, is an organosulfur compound valued for its role as a potent alkylating agent.[1][2] Its structure incorporates a thiophene ring, a common heterocycle in medicinal chemistry, linked via an ethyl chain to a methanesulphonate (mesylate) ester. This unique combination makes it an excellent precursor for introducing the 2-(2-thienyl)ethyl moiety into a wide range of molecules.
The significance of this compound lies in the exceptional leaving group ability of the mesylate anion. In nucleophilic substitution reactions, the methanesulphonate group readily departs, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds at the ethyl linker. This reactivity is harnessed in the synthesis of numerous pharmaceutical intermediates, including those for thieno[3,2-c]pyridine derivatives like the antiplatelet drug Ticlopidine.[3] Understanding the interplay between its structural components is key to leveraging its synthetic potential effectively and safely.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of its molecular architecture. The molecule can be dissected into three key functional components:
-
The Thiophene Ring: An aromatic, sulfur-containing heterocycle that is relatively stable and influences the overall electronic properties of the molecule.
-
The Ethyl Bridge (-CH₂CH₂-): A two-carbon linker that connects the thiophene ring to the reactive center.
-
The Methanesulphonate (Mesylate) Group (-OSO₂CH₃): This is the cornerstone of the molecule's utility. The sulfonate ester is an outstanding leaving group because its negative charge is highly stabilized through resonance across the three oxygen atoms after it detaches. This makes the carbon atom to which it is attached (Cα) highly electrophilic and susceptible to nucleophilic attack.
Caption: 2D structure of this compound.
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 61380-07-2 | [1][4] |
| Molecular Formula | C₇H₁₀O₃S₂ | [1] |
| Molecular Weight | 206.3 g/mol | [1] |
| Appearance | Dark Brown Oil | [4] |
| Boiling Point | 367.2 °C at 760 mmHg | [5] |
| Density | 1.325 g/cm³ | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Storage | Refrigerator | [4] |
Synthesis and Mechanistic Insight
The most common and efficient synthesis of this compound involves the reaction of 2-(2-thienyl)ethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base.
Expertise in Action: Why these reagents?
-
2-(2-thienyl)ethanol: The readily available starting alcohol that provides the core thienyl-ethyl backbone.[6]
-
Methanesulfonyl Chloride: A highly reactive source of the mesylate group. The chlorine is an excellent leaving group, facilitating the reaction with the alcohol.
-
Triethylamine (or Pyridine): A crucial component. Its role is to act as a base to neutralize the HCl generated during the reaction. Using a tertiary amine is critical; a primary or secondary amine could act as a nucleophile, competing with the starting alcohol and leading to unwanted sulfonamide byproducts. The choice of a non-nucleophilic base ensures the reaction proceeds cleanly to the desired ester.
Caption: General experimental workflow for the synthesis.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for mesylation of alcohols.[7][8]
-
Preparation: To a clean, dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(2-thienyl)ethanol (1 eq.) and a suitable anhydrous solvent (e.g., toluene or dichloromethane, approx. 5-10 mL per gram of alcohol).
-
Base Addition: Add triethylamine (1.2-1.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is a critical step to control the exothermic reaction between the alcohol and the highly reactive methanesulfonyl chloride.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.1-1.3 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification & Validation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically a dark oil.
-
Further purification can be achieved via column chromatography if necessary. The identity and purity of the product must be confirmed by spectroscopic analysis (NMR, IR, MS) as detailed in the next section.
-
Spectroscopic Characterization: A Self-Validating System
Confirming the structure and purity of the synthesized this compound is essential. The combination of NMR, IR, and Mass Spectrometry provides a robust, self-validating system to ensure the correct product has been obtained.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~7.2-6.9 ppm (m, 3H): Thiophene protons. δ ~4.4 ppm (t, 2H): -CH₂-O- protons, deshielded by the adjacent oxygen and sulfonate group. δ ~3.2 ppm (t, 2H): Thiophene-CH₂- protons. δ ~3.0 ppm (s, 3H): -SO₂-CH₃ protons, a characteristic singlet. | The chemical shifts and splitting patterns (triplets for the ethyl chain) confirm the connectivity of the molecule. The singlet at ~3.0 ppm is a clear indicator of the mesylate group's presence.[9][10] |
| ¹³C NMR | δ ~138-124 ppm: Thiophene carbons. δ ~68 ppm: -CH₂-O- carbon. δ ~37 ppm: -SO₂-CH₃ carbon. δ ~30 ppm: Thiophene-CH₂- carbon. | Confirms the carbon skeleton and the presence of all functional groups. |
| IR Spectroscopy | ~1350 cm⁻¹ & ~1170 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretching vibrations of the sulfonate group. ~3100 cm⁻¹: C-H stretching of the aromatic thiophene ring. ~1400-1500 cm⁻¹: C=C stretching of the thiophene ring. | The two strong peaks for the S=O stretch are definitive proof of successful mesylation. The absence of a broad O-H stretch (~3300 cm⁻¹) from the starting alcohol confirms the reaction went to completion.[11] |
| Mass Spectrometry | [M]+ at m/z = 206: The molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₀O₃S₂). Key Fragments: Peaks corresponding to the loss of the mesyl group or cleavage of the ethyl chain. | Provides the molecular weight and fragmentation pattern, confirming the overall composition and structure.[1] |
Reactivity and Applications: The Power of a Good Leaving Group
The primary synthetic utility of this compound stems from its function as an alkylating agent.[2][12] The mesylate group is an excellent leaving group, rendering the adjacent carbon atom electrophilic and prone to attack by a wide variety of nucleophiles in an Sₙ2 reaction.
Caption: Generalized Sₙ2 reaction mechanism.
This reactivity is exploited to form new bonds, for instance, in the synthesis of amines, ethers, thioethers, and nitriles from the corresponding nucleophiles (ammonia/amines, alkoxides, thiolates, cyanide).
Application Protocol 2: Synthesis of 2-(2-Thienyl)ethylamine
This compound is a precursor to valuable pharmaceutical agents. The reaction with an ammonia source showcases the alkylating power of the mesylate.[3]
-
Setup: In a sealed pressure vessel, dissolve this compound (1 eq.) in a suitable solvent such as methanol or isopropanol.
-
Nucleophile Addition: Add a concentrated solution of aqueous or alcoholic ammonia (a large excess, >10 eq.).
-
Expert Insight: A large excess of ammonia is used to minimize the formation of secondary and tertiary amine byproducts, which can occur if the newly formed primary amine acts as a nucleophile itself.
-
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for several hours. The reaction must be conducted in a sealed vessel to contain the ammonia and prevent its evaporation. Monitor the reaction by TLC or GC-MS.
-
Work-up:
-
After cooling to room temperature, carefully vent the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
To isolate the amine, extract the aqueous layer with an organic solvent after basifying with NaOH to deprotonate the ammonium salt.
-
-
Purification and Validation: Dry the combined organic extracts, remove the solvent, and purify the resulting amine, typically by distillation or chromatography. Confirm the product's identity via spectroscopic methods.
Safety and Handling
As a reactive alkylating agent, this compound must be handled with extreme caution. Alkylating agents as a class are known for their potential toxicity.[2][13]
-
GHS Hazard Statements: The compound is classified with the following hazards:
-
Handling Precautions:
-
Storage: Store in a tightly sealed container in a refrigerator to prevent degradation.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Unreacted mesylate can be quenched by reacting it with a nucleophilic solution like sodium thiosulfate before disposal.[2]
Conclusion
This compound is a powerful and versatile synthetic tool. Its structure, centered around the highly effective methanesulphonate leaving group, allows for the efficient introduction of the 2-(2-thienyl)ethyl fragment into a diverse range of molecules. A thorough understanding of its synthesis, characterization, reactivity, and safe handling procedures, as outlined in this guide, is essential for any scientist looking to employ this reagent in their research and development endeavors. By adhering to rigorous experimental protocols and validation techniques, researchers can confidently and safely unlock the full synthetic potential of this important chemical intermediate.
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Chemsrc (2025). 2-thiophen-2-ylethyl methanesulfonate. Retrieved from [Link]
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Uddin, M., et al. (2023). Ethyl Methanesulphonate (EMS)-Mediated Mutagenesis Induces Genetic and Morphological Variations in Eggplant (Solanum melongena L.). MDPI. Retrieved from [Link]
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National Institutes of Health (n.d.). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. PMC. Retrieved from [Link]
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Eureka | Patsnap (n.d.). Method for synthesizing 2-thiophene ethylamine. Retrieved from [Link]
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-
New Jersey Department of Health (2000). Hazardous Substance Fact Sheet: Ethyl Methanesulfonate. Retrieved from [Link]
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Yuan, H., et al. (2020). Effects of substituents X and Y on the NMR chemical shifts of 2-(4-X phenyl)-5-Y pyrimidines. MDPI. Retrieved from [Link]
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Oncohema Key (2016). Alkylating Agents. Retrieved from [Link]
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Czoik, P., et al. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79400, 2-Thiopheneethanol. Retrieved from [Link]
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Cremer, D., Childs, R.F., & Kraka, E. (1995). Cyclopropyl Homoconjugation, Homoaromaticity and Homoantiaromaticity - Theoretical Aspects and Analysis. SMU. Retrieved from [Link]
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Methodological & Application
Synthesis Protocol for 2-(2-Thienyl)ethyl Methanesulphonate: An Application Note for Drug Discovery and Medicinal Chemistry
Abstract: This application note provides a detailed and robust protocol for the synthesis of 2-(2-Thienyl)ethyl methanesulphonate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from reaction setup to product purification and characterization. The underlying chemical principles, safety precautions, and expected outcomes are thoroughly discussed to ensure reliable and reproducible results.
Introduction
This compound, also known as 2-(thiophen-2-yl)ethyl methanesulfonate, is a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its utility stems from the presence of the methanesulphonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 2-(2-thienyl)ethyl moiety into a target molecule. The thiophene ring itself is a common scaffold in many drugs due to its bioisosteric relationship with the benzene ring. A notable application of this intermediate is in the synthesis of thieno[3,2-c]pyridine derivatives, which are core structures in several antithrombotic agents.[1]
The synthesis of this compound is typically achieved through the reaction of 2-(2-thienyl)ethanol with methanesulfonyl chloride in the presence of a base. This reaction is a classic example of the conversion of an alcohol to a sulfonate ester, a fundamental transformation in organic chemistry.[2] The choice of base and solvent is critical to ensure high yields and minimize side reactions. This protocol will detail a reliable method using triethylamine as the base in a chlorinated solvent.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₀O₃S₂ |
| Molecular Weight | 206.3 g/mol |
| CAS Number | 61380-07-2 |
| Appearance | Not specified, likely an oil or low-melting solid |
| IUPAC Name | 2-thiophen-2-ylethyl methanesulfonate |
Data sourced from PubChem CID 3047723[3]
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of sulfonate esters.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(2-Thienyl)ethanol | 128.19 | 29.68 g | 0.232 |
| Methanesulfonyl Chloride | 114.55 | 29.21 g | 0.255 |
| Triethylamine | 101.19 | 25.77 g | 0.255 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |
| Water (H₂O) | 18.02 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow
Sources
Application Note & Protocol: Synthesis of 2-(2-thienyl)ethyl Methanesulfonate
Abstract
This document provides a comprehensive guide for the synthesis of 2-(2-thienyl)ethyl methanesulfonate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol details the mesylation of 2-(2-thienyl)ethanol using methanesulfonyl chloride in the presence of a tertiary amine base. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for purification and characterization.
Introduction: The Significance of 2-(2-thienyl)ethyl Methanesulfonate
2-(2-thienyl)ethyl methanesulfonate, also known as 2-(2-thienyl)ethyl mesylate, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the presence of the methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions.[1][2] This property allows for the facile introduction of the 2-(2-thienyl)ethyl moiety into a variety of molecular scaffolds. This structural motif is found in several important therapeutic agents, most notably the antiplatelet drug clopidogrel. The efficient and high-yielding synthesis of this intermediate is therefore of significant interest for the cost-effective production of these pharmaceuticals.[3]
The conversion of an alcohol to a mesylate is a fundamental transformation in organic chemistry that enhances the reactivity of the hydroxyl group, which is inherently a poor leaving group.[1] The resulting sulfonate ester is significantly more susceptible to nucleophilic attack, enabling a wide range of subsequent chemical modifications.
Reaction Mechanism and Scientific Rationale
The mesylation of an alcohol, such as 2-(2-thienyl)ethanol, with methanesulfonyl chloride (MsCl) proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[1] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-(2-thienyl)ethanol attacks the sulfur atom of methanesulfonyl chloride.
-
Chloride Ion Departure: The sulfur-chlorine bond breaks, and the chloride ion is expelled as a leaving group.
-
Deprotonation: The tertiary amine base removes the proton from the now-protonated hydroxyl group, yielding the final mesylate ester and the triethylammonium chloride salt.
A crucial aspect of this reaction is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained because the carbon-oxygen bond is not broken during the process.[1]
Caption: Mechanism of Mesylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the sulfonation of alcohols and specifically from a patent describing the analogous tosylation of 2-(2-thienyl)ethanol.[4][5]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity (M) | Density (g/mL) | Amount | Moles (mmol) |
| 2-(2-thienyl)ethanol | C₆H₈OS | 128.19 | - | 1.147 | 5.0 g | 39.0 |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | - | 1.48 | 4.9 g (3.3 mL) | 42.9 |
| Triethylamine | (C₂H₅)₃N | 101.19 | - | 0.726 | 5.9 g (8.1 mL) | 58.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 1.33 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | - | 1.00 | As needed | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 | ~1.0 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Sat. | ~1.0 | As needed | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Sat. | ~1.2 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | 2.66 | As needed | - |
Equipment
-
250 mL two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental Workflow for Mesylation.
-
Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-(2-thienyl)ethanol (5.0 g, 39.0 mmol) and dichloromethane (100 mL).
-
Addition of Base: Add triethylamine (5.9 g, 8.1 mL, 58.5 mmol) to the solution.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Addition of Mesyl Chloride: Add methanesulfonyl chloride (4.9 g, 3.3 mL, 42.9 mmol) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours.
-
Warming: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1 hour.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Work-up - Extraction: Separate the organic layer. Wash the organic layer sequentially with:
-
100 mL of 1 M HCl
-
100 mL of saturated NaHCO₃ solution
-
100 mL of brine
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
Purification
The crude 2-(2-thienyl)ethyl methanesulfonate can be purified by column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.
-
Monitoring: The fractions can be monitored by thin-layer chromatography (TLC) using the same eluent system and visualized with a UV lamp or by staining with potassium permanganate.
Caption: Purification Workflow.
Analytical Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): ~7.2 (d, 1H, thiophene), ~6.9 (m, 2H, thiophene), ~4.4 (t, 2H, -CH₂-O), ~3.2 (t, 2H, thiophene-CH₂-), ~2.9 (s, 3H, -SO₂-CH₃). |
| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): ~139 (thiophene C), ~127 (thiophene CH), ~125 (thiophene CH), ~124 (thiophene CH), ~69 (-CH₂-O), ~38 (-SO₂-CH₃), ~32 (thiophene-CH₂-). |
| Mass Spectrometry (GC-MS) | Expected molecular ion peak (M+) at m/z = 206.[1] |
| FT-IR (neat) | Characteristic peaks for S=O stretching (~1350 and ~1170 cm⁻¹), C-O stretching (~1000 cm⁻¹), and thiophene C-H and C=C vibrations. |
Note: The predicted NMR chemical shifts are based on typical values for similar structures. Actual values may vary slightly.
Safety and Handling Precautions
Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. [6] This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
Flame-resistant lab coat
-
-
Handling Methanesulfonyl Chloride:
-
Always handle in a fume hood.[7]
-
Use a syringe or cannula for transfers to minimize exposure to air.
-
Keep away from water and other protic solvents.
-
-
Quenching and Waste Disposal:
-
Any residual methanesulfonyl chloride should be quenched carefully by slow addition to a stirred, cold solution of aqueous ammonia or sodium bicarbonate.
-
All chemical waste should be disposed of in accordance with local regulations.
-
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents are anhydrous, as methanesulfonyl chloride reacts with water.
-
The reaction temperature should be kept low during the addition of MsCl to prevent side reactions.
-
-
Incomplete Reaction:
-
Monitor the reaction by TLC. If the starting material is still present after the specified time, the reaction can be stirred for a longer duration at room temperature.
-
-
Formation of Alkyl Chloride:
-
While less common with mesylates compared to other sulfonyl chlorides, the formation of 2-(2-thienyl)ethyl chloride is a potential side reaction. Maintaining a low reaction temperature helps to minimize this.
-
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 2-(2-thienyl)ethyl methanesulfonate. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can successfully prepare this important synthetic intermediate in high yield and purity. The analytical data provided serves as a benchmark for the characterization and quality control of the final product.
References
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Thienyl)ethyl methanesulphonate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof.
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]
- Google Patents. (n.d.). CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate.
-
Reddit. (2018, October 2). Mesyl chloride - practical considerations. r/chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
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WIPO Patentscope. (n.d.). WO/2001/029024 METHOD FOR PREPARING A THIOPHENE DERIVATIVE. Retrieved from [Link]
-
ResearchGate. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
International Programme on Chemical Safety. (1993). METHANESULFONYL CHLORIDE. Retrieved from [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(2-Thienyl)ethyl Methanesulphonate
Introduction: Strategic Importance of 2-(2-Thienyl)ethyl Methanesulphonate in Synthesis
This compound, often referred to as 2-(2-thienyl)ethyl mesylate, is a pivotal intermediate in the landscape of modern organic synthesis, particularly within the pharmaceutical industry. Its significance lies in the strategic combination of a thiophene moiety and an excellent leaving group, the methanesulfonate (mesylate) group. The thiophene ring is a bioisostere for the benzene ring and is a common feature in many biologically active compounds, contributing to their therapeutic effects. The mesylate group, being a superb leaving group, renders the ethyl chain highly susceptible to nucleophilic attack, enabling the facile introduction of the 2-(2-thienyl)ethyl fragment into a wide array of molecules.
This guide provides a comprehensive overview of the mechanistic principles and practical laboratory protocols for conducting nucleophilic substitution reactions with this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. A notable application of this chemistry is in the synthesis of the antiplatelet agent Clopidogrel, where a related sulfonate ester of 2-(2-thienyl)ethanol is a key precursor.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the substrate's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value | Source |
| IUPAC Name | 2-thiophen-2-ylethyl methanesulfonate | |
| CAS Number | 61380-07-2 | [2] |
| Molecular Formula | C₇H₁₀O₃S₂ | [2] |
| Molecular Weight | 206.3 g/mol | [2] |
Safety Profile: this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H341: Suspected of causing genetic defects.[2]
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Mechanistic Insights: The Role of the Thiophene Ring
Nucleophilic substitution reactions involving this compound can proceed through either a direct bimolecular (Sₙ2) or a stepwise unimolecular (Sₙ1) mechanism, largely dictated by the nature of the nucleophile, solvent, and reaction temperature.
The Sₙ2 Pathway: A Concerted Displacement
In the presence of a strong, unhindered nucleophile and a polar aprotic solvent, the reaction is likely to follow an Sₙ2 pathway. This is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the mesylate leaving group departs.
Caption: Sₙ2 reaction pathway.
Anchimeric Assistance: The Influence of the Thiophene Sulfur
A compelling aspect of the reactivity of this compound is the potential for anchimeric assistance , or neighboring group participation (NGP), by the sulfur atom of the thiophene ring.[3][4] The lone pair of electrons on the sulfur atom can act as an internal nucleophile, displacing the mesylate group to form a bridged, cyclic sulfonium ion intermediate. This intramolecular process can significantly accelerate the rate of reaction compared to a simple primary alkyl mesylate.[3] The subsequent attack by an external nucleophile on this intermediate leads to the final product.
This participation has important stereochemical implications. The formation of the cyclic intermediate involves an inversion of configuration at the carbon atom. The subsequent attack by the external nucleophile also proceeds with inversion, resulting in an overall retention of configuration .[5]
Caption: Anchimeric assistance by the thiophene sulfur.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent reaction with representative nucleophiles.
Protocol 1: Synthesis of this compound
This procedure details the conversion of 2-(2-thienyl)ethanol to its corresponding mesylate. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction.
Materials:
-
2-(2-Thienyl)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-thienyl)ethanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Nucleophilic Substitution with Sodium Azide
This protocol describes the synthesis of 2-(2-thienyl)ethyl azide, a useful intermediate for the introduction of an amine functionality via reduction or for use in click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature (azides can be heat-sensitive).
-
The resulting 2-(2-thienyl)ethyl azide can be purified by vacuum distillation or column chromatography if required.
Note on Safety: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and do not use metal spatulas.
Protocol 3: Nucleophilic Substitution with an Amine (Synthesis of a Clopidogrel Intermediate Precursor)
This protocol is adapted from patent literature and describes the N-alkylation of an amine, a key step in the synthesis of clopidogrel.[2]
Materials:
-
This compound (or a related sulfonate ester)
-
Primary or secondary amine (e.g., methylamine, benzylamine)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in the chosen solvent, add this compound (1.0 eq).
-
Heat the reaction mixture to a temperature between 50 °C and 100 °C, depending on the reactivity of the amine.
-
Stir the reaction for 2-24 hours, monitoring by TLC for the disappearance of the starting mesylate.
-
Upon completion, cool the mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-substituted 2-(2-thienyl)ethylamine.
-
Purify the product by column chromatography or crystallization as needed.
Data Presentation: Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound with various nucleophiles. Please note that yields are highly dependent on the specific reaction conditions and purification methods.
| Nucleophile | Product | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |
| Sodium Azide (NaN₃) | 2-(2-Thienyl)ethyl azide | DMF | 60-80 | 4-12 | 70-90 |
| Sodium Cyanide (NaCN) | 3-(2-Thienyl)propanenitrile | DMSO, DMF | 80-120 | 6-18 | 60-80 |
| Methylamine (CH₃NH₂) | N-Methyl-2-(2-thienyl)ethanamine | Acetonitrile | 50-70 | 8-16 | 75-95 |
| Sodium Methoxide (NaOMe) | 2-(2-Methoxyethyl)thiophene | Methanol, THF | 25-60 | 2-6 | 80-95 |
| Sodium Thiophenoxide (NaSPh) | 2-(2-(Phenylthio)ethyl)thiophene | Ethanol, DMF | 25-80 | 3-8 | 85-98 |
Workflow and Logic Diagrams
Experimental Workflow for Nucleophilic Substitution
Caption: General experimental workflow.
Conclusion
This compound is a highly valuable and reactive intermediate for the introduction of the 2-(2-thienyl)ethyl moiety. A sound understanding of the underlying reaction mechanisms, including the potential for neighboring group participation, is crucial for predicting reaction outcomes and optimizing conditions. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound. As with all chemical syntheses, careful attention to safety and reaction monitoring are essential for achieving successful and reproducible results.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- European Patent Office. (1990). Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof (EP0367233A2).
- European Patent Office. (1993). Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom (EP0522956A2).
-
PubChem. (n.d.). 2-Thiopheneethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Thenil. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Metwally, N. M., & El-Gazzar, A. A. (2015). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. De Gruyter. Retrieved from [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular and crystal structures and spectroscopic properties of 2-oxo-2-(Thiophen-2-yl) ethyl phosphonic acid. Retrieved from [Link]
-
ResearchGate. (2020). Stereoinvertive SN1 Through Neighboring Group Participation. Retrieved from [Link]
-
Eureka. (n.d.). Process for synthesizing 2-thiopheneethanol and derivatives thereof. Patsnap. Retrieved from [Link]
-
YouTube. (2020, June 23). Lecture-17 NGP Reactions (Neighbouring group participation reactions). Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated alkyl azides from fluorinated tosylates or mesylates with HMPA as solvent. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-(2-(2-Thienyl)ethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl azide. Retrieved from [Link]
- Google Patents. (n.d.). Reactions of sodium acetylide with alkyl halides (US2846491A).
-
National Center for Biotechnology Information. (2022). SulfoxFluor-enabled deoxyazidation of alcohols with NaN3. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and cycloaddition reactions of 2-(2-thienyl)aziridines. Retrieved from [Link]
-
Vedantu. (n.d.). Neighbouring Group Participation: Concepts & Examples Explained. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Duloxetine: An Exploration of a Synthetic Route Utilizing 2-(2-Thienyl)ethyl Methanesulphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions. The stereospecific synthesis of the (S)-enantiomer is of paramount importance to its therapeutic efficacy. This document provides a detailed examination of a potential, though less conventional, synthetic strategy for duloxetine, focusing on the application of 2-(2-thienyl)ethyl methanesulphonate as a key intermediate. While the established industrial syntheses typically follow a different pathway, this exploration offers valuable insights into alternative synthetic design and the principles of mesylate chemistry in pharmaceutical synthesis. We present detailed protocols for the preparation of the key mesylate intermediate and a proposed subsequent alkylation, alongside a discussion of the mechanistic rationale and a comparison with the conventional synthetic route.
Introduction to Duloxetine and Established Synthetic Routes
Duloxetine, chemically known as (S)-(+)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine, is a cornerstone in the management of various neurological and psychiatric disorders.[1] Its therapeutic action is derived from its ability to inhibit the reuptake of both serotonin and norepinephrine in the central nervous system. The synthesis of duloxetine is a significant topic in medicinal and process chemistry, with a primary challenge being the efficient and enantioselective construction of the chiral center.
The most common and industrially applied synthesis of duloxetine commences with 2-acetylthiophene.[1][2] This well-established route involves a Mannich reaction to introduce the aminomethyl group, followed by a reduction of the ketone to a racemic alcohol. The crucial stereocenter is then established through chiral resolution of the alcohol, often utilizing a chiral acid like (S)-(+)-mandelic acid. Subsequent etherification with 1-fluoronaphthalene and a final N-demethylation step yield the desired (S)-duloxetine.[2][3]
Figure 1: Established synthetic workflow for Duloxetine production.
An Alternative Synthetic Approach: The Role of this compound
In the spirit of exploring novel synthetic strategies, this document outlines a hypothetical, yet chemically sound, pathway to duloxetine that employs this compound as a key electrophilic intermediate. This approach hinges on the formation of a crucial carbon-carbon bond through the alkylation of a suitable nucleophile. While not the standard industrial method, this exploration serves to illustrate the versatility of sulfonate esters in complex molecule synthesis and provides a platform for further research into alternative drug synthesis.
The core concept of this proposed route is the high reactivity of methanesulfonates (mesylates) as excellent leaving groups in nucleophilic substitution reactions.[4] By converting the hydroxyl group of 2-(2-thienyl)ethanol into a mesylate, we activate this position for subsequent bond formation.
Protocol 1: Preparation of this compound
The synthesis of the key intermediate, this compound, is a critical first step in this proposed pathway. The protocol involves the reaction of commercially available 2-(2-thienyl)ethanol with methanesulfonyl chloride in the presence of a base.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-(2-Thienyl)ethanol | ≥98.0% | Sigma-Aldrich |
| Methanesulfonyl Chloride (MsCl) | ≥99.5% | Sigma-Aldrich |
| Triethylamine (Et3N) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | - |
| Brine (Saturated NaCl Solution) | ACS Reagent | - |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Reagent | - |
Experimental Procedure
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(2-thienyl)ethanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the cooled solution while stirring.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a colorless to pale yellow oil.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-(2-thienyl)ethanol on the electrophilic sulfur atom of methanesulfonyl chloride.[4] Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The mesylate group is an excellent leaving group due to the resonance stabilization of the resulting methanesulfonate anion.
Figure 2: Reaction scheme for the synthesis of this compound.
Protocol 2: Proposed Synthesis of a Duloxetine Analog via Alkylation
This section outlines a hypothetical protocol for the use of this compound in the synthesis of a duloxetine analog. For this proposed synthesis, we will use (S)-1-(1-naphthyloxy)-3-(methylamino)propane as the nucleophile. The successful alkylation of this amine would lead to a structural analog of duloxetine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (S)-1-(1-Naphthyloxy)-3-(methylamino)propane | Custom Synthesis | - |
| This compound | As prepared in Protocol 1 | - |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | ACS Reagent | - |
| Saturated Ammonium Chloride Solution | ACS Reagent | - |
Experimental Procedure
-
Preparation of the Nucleophile: To a solution of (S)-1-(1-naphthyloxy)-3-(methylamino)propane (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with saturated ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the duloxetine analog.
Mechanistic Considerations
This proposed reaction is an SN2 alkylation. The sodium hydride deprotonates the secondary amine of the nucleophile to form a more potent nucleophilic amide anion. This anion then attacks the electrophilic carbon of the this compound, displacing the mesylate leaving group to form the desired C-N bond.
Figure 3: Proposed SN2 alkylation for the synthesis of a Duloxetine analog.
Discussion and Comparison of Synthetic Routes
The proposed synthetic route utilizing this compound presents an interesting academic exploration into alternative synthetic disconnections for duloxetine-like molecules. However, for the specific synthesis of duloxetine itself, this approach faces significant challenges compared to the established industrial process.
Challenges of the Proposed Route:
-
Complexity of the Nucleophile: The synthesis of the required nucleophile, (S)-1-(1-naphthyloxy)-3-(methylamino)propane, is not trivial and would likely involve a multi-step synthesis with its own challenges in achieving high enantiopurity.
-
Regioselectivity: The alkylation of the secondary amine must be highly selective to avoid potential side reactions.
-
Overall Yield and Atom Economy: A longer synthetic sequence with more complex starting materials would likely result in a lower overall yield and poorer atom economy compared to the established route.
Advantages of the Established Route:
-
Readily Available Starting Materials: The industrial synthesis begins with the inexpensive and readily available 2-acetylthiophene.
-
Efficient Key Steps: The Mannich reaction and subsequent reduction are generally high-yielding and well-optimized processes.
-
Well-Established Resolution: The chiral resolution of the intermediate alcohol is a robust and scalable method for obtaining the desired enantiomer.
Conclusion
While the established synthesis of duloxetine remains the most efficient and economically viable method for large-scale production, the exploration of alternative synthetic pathways, such as the one proposed herein involving this compound, is crucial for advancing the field of organic and medicinal chemistry. This application note provides a detailed protocol for the preparation of a key mesylate intermediate and a proposed application in the synthesis of a duloxetine analog, offering valuable insights for researchers and professionals in drug development. Further investigation into novel synthetic strategies can lead to the discovery of more efficient, cost-effective, and environmentally benign methods for the production of essential pharmaceuticals.
References
- Process for pure duloxetine hydrochloride. (n.d.). Google Patents.
- Kamal, A., et al. (2010). Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl) propanenitrile. Tetrahedron: Asymmetry, 21(22), 2735-2740.
- Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. (2012). Journal of Industrial Microbiology & Biotechnology, 39(8), 1155-1162.
- Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer. (2015).
- Synthesis method of duloxetine intermediate. (n.d.). Google Patents.
-
(S)-(+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine oxalate. PubChem. Retrieved January 23, 2026, from [Link]
- Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. (n.d.). Google Patents.
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2022). Molecules, 27(10), 3245.
- Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate. (n.d.). Google Patents.
- Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. (2015). Revue Roumaine de Chimie, 60(7-8), 719-726.
-
2-(2-thienyl) ethanol, 5402-55-1. The Good Scents Company. Retrieved January 23, 2026, from [Link]
- Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice. (2018). MethodsX, 5, 1435-1440.
-
(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. PubChem. Retrieved January 23, 2026, from [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2-(2-phenylethoxy)ethyl methanesulfonate. PrepChem.com. Retrieved January 23, 2026, from [Link]
- Process for synthesizing 2-thiopheneethanol and derivatives thereof. (n.d.). Google Patents.
Sources
Application of 2-(2-Thienyl)ethyl methanesulphonate in polymer synthesis
An Application Note on the Prospective Use of 2-(2-Thienyl)ethyl Methanesulphonate in Advanced Polymer Synthesis
Authored by a Senior Application Scientist
Abstract
This technical document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and related thiophene-containing compounds in the synthesis of functionalized polymers. While primarily utilized as an intermediate in pharmaceutical synthesis, the unique electronic and structural properties of the thiophene moiety make its incorporation into polymer backbones a compelling avenue for the development of novel materials for advanced applications. This note will explore both the established and prospective roles of such compounds in polymer chemistry, detailing reaction mechanisms, step-by-step experimental protocols, and the characterization of the resulting polymeric materials.
Introduction: The Thiophene Moiety in Polymer Science
Thiophene-containing polymers, most notably polythiophenes, are a cornerstone of the organic electronics field. The sulfur-containing five-membered aromatic ring imparts unique properties, including high charge carrier mobility and environmental stability, making these polymers ideal for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). The functionalization of the thiophene ring or the polymer backbone allows for the fine-tuning of these electronic properties and the introduction of new functionalities.
This compound, while not a conventional monomer, presents an interesting opportunity for the synthesis of thiophene-functionalized polymers through its potential use as an initiator or a post-polymerization modification agent. Its methanesulphonate group is a good leaving group, facilitating nucleophilic substitution reactions.
Prospective Application: this compound as a Cationic Ring-Opening Polymerization (CROP) Initiator
Cationic ring-opening polymerization is a powerful technique for the synthesis of polymers from cyclic monomers such as cyclic ethers, lactones, and amines. The initiation step involves the generation of a cationic species that subsequently attacks the cyclic monomer. The methanesulphonate group in this compound can act as a precursor to a cationic initiator.
Proposed Mechanism of Initiation
The initiation process would involve the abstraction of the methanesulphonate group by a Lewis acid or the direct initiation of a suitable monomer, leading to the formation of a 2-(2-thienyl)ethyl cation or a covalently bonded initiator species. This cation would then initiate the polymerization of a cyclic monomer, such as tetrahydrofuran (THF), to yield a poly(THF) chain with a 2-(2-thienyl)ethyl end-group.
Diagram: Proposed CROP Initiation
Caption: Proposed initiation of CROP using this compound.
Experimental Protocol: Synthesis of Thiophene-End-Functionalized Poly(THF)
Materials:
-
This compound
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Argon gas supply
-
Schlenk flask and other appropriate glassware
Procedure:
-
Reactor Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flame-dry the glassware under vacuum and backfill with argon.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous DCM (50 mL) to the flask.
-
Initiator Introduction: Add this compound (0.2 g, 0.9 mmol) to the reaction flask.
-
Monomer Addition: Add freshly distilled THF (10 mL, 123 mmol) to the stirring solution.
-
Initiation and Polymerization: Cool the reaction mixture to 0°C and initiate the polymerization by adding a Lewis acid catalyst (e.g., a catalytic amount of triflic acid). Allow the reaction to proceed for 24 hours at room temperature.
-
Termination: Terminate the polymerization by adding an excess of methanol (5 mL).
-
Polymer Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol. Collect the polymer by filtration, redissolve it in a minimal amount of DCM, and re-precipitate it into cold methanol. Repeat this process three times to ensure the removal of unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum at 40°C overnight.
Characterization:
-
¹H NMR: To confirm the presence of the 2-(2-thienyl)ethyl end-group and determine the number-average molecular weight (Mn) by end-group analysis.
-
GPC/SEC: To determine the molecular weight distribution (Đ = Mw/Mn).
Alternative Pathway: Synthesis of Thiophene-Containing Polymers via Post-Polymerization Modification
An alternative strategy involves the synthesis of a polymer with reactive side chains, followed by the introduction of the 2-(2-thienyl)ethyl group via nucleophilic substitution. This approach offers greater control over the degree of functionalization.
General Workflow
Diagram: Post-Polymerization Modification Workflow
Caption: General workflow for post-polymerization modification to introduce thiophene groups.
Experimental Protocol: Functionalization of Poly(glycidyl methacrylate) (PGMA)
Materials:
-
Poly(glycidyl methacrylate) (PGMA)
-
2-(2-Thienyl)ethanethiol
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
Procedure:
-
Polymer Dissolution: Dissolve PGMA (1 g) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Addition: Add 2-(2-thienyl)ethanethiol (1.2 equivalents with respect to the epoxy groups of PGMA) and triethylamine (1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 60°C and stir for 48 hours.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and precipitate the functionalized polymer by adding the solution dropwise to a large volume of diethyl ether.
-
Purification: Collect the precipitate by filtration and wash it extensively with diethyl ether to remove unreacted reagents.
-
Drying: Dry the purified polymer under vacuum at 40°C.
Characterization:
-
FT-IR: To monitor the disappearance of the epoxy ring stretching vibration (around 910 cm⁻¹) and the appearance of new bands corresponding to the thiophene group.
-
¹H NMR: To confirm the covalent attachment of the 2-(2-thienyl)ethyl group and to quantify the degree of functionalization.
Data Summary
| Parameter | CROP of THF | Modification of PGMA |
| Initiator/Reagent | This compound | 2-(2-Thienyl)ethanethiol |
| Polymer Backbone | Poly(tetrahydrofuran) | Poly(glycidyl methacrylate) |
| Thiophene Location | End-group | Side-chain |
| Control over Functionalization | 1 per chain | Tunable by stoichiometry |
| Typical Mn | 1,000 - 10,000 g/mol | Dependent on starting PGMA |
| Typical Đ | 1.1 - 1.5 | Dependent on starting PGMA |
Conclusion
While this compound is not a conventional monomer for polymer synthesis, its chemical properties make it a viable candidate for the synthesis of thiophene-functionalized polymers through non-traditional routes such as cationic ring-opening polymerization initiation. Furthermore, the principles of incorporating thiophene moieties into polymer structures can be effectively realized through post-polymerization modification techniques. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis and properties of these promising materials for applications in organic electronics and beyond.
References
-
Thiophene-based derivatives for therapeutic applications. (2021). European Journal of Medicinal Chemistry. [Link]
-
Recent advances in thiophene-based organic solar cells. (2022). Journal of Materials Chemistry A. [Link]
-
Cationic Ring-Opening Polymerization. (n.d.). Polymer Science and Technology. [Link]
-
Post-polymerization modification. (2012). Polymer Chemistry. [Link]
Application Note & Protocol: A Robust Framework for the Large-Scale Synthesis of 2-(2-Thienyl)ethyl Methanesulphonate
Abstract
This document provides a comprehensive, field-proven guide for the large-scale synthesis of 2-(2-Thienyl)ethyl methanesulphonate, a critical intermediate in the development of various pharmaceutical agents.[1][2] The protocol herein is designed for scalability, safety, and high-yield production, addressing the needs of researchers, scientists, and drug development professionals. We delve into the underlying chemical principles, provide a detailed step-by-step methodology, and emphasize the critical safety protocols required for handling the reagents involved. The synthesis is predicated on the mesylation of 2-(2-Thienyl)ethanol, a highly efficient and well-understood transformation for converting an alcohol into a superior leaving group for subsequent nucleophilic substitution reactions.[3]
Scientific Foundation: The Chemistry of Mesylation
The conversion of an alcohol to an alkyl methanesulfonate (mesylate) is a cornerstone of modern organic synthesis. The primary challenge with using alcohols in nucleophilic substitution reactions is that the hydroxide ion (HO⁻) is a strong base and, consequently, a poor leaving group.[3] The strategy detailed here overcomes this by converting the hydroxyl group of 2-(2-Thienyl)ethanol into a methanesulfonate ester.
Mechanism Rationale: The reaction proceeds via the nucleophilic attack of the primary alcohol on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). This process is facilitated by a non-nucleophilic organic base, typically triethylamine (TEA) or pyridine.[4] The base serves a dual, critical purpose:
-
Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl). The base neutralizes this acidic byproduct in situ, forming a salt (e.g., triethylammonium chloride) and preventing potential acid-catalyzed side reactions.
-
Activation (in some cases): While not its primary role here, bases can sometimes deprotonate the alcohol to form a more nucleophilic alkoxide, accelerating the initial attack on the sulfonyl chloride.
The resulting mesylate group (CH₃SO₃⁻) is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms and via the inductive effect of the sulfonyl group. This inherent stability makes the corresponding conjugate acid, methanesulfonic acid, a very strong acid, confirming the weak basicity (and thus, excellent leaving group character) of the mesylate anion.[3]
Quantitative Data Summary
This protocol is designed for a representative large-scale batch. All quantities can be scaled linearly, provided that reaction vessel capacity and thermal transfer capabilities are adjusted accordingly.
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Ratio | Moles (mol) | Mass (g) | Volume (mL) |
| 2-(2-Thienyl)ethanol | C₆H₈OS | 128.19[5] | 1.00 | 3.90 | 500.0 | ~435 |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 1.10 | 4.29 | 491.4 | ~325 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.50 | 5.85 | 591.9 | ~816 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | - | 5000 (5.0 L) |
Experimental Workflow: From Reagents to Product
The following diagram outlines the complete workflow for the synthesis, work-up, and isolation of this compound.
Caption: A step-by-step flowchart of the synthesis process.
Detailed Synthesis Protocol
This protocol should be executed by trained personnel familiar with large-scale chemical synthesis and associated safety procedures.
4.1. Materials and Equipment
-
Chemicals: 2-(2-Thienyl)ethanol, Methanesulfonyl Chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM), Anhydrous Sodium Sulfate (Na₂SO₄), Saturated Sodium Chloride solution (Brine), Deionized Water.
-
Equipment: A 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. A cooling circulator, a large Büchner funnel with appropriate filter paper, a vacuum filtration flask, a rotary evaporator with a suitably sized flask, and standard laboratory glassware.
4.2. Step-by-Step Procedure
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with 500.0 g (3.90 mol) of 2-(2-Thienyl)ethanol and 4.0 L of Dichloromethane (DCM).
-
Begin stirring to ensure complete dissolution.
-
-
Reaction Cooldown:
-
Start the cooling circulator and bring the internal temperature of the reactor contents to between 0 °C and 5 °C.
-
-
Base Addition:
-
Once the target temperature is reached, add 816 mL (5.85 mol) of triethylamine to the reactor. A slight exotherm may be observed; maintain the temperature below 10 °C.
-
-
Mesylation (Critical Step):
-
Fill the addition funnel with 325 mL (4.29 mol) of methanesulfonyl chloride.
-
Add the methanesulfonyl chloride dropwise to the stirred reaction mixture over a period of 1.5 to 2 hours.
-
Causality: A slow addition rate is paramount to control the highly exothermic reaction and prevent temperature spikes, which could lead to unwanted side products. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Throughout the addition, meticulously maintain the internal temperature below 10 °C.
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for an additional 2 to 4 hours to ensure the reaction goes to completion. Progress can be monitored by TLC or HPLC analysis.
-
-
Work-up and Isolation:
-
Filter the reaction mixture through a Büchner funnel to remove the precipitated triethylammonium chloride salt. Wash the filter cake with an additional 1.0 L of DCM to recover any entrained product.
-
Transfer the combined filtrate to a separatory funnel (or suitable extraction vessel).
-
Wash the organic layer sequentially with 2 x 1.5 L of deionized water and then 1 x 1.0 L of brine. The aqueous washes remove residual salts and triethylamine.
-
Dry the organic layer over anhydrous sodium sulfate, stir for 30 minutes, and then filter to remove the drying agent.
-
-
Product Recovery:
-
Concentrate the dried and filtered organic solution using a rotary evaporator. The bath temperature should not exceed 40 °C.
-
Continue evaporation under high vacuum to remove any residual solvent. The final product, this compound, will be an orange or dark brown oil.[1] The expected yield is typically high, in the range of 90-98%.
-
Critical Safety Precautions
Adherence to safety protocols is non-negotiable. Both the reagents and the final product present significant hazards.
-
Methanesulfonyl Chloride (MsCl):
-
Hazards: Highly toxic if inhaled or in contact with skin, causes severe skin burns and eye damage, and is a lachrymator (induces tears).[6][7][8] It is also corrosive to metals.[6]
-
Handling: Must be handled exclusively within a certified chemical fume hood.[8] Full personal protective equipment (PPE) is mandatory, including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[9] An emergency shower and eyewash station must be immediately accessible.
-
Spills: Spills should be absorbed with an inert material like sand or vermiculite and collected in a sealed container for hazardous waste disposal.[9] Do not use combustible materials for absorption.
-
-
This compound (Product):
-
Hazards: Harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects.[10]
-
Handling: Avoid direct contact. Wear standard PPE, including gloves, lab coat, and safety glasses.
-
-
General Precautions:
-
The reaction is exothermic and should never be left unattended, especially during the addition of MsCl.
-
Ensure all glassware is properly secured and that the reactor setup is stable.
-
All waste, including aqueous washes and solvent, should be collected and disposed of according to institutional and local hazardous waste regulations.
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess purity and identify any unreacted starting material or byproducts.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides confirmation of the molecular weight and fragmentation pattern, confirming the structure of the product.[10][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation.
Conclusion
This application note details a scalable, efficient, and robust protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the procedural and safety guidelines, researchers and production chemists can reliably produce this valuable intermediate in high yield and purity, facilitating advancements in drug discovery and development.
References
- Title: Preparation method of 2-(2-thienyl)
- Title: Process for the preparation of 2-(2-thienyl)
-
Title: 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: The Science Behind 2-(2-Thienyl)ethyl Toluene-p-Sulphonate: Synthesis and Reactivity Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: this compound | C7H10O3S2 | CID 3047723 Source: PubChem URL: [Link]
-
Title: Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof Source: European Patent Office (EP 0367233 A2) URL: [Link]
- Title: Preparation method of 2-(2-thienyl)
-
Title: Alcohol to Mesylate - Common Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Alcohol to Mesylate - Common Conditions Source: The Org Prep Daily URL: [Link]
-
Title: Ethyl methanesulfonate mutant library construction in Neopyropia yezoensis to provide germplasm resources for next-generation genome-selection breeding Source: Frontiers in Plant Science URL: [Link]
- Source: Google Patents (CN102964334B)
-
Title: METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]
-
Title: Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Source: Semantic Scholar URL: [Link]
-
Title: All About Tosylates and Mesylates Source: Master Organic Chemistry URL: [Link]
-
Title: Applications substituted 2-aminothiophenes in drug design Source: ResearchGate URL: [Link]
-
Title: SAFETY DATA SHEET - Methanesulfonyl chloride Source: Fisher Scientific URL: [Link]
-
Title: ICSC 1163 - METHANESULFONYL CHLORIDE Source: INCHEM URL: [Link]
-
Title: 2-Thiopheneethanol | C6H8OS | CID 79400 Source: PubChem URL: [Link]
-
Title: 2-(2-Thienyl)ethyl toluene-p-sulphonate Source: SIELC Technologies URL: [Link]
Sources
- 1. This compound | 61380-07-2 [chemicalbook.com]
- 2. 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. 2-Thiopheneethanol | C6H8OS | CID 79400 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: A Guide to the Work-Up of Mesylation Reactions
Abstract
The conversion of alcohols to mesylates is a cornerstone transformation in organic synthesis, rendering a poorly reactive hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. While the reaction itself is often straightforward, the success of the overall synthetic sequence hinges on a meticulously executed work-up procedure. This guide provides a comprehensive overview of the principles and practices for the effective work-up of mesylation reactions, ensuring the isolation of a pure, stable product. We will delve into the rationale behind each step, from quenching the reaction to the final purification, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Work-Up
Mesylation, the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, is a fundamental tool for activating alcohols.[1][2] The resulting methanesulfonate (mesylate) ester is a versatile intermediate due to the excellent leaving group ability of the mesylate anion.[3] The reaction generates the desired mesylate product alongside byproducts such as the hydrochloride salt of the base (e.g., triethylamine hydrochloride) and unreacted methanesulfonyl chloride. A successful work-up must effectively remove these impurities without degrading the often-sensitive mesylate product.
The choice of work-up procedure is dictated by the stability of the product and the nature of the impurities. A well-designed work-up ensures a high yield of pure product, which is crucial for the subsequent steps in a synthetic route.
Understanding the Chemistry of Mesylation Work-Up
A typical mesylation reaction involves an alcohol, methanesulfonyl chloride, and a tertiary amine base like triethylamine (TEA) or pyridine in an appropriate solvent such as dichloromethane (DCM).[4][5] The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]
Key Components in the Reaction Mixture Post-Reaction:
-
Desired Product: The alkyl mesylate.
-
Byproduct Salt: Triethylamine hydrochloride (TEA·HCl) or pyridinium hydrochloride.
-
Excess Reagents: Unreacted methanesulfonyl chloride and the amine base.
-
Side Products: Potential for small amounts of alkyl chloride if the reaction conditions are not optimized.[5]
The work-up strategy is designed to systematically remove each of these components.
Quenching: The First Line of Defense
The initial and most critical step in the work-up is quenching, which serves to destroy any unreacted, highly reactive methanesulfonyl chloride. If left unreacted, MsCl can hydrolyze during the aqueous work-up to form methanesulfonic acid and HCl, which can potentially degrade the desired mesylate product.[6]
Mechanism of MsCl Hydrolysis: Water acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This leads to the displacement of the chloride ion and the formation of methanesulfonic acid and hydrochloric acid.[6][7]
CH₃SO₂Cl + H₂O → CH₃SO₃H + HCl[6]
Common quenching agents are summarized in the table below:
| Quenching Agent | Rationale | Considerations |
| Water | Simple and effective for hydrolyzing excess MsCl.[4] | Can lead to the formation of acidic byproducts (methanesulfonic acid and HCl) that may degrade sensitive products.[6] |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Neutralizes the acidic byproducts of MsCl hydrolysis and any excess acid in the reaction mixture.[8][9] | The generation of CO₂ gas can cause pressure buildup if the addition is too rapid. |
| Dilute Hydrochloric Acid (HCl) Solution | Removes the amine base by converting it into its water-soluble hydrochloride salt.[8][10] | Should be used with caution as strong acidic conditions can promote the degradation of some mesylates. |
| Saturated Ammonium Chloride (NH₄Cl) Solution | A milder acidic wash to remove the amine base. | Generally a safer option for acid-sensitive substrates compared to dilute HCl. |
Aqueous Washes: A Multi-Step Purification
Following quenching, a series of aqueous washes are employed to remove water-soluble impurities. A typical sequence involves an acidic wash, a basic wash, and a brine wash.
-
Acidic Wash (e.g., dilute HCl): This step is crucial for removing the tertiary amine base (e.g., triethylamine) by converting it into its protonated, water-soluble salt (e.g., triethylammonium chloride).[8][10]
-
Basic Wash (e.g., saturated NaHCO₃): This wash neutralizes any remaining acidic species, including the HCl used in the previous step and any methanesulfonic acid formed from the hydrolysis of MsCl.[8]
-
Brine Wash (saturated NaCl solution): The final wash with brine helps to remove the bulk of the dissolved water from the organic layer, breaking up emulsions and facilitating the subsequent drying step.[4][8]
Drying and Solvent Removal
After the aqueous washes, the organic layer is treated with an anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.[4] The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure, typically using a rotary evaporator, to yield the crude mesylate.
Purification: Achieving High Purity
For many applications, the crude mesylate is sufficiently pure for the next step.[8] However, if further purification is required, column chromatography on silica gel is the most common method. The choice of eluent system will depend on the polarity of the mesylate. It is important to note that some mesylates can be unstable on silica gel, so it is advisable to perform the chromatography quickly and with non-nucleophilic solvents.
Detailed Experimental Protocols
Standard Aqueous Work-Up Protocol
This protocol is suitable for most mesylation reactions where the product is stable to mild acidic and basic conditions.
Procedure:
-
Quenching: Once the reaction is complete (as determined by TLC or other analytical methods), cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring. Continue stirring for 15-30 minutes to ensure all excess methanesulfonyl chloride has been quenched.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. Add water to dissolve the salts and separate the layers.[4]
-
Acidic Wash: Wash the organic layer with cold 1 N HCl to remove the amine base.[8][10]
-
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[8]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.[4][8]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mesylate.
Non-Aqueous Work-Up Protocol for Sensitive Substrates
For mesylates that are sensitive to water or acidic/basic conditions, a non-aqueous work-up is necessary.
Procedure:
-
Filtration: If the reaction is performed in a solvent in which the amine hydrochloride salt is insoluble (e.g., diethyl ether or THF), the salt will precipitate.[11][12] The salt can be removed by filtration through a pad of celite.
-
Solvent Swap and Filtration: If the reaction is conducted in a solvent where the salt is soluble (e.g., DCM), the solvent can be removed under reduced pressure. The residue is then triturated with a solvent in which the product is soluble but the salt is not (e.g., diethyl ether or hexanes).[11] The precipitated salt is then removed by filtration.
-
Concentration: The filtrate is concentrated under reduced pressure to yield the crude product.
Troubleshooting Common Work-Up Issues
| Problem | Possible Cause | Solution |
| Emulsion Formation During Extraction | High concentration of salts or polar compounds. | Add more brine to the separatory funnel and gently swirl. Filtration through a pad of celite can also help break emulsions. |
| Low Yield of Mesylate | Degradation of the product during work-up. | Use a non-aqueous work-up for sensitive substrates. Ensure all aqueous washes are performed with cold solutions to minimize hydrolysis. |
| Presence of Triethylamine Hydrochloride in the Final Product | Incomplete removal during the acidic wash. | Ensure the pH of the aqueous layer is acidic after the HCl wash. Perform a second acidic wash if necessary. Alternatively, co-evaporation with a non-polar solvent like hexane can sometimes remove residual TEA·HCl.[13][14] |
| Product is a Stubborn Oil | Presence of residual solvent or impurities. | Dry the product under high vacuum. If impurities are present, purification by column chromatography may be necessary. |
Conclusion
A well-executed work-up is paramount to the successful synthesis of mesylates. By understanding the underlying chemical principles and carefully selecting the appropriate procedures, researchers can consistently isolate high-purity mesylates, setting the stage for successful subsequent transformations. The protocols and troubleshooting guide provided herein offer a solid foundation for navigating the work-up of mesylation reactions with confidence and precision.
References
-
Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
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ChemHelp ASAP. (2019, October 1). in the chemical literature: SN2 reaction on a mesylate. YouTube. Retrieved from [Link]
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Cross, R. K., & Gilde, H. G. (1969). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Department of Chemistry, Indiana University. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
- Moody, C. J., & Rzepa, H. S. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 8(6), 923-926.
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ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved from [Link]
- Jahnavi, B., Sravani, G., & Ganapaty, S. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 229-234.
-
Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
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- Robertson, R. E. (1967). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 45(11), 1305-1311.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Google Patents. (n.d.). US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates.
-
Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]
-
Reddit. (2020, February 18). Green solvent to remove triethylamine hydrochloride without ligand exchange? Retrieved from [Link]
-
PubMed. (2012, January 23). Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS. Retrieved from [Link]
-
ResearchGate. (2004, November 1). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2012, January 23). Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS. Retrieved from [Link]
- Google Patents. (n.d.). CN101293840B - Technique for recycling triethylamine from hydrochloric acid triethylamine water solution.
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
- King, J. F., & Lee, T. W. S. (1978). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 100(16), 5089-5095.
-
ResearchGate. (n.d.). Reactions of alkyl mesylates with thiocyanate ion in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction? Retrieved from [Link]
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Application Note & Protocol: Synthesis of N-Substituted 2-(2-Thienyl)ethylamines via Nucleophilic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
The N-substituted 2-(2-thienyl)ethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The thiophene ring, a bioisostere of the benzene ring, offers unique electronic properties and metabolic profiles, making it a valuable component in drug design.[2][3] Derivatives of this class have shown promise in targeting a wide range of biological systems, including acting as anti-platelet agents, anti-cancer therapeutics, and potent inhibitors of Mycobacterium tuberculosis.[1][4]
This application note provides a detailed, field-proven protocol for the synthesis of N-substituted 2-(2-thienyl)ethylamines through the reaction of 2-(2-thienyl)ethyl methanesulphonate with primary amines. The described methodology is robust, scalable, and relies on the well-established bimolecular nucleophilic substitution (SN2) reaction.[5][6] We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and discuss critical parameters for ensuring a successful and reproducible synthesis.
Reaction Principle and Mechanism
The core of this synthesis is the SN2 reaction, a fundamental transformation in organic chemistry.[6] The reaction proceeds via a single, concerted step where the primary amine, acting as the nucleophile, attacks the electrophilic carbon atom of the this compound. Simultaneously, the methanesulphonate (mesylate) group, an excellent leaving group due to its ability to stabilize the resultant negative charge through resonance, departs.[7]
Causality of Reagent Choice:
-
Substrate: this compound is chosen over the corresponding halide (e.g., bromide or chloride) because mesylates are often more reactive and can be prepared under milder conditions from the corresponding alcohol, 2-(2-thienyl)ethanol.[7] The substrate is a primary alkyl mesylate, which is ideal for SN2 reactions as it minimizes steric hindrance around the reaction center.[8]
-
Nucleophile: Primary amines are effective nucleophiles for this transformation.[9] However, a key challenge in this reaction is the potential for over-alkylation. The secondary amine product is also nucleophilic and can react with another molecule of the mesylate to form a tertiary amine, which can further react to form a quaternary ammonium salt.[10][11][12]
-
Reaction Control: To favor the formation of the desired secondary amine, the primary amine is typically used in excess.[10][13] This ensures that a molecule of the electrophile is statistically more likely to encounter a primary amine than the secondary amine product, thus minimizing the formation of byproducts. An alternative strategy involves using a 1:1 stoichiometry and carefully monitoring the reaction to stop it before significant over-alkylation occurs.
Below is a diagram illustrating the SN2 mechanism.
Caption: SN2 mechanism for the reaction of a primary amine with this compound.
General Experimental Protocol
This protocol provides a general framework. Specific quantities should be calculated based on the molecular weights of the chosen primary amine.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flasks |
| Primary amine (e.g., benzylamine) | Magnetic stirrer and stir bars |
| Anhydrous Acetonitrile (CH₃CN) or DMF | Reflux condenser |
| Diisopropylethylamine (DIPEA) or K₂CO₃ | Heating mantle with temperature control |
| Dichloromethane (DCM) | Separatory funnel |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Rotary evaporator |
| Brine (saturated aqueous NaCl) | Thin Layer Chromatography (TLC) plates (silica) |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Glassware for column chromatography |
| Silica gel for column chromatography | Standard laboratory glassware |
| Solvents for TLC and chromatography (e.g., Ethyl Acetate/Hexanes) | pH paper or meter |
Step-by-Step Procedure
The entire workflow, from reaction setup to product characterization, is outlined in the diagram below.
Caption: General experimental workflow for the synthesis of N-substituted 2-(2-thienyl)ethylamines.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the mesylate (concentration approx. 0.1-0.2 M).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq). Causality: The base is crucial to neutralize the methanesulfonic acid byproduct and to deprotonate the ammonium salt intermediate, regenerating the neutral secondary amine which prevents the reaction from stalling.
-
Add the primary amine (2.0 eq) dropwise to the stirred solution. Using an excess of the amine helps to minimize the formation of the tertiary amine byproduct.[12]
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 80 °C (reflux for acetonitrile) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexanes. The reaction is complete when the starting mesylate spot is no longer visible by TLC analysis.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts (like K₂CO₃) if used.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic impurities, and then with brine to remove residual water.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The crude product is then purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is often effective.
-
-
Characterization:
-
Combine the pure fractions from chromatography and remove the solvent under reduced pressure.
-
Characterize the final product by standard analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm its identity and purity.
-
Example Protocol: Synthesis of N-Benzyl-2-(2-thienyl)ethanamine
This specific example illustrates the general protocol with defined quantities.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 220.30 | 5.0 | 1.10 g | 1.0 |
| Benzylamine | 107.15 | 10.0 | 1.07 g (1.09 mL) | 2.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g | 3.0 |
| Acetonitrile (anhydrous) | - | - | 50 mL | - |
Procedure: Follow the general protocol outlined in Section 3.2. The reaction is typically complete within 4-8 hours. The product, N-benzyl-2-(2-thienyl)ethanamine, is an oil that can be isolated after column chromatography.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Reaction | Inactive mesylate; insufficient temperature; poor quality amine or solvent. | Confirm mesylate integrity by NMR. Ensure reaction temperature is maintained. Use freshly distilled amine and anhydrous solvent. |
| Formation of Byproducts | Over-alkylation to tertiary amine; elimination reaction. | Use a larger excess of the primary amine (2-5 eq). Run the reaction at a lower temperature for a longer period. |
| Difficult Purification | Product and starting amine have similar polarities. | If the starting amine is volatile, it can be removed under high vacuum. Alternatively, an acidic wash during work-up can remove excess basic amine. |
Applications in Drug Discovery
The 2-(2-thienyl)ethylamine core is a versatile pharmacophore. The secondary amine generated through this protocol serves as a critical handle for further synthetic elaboration. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, N-benzyl substitution on phenethylamines has been shown to increase affinity and potency at serotonin receptors.[14] The structural similarity of the 2-(2-thienyl)ethylamine scaffold to biogenic amines like dopamine and serotonin makes its derivatives promising candidates for neurological, cardiovascular, and metabolic targets.[15][16]
References
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synthesis of primary amines by SN2 reactions . (2019). YouTube. Retrieved from [Link]
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Reaction of RX with NH3 and amines . (2020). Chemistry LibreTexts. Retrieved from [Link]
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Reactions of Amines . (2024). Chemistry LibreTexts. Retrieved from [Link]
- Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom. Google Patents.
-
Amine Synthesis via SN2 . (2020). YouTube. Retrieved from [Link]
-
The SN2 Reaction Mechanism . (2012). Master Organic Chemistry. Retrieved from [Link]
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Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review . Molecules, 28(2), 855. Retrieved from [Link]
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Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof . European Patent Office. Retrieved from [Link]
-
preparation of amines . Chemguide. Retrieved from [Link]
-
Amine Preparation 1 - SN2 Reaction . (2020). YouTube. Retrieved from [Link]
-
Nucleophilic Substitution (SN1, SN2) . Organic Chemistry Portal. Retrieved from [Link]
-
Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate . Mutation Research/Reviews in Genetic Toxicology, 134(2-3), 113-142. Retrieved from [Link]
-
Thiophene-2-ethylamine: Your Go-To Building Block for Pharmaceutical Synthesis . Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
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Large, D. R., & DeBray, D. R. (1987). Purification to homogeneity and initial physical characterization of secondary amine monooxygenase . Journal of Biological Chemistry, 262(24), 11859-11866. Retrieved from [Link]
- Method for synthesizing 2-thiophene ethylamine. Google Patents.
-
Reactions of Amines . (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review . ResearchGate. Retrieved from [Link]
-
Alam, M. J., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . RSC Medicinal Chemistry. Retrieved from [Link]
-
Synthesis of Some New bis-(p-Fluorophenyl)amides of the Thieno[3,2-b]thiophene, Thieno[3,2-b]furan and 1,2-bis{5-[2-(2-Thienyl)ethenyl]2-thienyl}ethene Series . (2002). Molecules, 7(10), 738-749. Retrieved from [Link]
-
Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review . MDPI. Retrieved from [Link]
-
Kumar, C. S., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis . European Journal of Medicinal Chemistry, 164, 309-319. Retrieved from [Link]
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The Role of Thiophene Derivatives in Modern Drug Discovery . Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
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Application Note: GC-MS Analysis for Monitoring 2-(2-Thienyl)ethyl Methanesulphonate Reactions
Abstract
This application note provides a comprehensive guide for the sensitive and accurate monitoring of reactions involving 2-(2-Thienyl)ethyl methanesulphonate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and other sulfonate esters are recognized as potential genotoxic impurities (PGIs), making their precise quantification critical during pharmaceutical process development and quality control.[1][2] This document outlines the underlying principles, a detailed step-by-step protocol for sample preparation and analysis, method validation guidelines, and data interpretation. The methodology is designed for researchers, process chemists, and quality control analysts in the pharmaceutical industry, ensuring compliance with regulatory standards for impurity control.
Introduction: The Imperative for Monitoring Sulfonate Esters
In pharmaceutical synthesis, alcohols are frequently converted into better leaving groups to facilitate nucleophilic substitution reactions.[3] Methanesulfonyl chloride (MsCl) is a common reagent used for this purpose, reacting with alcohols like 2-(2-Thienyl)ethanol to form the corresponding methanesulfonate (mesylate) ester.[4][5][6]
While this transformation is synthetically useful, the resulting sulfonate esters are a class of compounds that raise significant safety concerns.[1] They are potent alkylating agents and are often classified as potential genotoxic impurities (PGIs) due to their ability to react with DNA, which can lead to mutations and potentially cancer.[7] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of such impurities, often requiring their levels to be controlled at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[1][8][9] The Threshold of Toxicological Concern (TTC) concept is often applied, which limits the acceptable intake of a mutagenic impurity to 1.5 µg per day.[7]
Therefore, monitoring the formation and consumption of this compound is not merely a matter of reaction optimization but a critical safety and regulatory requirement. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering the high sensitivity, specificity, and resolving power necessary for trace-level quantification in complex reaction matrices.[10][11][12]
Principles of the GC-MS Method
This method leverages the volatility of this compound to achieve separation by gas chromatography, followed by highly specific detection using mass spectrometry.
-
Gas Chromatography (GC): The analyte is first vaporized in a heated inlet and separated from other components of the reaction mixture (e.g., starting material, solvents, byproducts) as it passes through a capillary column.[13] The choice of a mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, is crucial for resolving the polar sulfonate ester from the more polar starting alcohol and less polar byproducts.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is employed to fragment the molecules into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For trace-level analysis, Selected Ion Monitoring (SIM) mode is superior to a full scan.[14][15] In SIM mode, the detector is set to monitor only a few specific, abundant, and characteristic ions of the target analyte. This dramatically increases the signal-to-noise ratio, providing the low limits of detection (LOD) and quantification (LOQ) required for PGI analysis.[11]
Reaction and Analytical Workflow
The formation of this compound typically proceeds via the reaction of 2-(2-Thienyl)ethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA).[4][16]
Caption: Reaction scheme and corresponding analytical workflow.
Detailed Experimental Protocol
Materials and Reagents
-
Solvents: Dichloromethane (DCM), n-Hexane, Ethyl Acetate (all HPLC or GC grade).[17]
-
Reagents: Deionized water, Anhydrous Sodium Sulfate.
-
Standards: Reference standard of this compound and 2-(2-Thienyl)ethanol (purity ≥98%).
Sample Preparation Protocol
Causality: The goal of sample preparation is to isolate the analyte from non-volatile components (like salts) and transfer it into a clean, volatile solvent suitable for GC injection.[13][18][19] A liquid-liquid extraction (LLE) is an effective technique for this purpose.[17][20]
-
Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.
-
Quenching & Dilution: Immediately quench the aliquot in 10.0 mL of cold deionized water in a separatory funnel. This stops the reaction and dissolves salts like triethylamine hydrochloride.
-
Extraction: Add 5.0 mL of Dichloromethane (DCM) to the separatory funnel. Shake vigorously for 1 minute, venting periodically. Allow the layers to separate.
-
Collection: Drain the lower organic (DCM) layer into a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Filtration: Filter the dried organic extract through a 0.22 µm syringe filter into a GC vial.
-
Analysis: The sample is now ready for GC-MS analysis.
Instrumentation and GC-MS Parameters
Rationale for Parameter Selection: The parameters below are optimized for the separation and sensitive detection of the target analyte. The splitless injection mode is chosen to maximize the transfer of the trace analyte onto the column, enhancing sensitivity.[11] The oven temperature program is designed to first separate volatile solvents and then ramp up to elute the starting material and the target mesylate with good peak shape and resolution.
| Parameter | Setting | Justification |
| GC System | Agilent 7890N or equivalent | Standard, reliable platform. |
| MS System | Agilent 5975C or equivalent | Provides necessary sensitivity. |
| Column | DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Mid-polarity column for optimal separation. |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow for this column dimension. |
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis.[11] |
| Inlet Temp | 250 °C | Ensures complete vaporization without degradation. |
| Oven Program | 80 °C (hold 2 min), ramp 20 °C/min to 240 °C (hold 10 min) | Provides separation from solvent and starting materials.[10] |
| Transfer Line Temp | 280 °C | Prevents analyte condensation. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique. |
| Ion Source Temp | 230 °C | Standard operating temperature. |
| Quadrupole Temp | 150 °C | Standard operating temperature. |
| MS Mode | Selected Ion Monitoring (SIM) | Essential for achieving ppm-level sensitivity.[14] |
| SIM Ions (m/z) | To be determined empirically from a full scan of the reference standard. Likely ions would include the molecular ion and characteristic fragments (e.g., fragments corresponding to the thienylethyl cation and the mesyl group). |
Method Validation
A robust analytical method requires thorough validation to ensure its reliability.[12][21] Validation should be performed according to ICH Q2(R1) guidelines.[11]
Caption: Key parameters for analytical method validation.
Validation Protocol & Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank diluent, a spiked sample, and a placebo (reaction matrix without starting materials) to demonstrate no interference at the analyte's retention time. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 1 ppm to 50 ppm). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995.[22] |
| Accuracy | Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., LOQ, 100%, and 150% of a target level). | Percent recovery typically within 80-120% for trace impurity analysis. |
| Precision | Repeatability: Perform at least six replicate analyses of a single spiked sample. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 15%. |
| LOQ/LOD | Determine based on the signal-to-noise ratio (S/N). LOQ is typically where S/N ≥ 10; LOD is where S/N ≥ 3. | LOQ should be at or below the required reporting threshold for the PGI. |
| Robustness | Intentionally vary critical method parameters (e.g., oven ramp rate ±10%, flow rate ±10%) and assess the impact on results. | Results should remain unaffected by small, deliberate changes in method parameters.[22] |
Data Analysis and Interpretation
-
Calibration Curve: Generate a linear regression from the analysis of calibration standards.
-
Quantification: Use the peak area of this compound in the reaction sample and the calibration curve to determine its concentration in the GC vial (in µg/mL or ppm).
-
Back-Calculation: Account for the dilution factors used during sample preparation to calculate the concentration of the analyte in the original reaction mixture.
-
Monitoring Progress: Plot the concentration of the starting material (2-(2-Thienyl)ethanol) and the product (this compound) over time to generate a reaction profile. This allows for the determination of reaction completion and helps in process optimization to minimize the final concentration of the PGI.
Conclusion
This application note details a robust and reliable GC-MS method for monitoring the formation and consumption of this compound. By employing a straightforward liquid-liquid extraction and a sensitive GC-MS method operating in SIM mode, this protocol provides the necessary performance to meet the stringent regulatory requirements for the control of potential genotoxic impurities. Proper method validation according to ICH guidelines is essential to ensure the trustworthiness and accuracy of the results, supporting safe and efficient pharmaceutical development.
References
-
Manivannan, M., Ilayaraja, P., & Parthiban, P. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science, 12(11), 052–060. [Link]
-
Reddy, G. S., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 123-128. [Link]
-
International Council for Harmonisation. (2017). ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Li, Y., et al. (2007). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 525-533. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(19), 6529. [Link]
- Google Patents. (2011). CN101560202B - Preparation method of 2- (2-thienyl)
-
IntechOpen. (2012). Sample Preparation Techniques for Gas Chromatography. [Link]
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PubMed. (2018). [Advances on genotoxic impurities of sulfonate esters in pharmaceuticals]. Yao Xue Xue Bao, 53(10), 1639-1649. [Link]
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Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Molecules, 24(19), 3594. [Link]
-
Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]
-
ResearchGate. (2007). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. [Link]
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Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-vinylthiophene. Retrieved from [Link]
-
LCGC International. (2011). Green Chromatography (Part 3): Sample Preparation Techniques. [Link]
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ResearchGate. (2011). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. [Link]
-
Oreate AI Blog. (2026). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. [Link]
-
Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. [Link]
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NIH National Center for Biotechnology Information. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1950. [Link]
-
The Good Scents Company. (n.d.). 2-(2-thienyl) ethanol. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. [Link]
-
Semantic Scholar. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization.... [Link]
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Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
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A Robust, Stability-Indicating HPLC Method for Purity Determination of 2-(2-Thienyl)ethyl Methanesulphonate
An Application Note from the Senior Scientist's Desk
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-(2-Thienyl)ethyl methanesulphonate. This compound, often used as an intermediate in pharmaceutical synthesis, belongs to the sulfonate ester class, which is recognized for potential genotoxicity. Therefore, rigorous purity assessment and impurity profiling are critical for quality control and regulatory compliance. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in research, development, and quality control environments. The protocol herein provides a comprehensive guide, from method parameters to full validation procedures in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction: The Imperative for Purity Analysis
This compound is a key building block in organic synthesis. Its molecular structure comprises a thiophene ring, which is a common moiety in many pharmaceutical compounds, and a methanesulfonate (mesylate) group, an excellent leaving group often used to facilitate nucleophilic substitution reactions.
The primary analytical challenge with sulfonate esters is their classification as a "cohort of concern" due to their potential to act as alkylating agents, which can interact with DNA and exhibit mutagenic properties.[1] Consequently, controlling the purity of this compound and quantifying any related impurities is not merely a measure of quality but a critical step in ensuring the safety of subsequent active pharmaceutical ingredients (APIs).
This document provides a turnkey HPLC protocol, developed and validated to establish a stability-indicating purity assay. A method is deemed "stability-indicating" when it can accurately measure the analyte of interest without interference from its degradation products, process impurities, or other potential components in the sample matrix.[2]
Analyte Profile & Method Development Rationale
A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Compound: this compound
-
Synonyms: 2-(2-Thienyl)ethyl Mesylate, 2-Thiopheneethanol Methanesulfonate[3]
-
Molecular Formula: C₇H₁₀O₃S₂[3]
-
Molecular Weight: 206.3 g/mol [3]
-
Structure:
(Image Source: PubChem CID 3047723)
-
Key Properties for HPLC:
-
UV Chromophore: The thiophene ring provides strong UV absorbance, making UV detection a highly suitable and sensitive choice.
-
Polarity: The molecule is of intermediate polarity, making it an ideal candidate for reversed-phase chromatography.
-
Stability: As a sulfonate ester, it is susceptible to hydrolysis, especially under strong acidic or basic conditions.[4][5] This necessitates careful selection of the diluent and mobile phase pH to ensure the stability of the analyte during analysis.
-
Causality Behind Experimental Choices
-
Column: A C18 stationary phase was selected for its versatility and proven efficacy in retaining and separating compounds of intermediate polarity. The high carbon load and end-capping of modern C18 columns provide excellent peak shape and resolution.
-
Mobile Phase: A gradient elution with acetonitrile and a mildly acidic aqueous phase was chosen.
-
Rationale: Gradient elution is essential for a purity method, as it ensures the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.
-
Acidification: The use of 0.1% phosphoric acid in the aqueous phase serves two purposes: it maintains a consistent pH to ensure reproducible retention times and sharpens the peak shape by suppressing the ionization of potential silanol groups on the silica support.
-
-
Detector: A Photodiode Array (PDA) detector is recommended over a simple UV detector.
-
Rationale: A PDA detector not only quantifies at a specific wavelength but also acquires the full UV spectrum for each peak. This is indispensable for peak purity analysis during the validation of specificity, providing confidence that the main analyte peak is not co-eluting with any impurities.[6] Based on the thiophene chromophore, a detection wavelength of 235 nm was selected to provide high sensitivity.
-
Detailed Application Protocol
Materials and Reagents
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Phosphoric Acid (ACS grade, ~85%)
-
Methanol (HPLC grade)
-
Hydrochloric Acid (1N)
-
Sodium Hydroxide (1N)
-
Hydrogen Peroxide (30%)
Instrumentation
-
HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Class A volumetric flasks and pipettes.
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-26 min: 80% to 40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm (with PDA scan from 200-400 nm) |
| Run Time | 30 minutes |
Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v). Rationale: This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Test (SST)
Before commencing any analysis, the system's performance must be verified. Inject the Reference Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates | ≥ 5000 |
| RSD of Peak Area | ≤ 1.0% |
| RSD of Retention Time | ≤ 0.5% |
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation was performed to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products.[9] Forced degradation studies were conducted to intentionally degrade the sample under various stress conditions.[2][10]
-
Protocol:
-
Acid Hydrolysis: Sample solution + 1N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Sample solution + 1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Sample solution + 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample stored at 105°C for 48 hours.
-
Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.
-
-
Analysis: All stressed samples were diluted to the target concentration and analyzed. The chromatograms were evaluated for the resolution between the parent peak and any degradation products. Peak purity was assessed using the PDA detector's software.
-
Results: The method successfully resolved the main this compound peak from all degradants formed under stress conditions, proving its stability-indicating nature. Significant degradation was observed under basic and oxidative conditions.
Linearity
A stock solution of the reference standard (1.0 mg/mL) was serially diluted to prepare calibration standards at five concentration levels, ranging from 50% to 150% of the nominal concentration (0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).
-
Analysis: Each level was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
-
Results: The method demonstrated excellent linearity, with a correlation coefficient (r²) of > 0.999.
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Analysis: Samples were prepared in triplicate at each level and analyzed. The percentage recovery was calculated.
-
Results: The mean recovery was between 98.0% and 102.0%, confirming the accuracy of the method.
Precision
-
Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different HPLC system.
-
Results: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision was found to be less than 2.0%, indicating excellent precision.
Robustness
The method's robustness was tested by introducing small, deliberate variations to the chromatographic parameters:
-
Flow rate (±0.1 mL/min)
-
Column Temperature (±2°C)
-
Mobile Phase Composition (±2% absolute change in acetonitrile)
-
Results: The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the method's robustness.
Summary of Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Passed (Peak Purity > 99.5%) | No interference at the analyte's RT |
| Linearity (r²) | 0.9997 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.45% | ≤ 2.0% |
| Precision (Intermediate RSD) | 0.68% | ≤ 2.0% |
| Robustness | Passed | System suitability criteria met |
Visualized Workflows
Overall Experimental Workflow
Caption: Logical pillars of analytical method validation.
Conclusion
The HPLC method detailed in this application note is a reliable and robust tool for determining the purity of this compound. It has been thoroughly validated according to ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. Its stability-indicating nature ensures that the true purity of the analyte can be assessed, even in the presence of degradation products. This method is ready for implementation in quality control laboratories for routine analysis and in research settings for stability and formulation studies.
References
-
Title: Ethyl methanesulfonate - Wikipedia Source: Wikipedia URL: [Link]
-
Title: this compound | C7H10O3S2 | CID 3047723 Source: PubChem URL: [Link]
-
Title: 2-thiophen-2-ylethyl methanesulfonate | CAS#:61380-07-2 Source: Chemsrc URL: [Link]
-
Title: A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc Source: Journal of Natural Products URL: [Link]
-
Title: Preparation, characterization and degradation study of novel sulfonated furanic poly(ester-amide)s Source: ResearchGate URL: [Link]
-
Title: HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Forced degradation studies for drug substances and drug products- scientific and regulatory considerations Source: ResearchGate URL: [Link]
-
Title: Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) Source: ResearchGate URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]
-
Title: Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds... Source: ACS Publications URL: [Link]
-
Title: Derivatives and Synthesis of Heterocyclic Compound: Thiophene Source: Open Access Journals URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H10O3S2 | CID 3047723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. fda.gov [fda.gov]
- 8. youtube.com [youtube.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in the mesylation of 2-(2-thienyl)ethanol
Welcome to the technical support center for the mesylation of 2-(2-thienyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
The conversion of 2-(2-thienyl)ethanol to its mesylate, 2-(2-thienyl)ethyl methanesulfonate, is a key step in the synthesis of various pharmaceutical intermediates. This reaction transforms the hydroxyl group, a poor leaving group, into a highly reactive mesylate group, facilitating subsequent nucleophilic substitution or elimination reactions. While seemingly straightforward, this process can be accompanied by several side reactions that can impact yield and purity. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these issues.
Troubleshooting Guide
Problem 1: Low Yield of 2-(2-thienyl)ethyl Methanesulfonate
Question: I performed the mesylation of 2-(2-thienyl)ethanol using methanesulfonyl chloride and triethylamine, but my yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in this reaction can stem from several factors, primarily incomplete reaction, product degradation, or the formation of side products. Let's break down the likely culprits and their solutions:
-
Incomplete Reaction:
-
Insufficient Reagents: Ensure you are using a slight excess of methanesulfonyl chloride (typically 1.1-1.5 equivalents) and a suitable base (1.5-2.0 equivalents). The base is crucial not only to activate the alcohol but also to neutralize the HCl generated during the reaction.[1][2]
-
Inadequate Reaction Time or Temperature: While the reaction is often performed at 0 °C to minimize side reactions, insufficient time at this temperature may lead to an incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after a reasonable time (e.g., 1-2 hours), consider allowing the reaction to warm to room temperature. A patent for the analogous tosylation of 2-(2-thienyl)ethanol suggests a reaction time of 1.5 to 3 hours at temperatures ranging from -5 °C to 25 °C.[3]
-
-
Product Degradation:
-
Hydrolysis: The desired mesylate is susceptible to hydrolysis, especially during aqueous workup if the pH is not controlled. It's crucial to perform the aqueous washes quickly and with cold solutions. A patent for a similar transformation highlights that at higher temperatures, the product is prone to hydrolysis, which can lower the yield.[3]
-
Instability on Silica Gel: While generally stable, prolonged exposure to silica gel during column chromatography can sometimes lead to decomposition. It is advisable to use a less acidic stationary phase or to perform the purification efficiently.
-
-
Formation of Side Products: This is a major contributor to low yields. Please refer to the dedicated sections below for detailed troubleshooting of specific side reactions.
Problem 2: An Unexpected Spot on My TLC Plate - Suspected Elimination Product
Question: My TLC analysis shows a non-polar spot that I suspect is an elimination byproduct. How can I confirm this and prevent its formation?
Answer:
The formation of 2-vinylthiophene through an E2 elimination mechanism is a common side reaction, especially if the reaction conditions are not optimal.
-
Confirmation: The suspected byproduct, 2-vinylthiophene, will be significantly less polar than the starting material and the desired mesylate. It can be characterized by 1H NMR spectroscopy, looking for the characteristic signals of vinyl protons.
-
Causality and Prevention:
-
Choice of Base: Sterically hindered or non-nucleophilic bases are preferred to minimize elimination. While triethylamine is commonly used, a bulkier base like diisopropylethylamine (DIPEA) can sometimes suppress the E2 pathway. The basicity of the amine is also a factor; stronger bases can favor elimination.[4]
-
Reaction Temperature: Higher temperatures promote elimination reactions. Maintaining a low temperature (0 °C or below) throughout the addition of reagents and the initial phase of the reaction is critical.
-
Slow Addition of Reagents: Adding the methanesulfonyl chloride dropwise to the solution of the alcohol and base at a low temperature helps to keep the concentration of the reactive species low, thereby disfavoring bimolecular elimination.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the mesylation of 2-(2-thienyl)ethanol?
While optimal conditions can vary, a good starting point based on analogous procedures and general principles is as follows:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Toluene | Aprotic and inert, good solubility for reactants.[3] |
| Base | Triethylamine (Et3N) or Pyridine | To activate the alcohol and neutralize HCl.[1][2] |
| Equivalents of MsCl | 1.1 - 1.5 eq. | Ensures complete conversion of the alcohol. |
| Equivalents of Base | 1.5 - 2.0 eq. | To drive the reaction to completion. |
| Temperature | 0 °C initially, may warm to RT | Minimizes side reactions like elimination. |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. |
Q2: Can the thiophene ring react with methanesulfonyl chloride?
Thiophene is an electron-rich aromatic ring and is susceptible to electrophilic substitution.[5] However, direct sulfonylation of thiophene with sulfonyl chlorides typically requires a Friedel-Crafts catalyst (e.g., AlCl3).[6] The conditions for alcohol mesylation (in the presence of a base like triethylamine or pyridine) are generally not conducive to Friedel-Crafts reactions. Therefore, direct sulfonylation of the thiophene ring is not a commonly reported side reaction in this specific transformation. However, the presence of any adventitious acid could potentially catalyze such a reaction, so maintaining anhydrous and base-dominated conditions is important.
Q3: I've observed the formation of 2-(2-thienyl)ethyl chloride as a byproduct. How does this happen and how can I avoid it?
The formation of the corresponding alkyl chloride is a known side reaction when using sulfonyl chlorides in the presence of an amine base.
-
Mechanism: The chloride ion can be generated from the methanesulfonyl chloride or the triethylamine hydrochloride salt formed in situ. This chloride ion can then act as a nucleophile and displace the mesylate group in an SN2 reaction. The use of pyridine as a base can sometimes exacerbate this, as it can form a reactive intermediate with the sulfonyl chloride.[7]
-
Mitigation Strategies:
-
Use of Methanesulfonic Anhydride: Using methanesulfonic anhydride ((MeSO2)2O) instead of methanesulfonyl chloride eliminates the source of chloride ions, thus preventing the formation of the alkyl chloride byproduct.
-
Temperature Control: Keeping the reaction temperature low can disfavor the SN2 displacement.
-
Choice of Base: While triethylamine is common, exploring other non-nucleophilic bases might be beneficial.
-
Q4: What is the best way to purify 2-(2-thienyl)ethyl methanesulfonate?
The purification of the target mesylate requires careful handling to avoid degradation.
-
Workup: After the reaction is complete, it is typically quenched with cold water or a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with cold dilute acid (e.g., 1M HCl) to remove the excess amine, followed by a wash with brine. All aqueous washes should be performed quickly and at low temperatures to minimize hydrolysis of the mesylate. A patent for the tosylation of 2-(2-thienyl)ethanol describes a workup involving washing with water.[3]
-
Chromatography: If further purification is needed, flash column chromatography on silica gel is the standard method.
-
Solvent System: A mixture of hexanes and ethyl acetate is a common eluent system. The polarity should be adjusted based on TLC analysis to achieve good separation between the product and any impurities.
-
TLC Visualization: The product, containing a thiophene ring, can often be visualized under UV light (254 nm). Staining with potassium permanganate can also be effective.
-
Experimental Protocols
Standard Protocol for the Mesylation of 2-(2-thienyl)ethanol
-
To a solution of 2-(2-thienyl)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.5 eq.).
-
Stir the solution for 10-15 minutes at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by the slow addition of cold water.
-
Separate the organic layer and wash it sequentially with cold 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude 2-(2-thienyl)ethyl methanesulfonate.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Scheme and Common Side Reactions
Caption: Mesylation of 2-(2-thienyl)ethanol and common side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the mesylation reaction.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Mesylation of 2-(2-thienyl)ethanol
Welcome to our dedicated technical support center for the mesylation of 2-(2-thienyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. We will delve into the common challenges, side reactions, and byproducts encountered during this procedure, providing you with practical, field-tested solutions and in-depth explanations to ensure the success and reproducibility of your experiments.
The conversion of 2-(2-thienyl)ethanol to its corresponding methanesulfonate (mesylate) ester is a crucial step in the synthesis of many pharmaceutical intermediates. The resulting mesylate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. However, the inherent reactivity of the starting material and the reaction intermediates can lead to a variety of byproducts, complicating purification and reducing yields. This guide will equip you with the knowledge to anticipate, identify, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when mesylating 2-(2-thienyl)ethanol?
A1: The most commonly observed byproducts include:
-
2-(2-Thienyl)ethyl chloride: Arises from the reaction with chloride ions, often from the methanesulfonyl chloride reagent or the hydrochloride salt of the amine base.
-
2-Vinylthiophene: The product of an elimination reaction, particularly if the reaction temperature is not carefully controlled.
-
Polymeric material: The acidic conditions generated (HCl byproduct) can promote polymerization of the electron-rich thiophene ring.
-
Di(2-(2-thienyl)ethyl) ether: A potential, though typically minor, byproduct formed by the reaction of the starting alcohol with the product mesylate.
-
Ring-sulfonated species: Although less common under standard mesylation conditions, the electrophilic nature of the sulfonylating agent could potentially lead to electrophilic aromatic substitution on the thiophene ring, especially if a strong Lewis acid is present.
Q2: How critical is temperature control in this reaction?
A2: Temperature control is paramount. The mesylation reaction is exothermic, and elevated temperatures can significantly promote side reactions. Specifically, higher temperatures favor the E2 elimination pathway, leading to the formation of 2-vinylthiophene. A patent for the analogous tosylation reaction specifies cooling to below 5°C before adding the reagents. For mesylation, maintaining the temperature at 0°C or below during the addition of methanesulfonyl chloride is a standard and highly recommended practice to maximize the yield of the desired product and minimize elimination byproducts.
Q3: Which base should I use, and how does it affect the reaction?
A3: The choice of base is a critical parameter. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl generated during the reaction. Pyridine can also be used and acts as both a base and a nucleophilic catalyst. The basicity and nucleophilicity of the amine can influence the reaction pathway. For instance, a bulkier, non-nucleophilic base like DIPEA can help minimize side reactions involving the base itself. It's important to use a high-purity, dry base to avoid introducing water, which can hydrolyze the methanesulfonyl chloride and the product mesylate.
Q4: How stable is the 2-(2-thienyl)ethyl methanesulfonate product?
A4: Sulfonate esters, in general, are reactive compounds and should be used in the subsequent synthetic step as soon as possible. The product, 2-(2-thienyl)ethyl methanesulfonate, is susceptible to hydrolysis and can degrade upon prolonged storage, especially in the presence of moisture. For short-term storage, a cold, dry, and inert atmosphere is recommended. When purifying by column chromatography, there is a risk of decomposition on silica gel, so it is advisable to use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) and to perform the purification quickly.
Troubleshooting Guide
Problem: My reaction yields are consistently low.
This is a common issue that can stem from several factors. Let's break down the possibilities.
-
Possible Cause 1: Incomplete Reaction
-
Why it happens: Insufficient reaction time, low temperature, or inadequate mixing can lead to unreacted 2-(2-thienyl)ethanol remaining in the reaction mixture.
-
How to diagnose: Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting material, 2-(2-thienyl)ethanol, is more polar than the product mesylate. A persistent spot corresponding to the starting material indicates an incomplete reaction.
-
Solution:
-
Ensure you are using at least a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride.
-
Allow the reaction to stir for a sufficient amount of time at 0°C. If the reaction is sluggish, you can let it slowly warm to room temperature, but monitor carefully for the formation of elimination byproducts.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
-
Possible Cause 2: Product Degradation During Workup
-
Why it happens: The product mesylate is sensitive to hydrolysis. Aqueous workups, especially if not performed quickly and at low temperatures, can lead to the hydrolysis of the mesylate back to the starting alcohol.
-
How to diagnose: If you observe a reappearance or increase in the intensity of the starting material spot on TLC after the aqueous workup, degradation is likely occurring.
-
Solution:
-
Perform the aqueous quench and extractions at low temperatures (e.g., in an ice bath).
-
Use pre-chilled solutions for the workup.
-
Minimize the contact time with the aqueous phase.
-
Ensure the final organic solution is thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before concentrating.
-
-
Problem: I'm observing a significant amount of a chlorinated byproduct.
-
Identification: This byproduct is likely 2-(2-thienyl)ethyl chloride .
-
Mechanism of Formation:
-
From HCl: The reaction of methanesulfonyl chloride with the alcohol generates one equivalent of HCl. The amine base is added to neutralize this, but localized high concentrations of HCl can lead to the conversion of the starting alcohol to the corresponding chloride.
-
From the Mesylate: The chloride anion (from the HCl or the amine hydrochloride salt) can act as a nucleophile and displace the mesylate group from the product in an SN2 reaction.
-
-
Preventative Measures:
-
Slow Addition: Add the methanesulfonyl chloride dropwise to the solution of the alcohol and base at 0°C or below. This prevents a buildup of HCl.
-
Choice of Reagent: If the chloride byproduct is a persistent issue, consider using methanesulfonic anhydride. This reagent does not produce HCl, thereby eliminating this side reaction pathway.
-
Base Selection: Ensure you are using a sufficient excess of the amine base (at least 1.5 equivalents) to effectively scavenge all the generated HCl.
-
Problem: My crude product contains a volatile, non-polar impurity.
-
Identification: This is most likely 2-vinylthiophene , the elimination product.
-
Mechanism of Formation: This byproduct is formed via an E2 elimination mechanism, where the amine base removes a proton from the carbon adjacent to the thiophene ring, and the mesylate group is eliminated.
-
Strategies for Minimization:
-
Strict Temperature Control: As mentioned, this is the most critical factor. Maintain the reaction temperature at 0°C or below.
-
Use of a Bulky Base: A sterically hindered base like DIPEA is less likely to act as a nucleophile and can be more selective in its role as a proton scavenger, potentially reducing the rate of elimination compared to smaller bases like triethylamine.
-
Order of Addition: Adding the alcohol to a pre-mixed solution of the base and methanesulfonyl chloride is generally not recommended as it can lead to the formation of a reactive sulfene intermediate, which can have its own set of side reactions. The standard and preferred method is the slow addition of the mesylating agent to the solution of the alcohol and base.
-
Problem: I'm seeing dark, tar-like substances in my reaction flask.
-
Identification: This is indicative of polymerization of the thiophene ring.
-
Mechanism of Formation: The thiophene ring is electron-rich and can be susceptible to polymerization under acidic conditions. The HCl generated during the reaction can act as a catalyst for this process.
-
Preventative Measures:
-
Efficient HCl Scavenging: Ensure adequate mixing and a sufficient amount of base to immediately neutralize the HCl as it is formed.
-
Low Temperature: Polymerization reactions are often promoted by heat. Maintaining low temperatures will help to suppress this side reaction.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Byproduct Summary
| Byproduct | Structure | Polarity (vs. Product) | Identification Tips (¹H NMR) |
| 2-(2-Thienyl)ethyl methanesulfonate (Product) | - | ~3.0 ppm (s, 3H, -SO₂CH₃), ~3.3 ppm (t, 2H, -CH₂-S), ~4.5 ppm (t, 2H, -CH₂-O) | |
| 2-(2-Thienyl)ethyl chloride | Less Polar | Shift of the methylene protons adjacent to the heteroatom compared to the mesylate. | |
| 2-Vinylthiophene | Much Less Polar | Presence of vinylic protons in the ~5.0-7.0 ppm region with characteristic splitting patterns. | |
| Di(2-(2-thienyl)ethyl) ether | Less Polar | More complex spectrum with overlapping methylene signals. | |
| Polymeric Material | N/A | Highly Polar / Insoluble | Broad, unresolved signals in the ¹H NMR spectrum; insolubility in common NMR solvents. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction to form 2-(2-thienyl)ethyl methanesulfonate and the competing side reactions that can lead to common byproducts.
Caption: Reaction scheme for the mesylation of 2-(2-thienyl)ethanol and major byproduct pathways.
Experimental Protocols
Protocol 1: Mesylation of 2-(2-thienyl)ethanol
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
2-(2-thienyl)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(2-thienyl)ethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to 0°C in an ice-water bath.
-
Add triethylamine (1.5 eq) to the cooled solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Upon completion, quench the reaction by slowly adding cold deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, cold saturated aqueous NaHCO₃, and cold brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30°C).
-
The crude product can be used directly in the next step or purified by rapid column chromatography on silica gel (deactivated with 1% TEA in the eluent).
Protocol 2: Troubleshooting Workflow
This workflow can help you systematically diagnose and solve issues with your mesylation reaction.
How to remove triethylamine hydrochloride from a reaction mixture
Welcome to the technical support guide for effectively removing triethylamine hydrochloride (TEA·HCl) from reaction mixtures. As a common byproduct in many organic syntheses, the presence of this salt can complicate product isolation and purification. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-tested solutions to common challenges encountered during reaction workups. We will explore the causality behind various experimental choices, ensuring you can select and execute the most appropriate purification strategy for your specific needs.
Frequently Asked Questions (FAQs)
Q1: Why is triethylamine hydrochloride (TEA·HCl) formed in my reaction?
Triethylamine (Et₃N or TEA) is a widely used organic base. In many reactions, such as the formation of esters or amides from acyl chlorides, hydrogen chloride (HCl) is generated as a byproduct.[1] Triethylamine is added as an "acid scavenger" to neutralize this HCl. The resulting acid-base reaction forms the salt, triethylamine hydrochloride, which often precipitates or dissolves in the reaction mixture.[1][2] This prevents the acidic byproduct from causing unwanted side reactions or degrading your target compound.
Q2: What are the critical properties of TEA·HCl that I should be aware of for purification?
Understanding the physicochemical properties of TEA·HCl is the cornerstone of designing an effective removal strategy. The key is to exploit the differences in solubility between your desired product and this salt.
-
Physical State: TEA·HCl is a colorless, odorless, and hygroscopic crystalline powder.[1][3] Its hygroscopic nature means it readily absorbs moisture from the air, which can be a consideration for storage and handling.[3][4]
-
Acidity (pKa): The conjugate acid of triethylamine (the triethylammonium ion, Et₃NH⁺) has a pKa of approximately 10.75.[1][5] This indicates that triethylamine is a relatively strong base. To ensure it remains in its protonated, salt form (Et₃NH⁺Cl⁻), the aqueous solution should be kept neutral or acidic during an extraction.
-
Solubility Profile: This is the most critical factor. The salt's solubility varies dramatically across different solvents, which is the primary lever for its separation from a reaction mixture.
Table 1: Solubility of Triethylamine Hydrochloride in Common Laboratory Solvents
| Solvent | Solubility | Rationale for Use | Reference(s) |
| Water | Very High (1440 g/L at 20°C) | Ideal for aqueous extractions to wash the salt away from an organic phase. | [5][6] |
| Ethanol, Methanol | Soluble | Generally not suitable for precipitation; TEA·HCl will remain in solution. | [3][7] |
| Chloroform | Soluble | Not suitable for precipitating the salt. | [7] |
| Diethyl Ether (Et₂O) | Practically Insoluble | Excellent choice as a reaction solvent or an anti-solvent to precipitate TEA·HCl for removal by filtration. | [7][8] |
| Tetrahydrofuran (THF) | Insoluble | Similar to diethyl ether, it can be used to precipitate the salt. | [8][9] |
| Hexane, Heptane | Insoluble | Useful as anti-solvents for precipitating the salt from a more polar organic solution. | [9] |
| Ethyl Acetate (EtOAc) | Low Solubility | Can be used to precipitate or triturate TEA·HCl.[9] | [9] |
| Benzene | Very Slightly Soluble | Not a common choice, but indicates low polarity solvents are poor solvents for the salt. | [7] |
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during product purification, providing step-by-step protocols and the scientific reasoning behind them.
Scenario 1: My product is stable in water and resides in an organic solvent. How do I remove TEA·HCl?
This is the most straightforward scenario, best addressed with a standard aqueous workup (liquid-liquid extraction). The goal is to wash the highly water-soluble TEA·HCl salt from the organic layer into the aqueous layer.
-
Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size.
-
Dilute (Optional but Recommended): Dilute the mixture with the same organic solvent used in the reaction (e.g., DCM, Ethyl Acetate). This helps to lower the viscosity and improve separation efficiency.
-
Acidic Wash: Add a volume of dilute aqueous acid (e.g., 1N HCl or 5% citric acid solution) equal to about half the organic phase volume. This step ensures any residual free triethylamine base is converted to its water-soluble hydrochloride salt.[10]
-
Shake and Vent: Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and periodically venting to release pressure.
-
Separate: Allow the layers to fully separate. Drain the lower (aqueous) layer.
-
Neutral Wash: Add a similar volume of deionized water or brine (saturated NaCl solution) to wash the organic layer again. The brine wash helps to remove residual water from the organic layer and can aid in breaking emulsions.
-
Repeat if Necessary: Repeat the water/brine wash one more time to ensure complete removal of the salt.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your product.
Caption: Workflow for removing TEA·HCl via aqueous extraction.
Scenario 2: My product is sensitive to water or acid. How can I perform a non-aqueous workup?
For moisture-sensitive compounds, an aqueous workup is not viable. The strategy here relies on the poor solubility of TEA·HCl in nonpolar organic solvents.
This is the ideal method if your reaction can be performed in a solvent in which TEA·HCl is insoluble.
-
Applicable Solvents: Diethyl ether (Et₂O), Tetrahydrofuran (THF), Hexane.[8][9]
-
Protocol:
-
Upon reaction completion, the TEA·HCl will be present as a solid precipitate.
-
Set up a Büchner or Hirsch funnel for vacuum filtration.
-
Filter the reaction mixture directly.
-
Wash the collected solid (the "filter cake") with a small amount of the cold reaction solvent to recover any occluded product.
-
The filtrate contains your desired product, which can be concentrated to yield the crude material for further purification if needed.
-
This method is used when your reaction requires a solvent in which TEA·HCl is soluble (e.g., Dichloromethane (DCM), Chloroform).
-
Protocol:
-
Remove the reaction solvent under reduced pressure (e.g., using a rotary evaporator).
-
You will be left with a residue containing your product and the dissolved TEA·HCl.
-
Add a sufficient volume of a cold "anti-solvent" in which your product is soluble but TEA·HCl is not (e.g., diethyl ether, ethyl acetate, or hexane).[9]
-
Stir or sonicate the mixture vigorously. The TEA·HCl should precipitate as a fine white solid. This process is known as trituration.
-
Remove the solid salt by vacuum filtration as described in Method A. The filtrate contains your product.
-
Caption: Decision tree for anhydrous removal of TEA·HCl.
Scenario 3: I performed an aqueous wash, but a stubborn emulsion has formed.
Emulsions are colloidal suspensions of one liquid in another and are a common frustration during extractions, especially when residual amines are present. They prevent the clear separation of organic and aqueous layers.
-
Add Brine: Add a saturated aqueous solution of NaCl. The increased ionic strength of the aqueous phase often forces the layers to separate.[2]
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently and repeatedly invert the separatory funnel.
-
Time: Allow the separatory funnel to stand undisturbed for an extended period (15 minutes to several hours).
-
Filtration through Celite® or Glass Wool: Pass the entire emulsified mixture through a plug of Celite® or glass wool in a filter funnel. This can physically disrupt the droplets causing the emulsion.[2]
-
Centrifugation: If the volume is manageable, transfer the mixture to centrifuge tubes and spin for several minutes. This is a highly effective method for forcing layer separation.[2]
Scenario 4: My product is also water-soluble. How can I separate it from TEA·HCl?
This is the most challenging scenario. Since an aqueous workup will result in the loss of your product, you must rely on non-aqueous methods.
-
Solvent-Based Precipitation: The first approach should always be the Solvent Swap & Precipitation method described in Scenario 2. This is the most effective strategy if you can identify an anti-solvent that selectively precipitates the TEA·HCl while keeping your product dissolved.[2]
-
Column Chromatography: If precipitation fails, purification by column chromatography is often necessary.
-
Pro-Tip (Dry Loading): TEA·HCl can sometimes streak or run on a silica gel column. To mitigate this, use a "dry loading" technique. Dissolve your crude material in a minimal amount of a strong solvent (like methanol). Add silica gel to this solution to form a slurry, and then remove the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your chromatography column.[2]
-
References
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? [Online Forum]. Available at: [Link]
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction? [Online Forum]. Available at: [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
-
Reddit. (2020). Green solvent to remove triethylamine hydrochloride without ligand exchange? [Online Forum]. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl)
-
PubChem. (n.d.). Triethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2011). Triethylamine complexes. [Online Forum]. Available at: [Link]
- Google Patents. (n.d.). CN101293840B - Technique for recycling triethylamine from hydrochloric acid triethylamine water solution.
- Google Patents. (n.d.). CN103115922A - Method for determining content of triethylamine salt.
Sources
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Triethylamine complexes - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Triethylamine Hydrochloride | 554-68-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Triethylamine Hydrochloride | High-Purity Reagent [benchchem.com]
- 6. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 7. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mesylation of Primary Alcohols
Welcome to our dedicated technical support center for the mesylation of primary alcohols. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical transformation, with a particular focus on the impact of temperature. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the nuances of this reaction, ensuring high yield and purity in your synthetic endeavors.
The Critical Role of Temperature in Mesylation
The conversion of a primary alcohol to a mesylate is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxyl) into an excellent one (mesylate). This allows for subsequent nucleophilic substitution or elimination reactions. While seemingly straightforward, the success of this reaction is highly sensitive to several parameters, with temperature being a pivotal factor that can dictate the outcome.
The reaction involves the treatment of a primary alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. The general scheme is as follows:
R-CH₂-OH + CH₃SO₂Cl + Base → R-CH₂-OSO₂CH₃ + Base·HCl
Controlling the temperature is crucial for several reasons:
-
Reaction Rate: Like most chemical reactions, the rate of mesylation increases with temperature.
-
Side Reactions: Higher temperatures can promote undesirable side reactions, such as the formation of alkyl chlorides or elimination products.
-
Reagent Stability: Methanesulfonyl chloride is susceptible to decomposition at elevated temperatures.
This guide will provide you with the necessary information to navigate these challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the mesylation of primary alcohols.
Q1: What is the optimal temperature range for the mesylation of a primary alcohol?
For most primary alcohols, the reaction is typically carried out at a temperature range of 0 °C to room temperature (approximately 20-25 °C) .[1] A common starting point is to add the methanesulfonyl chloride at 0 °C and then allow the reaction to slowly warm to room temperature.[1] For more sensitive substrates, maintaining the reaction at 0 °C for the entire duration may be necessary to minimize side products. One patented procedure for nitrobenzyl alcohols suggests a broader range of 5 °C to 45 °C, with 15 °C to 35 °C being optimal.[2]
Q2: What happens if the reaction temperature is too high?
Elevated temperatures can lead to several undesirable outcomes:
-
Formation of Alkyl Chlorides: The hydrochloride salt of the base (e.g., triethylammonium chloride) can act as a source of chloride ions, which can displace the newly formed mesylate in an SN2 reaction, yielding an alkyl chloride. This is particularly problematic with hindered bases.
-
Elimination Reactions: Although less common for primary mesylates, at higher temperatures, elimination to form an alkene can occur, especially if the substrate has a propensity for this pathway.
-
Decomposition of Methanesulfonyl Chloride: MsCl can decompose at higher temperatures, reducing the effective concentration of the reagent and leading to incomplete conversion.[3]
Q3: What are the consequences of a reaction temperature that is too low?
While lower temperatures are generally favored for minimizing side reactions, excessively low temperatures can significantly slow down the reaction rate. This can lead to:
-
Incomplete Conversion: The reaction may not go to completion within a practical timeframe, resulting in a mixture of the starting alcohol and the desired mesylate, which can be challenging to separate.
-
Precipitation of Reagents: Depending on the solvent, some reagents or the amine hydrochloride salt may precipitate out at very low temperatures, hindering the reaction.
Q4: How does the choice of base influence the optimal temperature?
The choice of base is intrinsically linked to the reaction mechanism and, consequently, the optimal temperature.
-
Pyridine: Often used as both a base and a solvent, pyridine is less basic than triethylamine. Reactions with pyridine may require slightly higher temperatures or longer reaction times.[4]
-
Triethylamine (Et₃N) and Diisopropylethylamine (DIPEA): These are more basic and are commonly used. With these stronger bases, the reaction can often be run at lower temperatures (e.g., 0 °C) to suppress side reactions.[1] Stronger bases like triethylamine can also promote an alternative reaction mechanism involving the formation of a highly reactive "sulfene" intermediate from methanesulfonyl chloride, which then reacts with the alcohol.[5][6][7] This pathway is generally faster and can occur at lower temperatures.[6]
Q5: Can a catalyst be used to lower the reaction temperature?
Yes, 4-dimethylaminopyridine (DMAP) is often used as a catalyst in mesylation reactions.[8] DMAP is a hypernucleophilic acylation catalyst that reacts with methanesulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[8] This intermediate is then readily attacked by the alcohol, even at lower temperatures. The use of catalytic DMAP can allow for reactions to be run efficiently at 0 °C or even lower, which is beneficial for sensitive substrates.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the mesylation of primary alcohols, with a focus on temperature-related problems.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Conversion of Starting Alcohol | 1. Reaction temperature is too low. 2. Insufficient amount of methanesulfonyl chloride or base.3. Poor quality of methanesulfonyl chloride (hydrolyzed). | 1. Gradually increase the reaction temperature. Start at 0 °C and allow the reaction to warm to room temperature. Monitor the reaction by TLC. If the reaction is still sluggish, a slight increase in temperature (e.g., to 30-40 °C) can be attempted, but be mindful of potential side products.2. Ensure stoichiometry is correct. Use a slight excess of MsCl (1.1-1.5 equivalents) and base (1.2-2.0 equivalents).3. Use fresh or newly distilled methanesulfonyl chloride. MsCl is moisture-sensitive and can hydrolyze over time. |
| Formation of a Significant Amount of Alkyl Chloride | 1. Reaction temperature is too high. 2. The base used is sterically hindered, leading to a higher concentration of free chloride ions. | 1. Lower the reaction temperature. Conduct the reaction strictly at 0 °C. The addition of MsCl should be slow to control any exotherm.2. Use a less hindered base. Triethylamine is a common choice. Consider using a scavenger for the chloride ions, although this is less common in standard practice. |
| Presence of Multiple Unidentified Spots on TLC | 1. Decomposition of reagents or product at elevated temperatures. 2. Reaction mixture worked up with water before the reaction was complete. | 1. Repeat the reaction at a lower temperature. This will minimize the formation of degradation byproducts.2. Ensure the reaction has gone to completion before quenching with water. Unreacted MsCl will hydrolyze to methanesulfonic acid, which can complicate the workup. |
| Reaction is Exothermic and Difficult to Control | 1. Addition of methanesulfonyl chloride is too fast. 2. Insufficient cooling of the reaction vessel. | 1. Add the methanesulfonyl chloride dropwise to the cooled solution of the alcohol and base. This allows for better dissipation of the heat generated.2. Ensure the reaction flask is adequately submerged in the cooling bath (e.g., an ice-water bath). |
Experimental Protocol: A General Procedure for Mesylation of a Primary Alcohol
This protocol provides a starting point for the mesylation of a primary alcohol. Optimization may be required based on the specific substrate.
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
If the reaction is incomplete, allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.[1]
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizing the Mesylation Process
To better understand the chemical transformations and the decision-making process in troubleshooting, the following diagrams are provided.
Reaction Mechanism Pathways
The mesylation of an alcohol can proceed through two primary mechanisms, influenced by the choice of base.
Caption: Mesylation reaction pathways.
Troubleshooting Workflow for Mesylation Reactions
This workflow provides a logical sequence of steps to diagnose and resolve common issues during the mesylation of primary alcohols.
Caption: Troubleshooting workflow for mesylation.
References
-
Chemistry Steps.
-
Master Organic Chemistry.
-
Chemistry LibreTexts.
-
Chemistry Stack Exchange.
-
Organic Synthesis.
-
Google Patents.
-
ChemTalk.
-
Chem Help ASAP on YouTube.
-
ResearchGate.
-
Organic Syntheses.
-
Khan Academy.
-
Khan Academy.
-
ECHEMI.
-
Sigma-Aldrich.
-
National Center for Biotechnology Information.
-
Wikipedia.
-
Google Patents.
-
PubChem.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates - Google Patents [patents.google.com]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Khan Academy [pl.khanacademy.org]
- 8. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
Alternative bases to triethylamine for mesylation reactions
Navigating Base Selection Beyond Triethylamine
Welcome to the Technical Support Center for Mesylation Reactions. As Senior Application Scientists, we understand that converting an alcohol to a mesylate is a cornerstone of organic synthesis, transforming a poor leaving group (-OH) into an excellent one (-OMs). While triethylamine (TEA) is the workhorse base for this transformation, its use can lead to challenging side reactions and purification issues. This guide provides an in-depth exploration of alternative bases, offering troubleshooting advice and protocols to enhance the success of your mesylation reactions, particularly for complex and sensitive substrates encountered in pharmaceutical and materials science research.
At a Glance: Comparison of Common Bases for Mesylation
Choosing the right base is a critical parameter that dictates the reaction's outcome. The interplay between a base's strength (pKa of its conjugate acid), steric bulk, and nucleophilicity determines its suitability for a given substrate.
| Base | Structure | pKa of Conjugate Acid (pKaH in H₂O) | Steric Hindrance | Nucleophilicity | Key Advantages & Use Cases |
| Triethylamine (TEA) | Et₃N | ~10.75[1] | Moderate | Moderate | General-purpose, inexpensive, widely used for simple substrates. |
| Pyridine | C₅H₅N | ~5.25[2] | Low | Moderate | Mildly basic; can act as a nucleophilic catalyst. Useful for acid-sensitive substrates where a strong base is detrimental.[3] |
| DIPEA (Hünig's Base) | (i-Pr)₂NEt | ~10.7-11.0 | High | Very Low | Excellent for preventing side reactions. The bulky isopropyl groups hinder nitrogen nucleophilicity.[4][5] |
| 2,6-Lutidine | C₇H₉N | ~6.7 | High | Very Low | A sterically hindered pyridine derivative. Effective in preventing acid-catalyzed side reactions like rearrangements. |
| DBU | C₉H₁₆N₂ | ~12.5-13.5 | High (but accessible) | Low | A very strong, non-nucleophilic amidine base. Ideal for deprotonating hindered alcohols or when faster reaction rates are needed.[6] |
| Proton Sponge™ | C₁₄H₁₈N₂ | ~12.3[7] | Very High | Extremely Low | An exceptionally strong, non-nucleophilic base. Used in special cases where even trace nucleophilicity or proton transfer must be suppressed.[7] |
Core Mechanism: Why Your Choice of Base Matters
The mesylation of an alcohol using methanesulfonyl chloride (MsCl) can proceed through two distinct mechanistic pathways, and the base you choose is the critical switch.
-
Direct Nucleophilic Acyl Substitution (Favored by Weak/Hindered Bases): The alcohol's oxygen atom directly attacks the electrophilic sulfur atom of MsCl. The base then deprotonates the resulting oxonium ion. This pathway is common in tosylations and is favored for mesylations when using less basic amines like pyridine or highly hindered amines like DIPEA.[8][9]
-
Sulfene Intermediate Pathway (Favored by Strong, Unhindered Bases): A sufficiently strong and non-hindered base, like triethylamine, can deprotonate the acidic α-proton on MsCl itself. This generates a highly reactive and planar sulfene intermediate (CH₂=SO₂) via an E1cB-like mechanism.[10] The alcohol then adds to this intermediate. This pathway can be problematic, as the highly reactive sulfene can lead to side products and potential stereochemical issues. The formation of the sulfene intermediate is highly dependent on the base; stronger bases like triethylamine readily promote its formation, whereas weaker bases like pyridine do not.[10]
Troubleshooting & FAQs
Q1: I am observing a significant amount of alkyl chloride as a byproduct. What is causing this and how can I prevent it?
Answer: This is a classic problem when using triethylamine. The reaction of TEA with the HCl byproduct generates triethylammonium chloride (TEA·HCl). In many organic solvents, this salt provides a sufficient concentration of nucleophilic chloride ions that can displace the newly formed mesylate, especially if the mesylate is formed at a reactive site (e.g., benzylic, allylic, or some secondary positions).
Troubleshooting Steps:
-
Switch to a Hindered Base: The most effective solution is to replace triethylamine with a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine .[4] The bulky groups on these bases form sterically shielded ammonium salts, which reduces the effective nucleophilicity of the chloride counter-ion.
-
Use Methanesulfonic Anhydride: Instead of mesyl chloride, use methanesulfonic anhydride ((Ms)₂O) .[11][12] This reagent produces methanesulfonic acid as a byproduct, which is non-nucleophilic. This completely eliminates the chloride ion source from the reaction mixture.[11][12]
-
Lower the Temperature: Running the reaction at 0 °C or lower can sometimes disfavor the competing Sₙ2 reaction that forms the alkyl chloride.
Q2: My reaction is resulting in racemization or epimerization of a chiral alcohol. Why is this happening and what base should I use?
Answer: The formation of a mesylate should proceed with retention of stereochemistry because the C-O bond of the alcohol is not broken during the reaction.[3][13] If you observe racemization, it suggests that the mesylate, once formed, is unstable and is undergoing an Sₙ1-type reaction. The carbocation intermediate formed in an Sₙ1 reaction is planar, leading to a loss of stereochemical information. This is particularly problematic for secondary alcohols that can form stabilized carbocations (e.g., benzylic or allylic alcohols).
Troubleshooting Steps:
-
Use a Hindered, Non-Nucleophilic Base: A base like DIPEA or 2,6-lutidine is highly recommended.[4] These bases minimize side reactions that could promote ionization of the mesylate. Triethylamine, by promoting the sulfene pathway, can sometimes lead to a more complex reaction profile that may contribute to stereochemical scrambling.
-
Ensure Anhydrous Conditions: Traces of water can hydrolyze the mesyl chloride, generating HCl, which can catalyze Sₙ1 pathways.
-
Workup Quickly and at Low Temperatures: Do not let the reaction stir for an unnecessarily long time after completion. When performing the workup, use cold solutions to quench the reaction and wash the organic layer. Avoid purification on silica gel if the mesylate is particularly unstable, as the acidic nature of silica can promote decomposition and ionization.
Q3: The mesylation of my sterically hindered secondary or tertiary alcohol is very slow or fails completely. How can I drive the reaction to completion?
Answer: Steric hindrance around the hydroxyl group can significantly slow down the rate of nucleophilic attack on methanesulfonyl chloride. In this case, the choice of base is critical to accelerate the reaction.
Troubleshooting Steps:
-
Use a Stronger, Non-Nucleophilic Base: A base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is an excellent choice.[6] Its significantly higher basicity compared to TEA can facilitate the deprotonation of the alcohol or the intermediate oxonium ion more effectively, driving the reaction forward without introducing a competing nucleophile.
-
Increase the Temperature: Gently warming the reaction (e.g., from 0 °C to room temperature) can provide the necessary activation energy. However, this should be done cautiously while monitoring for byproduct formation by TLC.
-
Consider a Catalytic Amount of DMAP: For particularly stubborn alcohols, adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) along with a stoichiometric amount of a hindered base like DIPEA can be effective. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-mesylpyridinium intermediate, which is then more readily attacked by the hindered alcohol.
Q4: When is pyridine a better choice than triethylamine?
Answer: Pyridine is significantly less basic than triethylamine (pKaH ~5.25 vs. ~10.75).[2] It is a good choice when your substrate contains acid-sensitive functional groups that might be compromised by the stronger basicity of TEA or by the triethylammonium salt byproduct. Pyridine is also less likely to promote the formation of the sulfene intermediate.[10] It often acts as both the acid scavenger and a nucleophilic catalyst to activate the sulfonyl chloride.[8]
Experimental Protocol: Mesylation of a Secondary Alcohol using DIPEA
This protocol provides a general method for the mesylation of a chiral, secondary alcohol where suppression of side reactions like chloride formation and epimerization is critical.
Materials:
-
Secondary Alcohol (1.0 eq)
-
Methanesulfonyl Chloride (MsCl, 1.2 eq), freshly distilled or from a new bottle
-
N,N-Diisopropylethylamine (DIPEA, 1.5 eq), distilled from CaH₂
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the secondary alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (1.5 eq) dropwise to the stirred solution.
-
Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise over 5-10 minutes. An exothermic reaction may be observed. Maintain the internal temperature at or below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete, quench by slowly adding cold saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold 1M HCl (to remove residual DIPEA), saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude mesylate.
-
Purification: If necessary, purify the product quickly via flash column chromatography on silica gel, using a cold solvent system, or by recrystallization.
Decision-Making Workflow for Base Selection
Use this flowchart to guide your choice of base for your specific mesylation challenge.
References
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved January 23, 2026, from [Link]
-
Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?[Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023, December 28). N,N-Diisopropylethylamine. [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. [Link]
-
Wikipedia. (2023, November 28). 1,8-Bis(dimethylamino)naphthalene. [Link]
-
Wikipedia. (2023, March 23). Methanesulfonic anhydride. [Link]
-
Wikipedia. (2024, January 10). Triethylamine. [Link]
-
ResearchGate. (n.d.). DBU‐mediated synthesis of sulfondiimines 148. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?[Link]
-
National Institutes of Health. (2023, February 10). First Synthesis of DBU-Conjugated Cationic Carbohydrate Derivatives and Investigation of Their Antibacterial and Antifungal Activity. [Link]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]
-
Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA?[Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the DBU/iodine‐mediated imination of... Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]
-
Chemistry For Everyone. (2025, January 7). What Is DBU In Organic Chemistry? [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 6). Basicity of 1,8-bis(dimethylamino)naphthalene and 1,4-diazabicyclo[2.2.2]octane in water and dimethylsulfoxide. [Link]
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- 7. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
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- 9. Khan Academy [khanacademy.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 12. Methanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Quenching Procedures for Mesylation Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical quenching step in mesylation reactions. Our goal is to equip you with the scientific rationale and practical knowledge to navigate this procedure with confidence and precision.
Introduction to Quenching in Mesylation Reactions
Mesylation is a common and effective method for converting a hydroxyl group into a good leaving group, the mesylate (-OMs).[1][2] This transformation is pivotal for subsequent nucleophilic substitution or elimination reactions. The reaction typically involves treating an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine.[2]
Once the mesylation is complete, a crucial step known as "quenching" is performed. This involves adding a reagent to the reaction mixture to neutralize any unreacted methanesulfonyl chloride and other reactive species. Proper quenching is essential for halting the reaction, ensuring a safe workup, and preventing the formation of unwanted byproducts.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching and workup of mesylation reactions.
Issue 1: Low or No Yield of the Desired Mesylate After Workup
Question: I've quenched my mesylation reaction, but upon analysis, I have a low yield of my desired product and a significant amount of the starting alcohol. What could have gone wrong?
Answer: This is a common issue that can stem from several factors related to the quenching and workup procedure.
-
Premature Quenching: The reaction may not have gone to completion before quenching. Always monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting alcohol.
-
Hydrolysis of the Mesylate: While generally stable, some mesylates, particularly those of primary, benzylic, or allylic alcohols, can be susceptible to hydrolysis back to the alcohol, especially under prolonged exposure to aqueous conditions or if the workup conditions are too harsh.[5]
-
Product Loss During Extraction: If your mesylated product has some water solubility, it may be lost to the aqueous layer during the workup.
Troubleshooting Steps:
-
Confirm Reaction Completion: Before quenching, ensure the reaction is complete by TLC analysis.
-
Minimize Contact with Water: If your mesylate is sensitive to hydrolysis, minimize the time it is in contact with aqueous solutions during the workup.
-
Back-Extraction: To recover any product that may have partitioned into the aqueous layer, perform a back-extraction of the aqueous washes with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[5]
-
pH Control: For water-sensitive mesylates, consider a non-aqueous workup if possible, or ensure the aqueous quench is performed at a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.
Issue 2: Formation of an Emulsion During Aqueous Workup
Question: When I added the aqueous quenching solution to my reaction mixture, a persistent emulsion formed, making phase separation impossible. How can I resolve this?
Answer: Emulsion formation is a frequent challenge in biphasic workups, often caused by the presence of fine solid particles or amphiphilic molecules that stabilize the interface between the organic and aqueous layers.
Strategies to Break an Emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can remove fine particulates that may be stabilizing the emulsion.
-
Change in Solvent: Sometimes, adding a different organic solvent with a different polarity can help to break the emulsion.
-
Patience: In some cases, allowing the mixture to stand for an extended period can lead to phase separation.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.
Issue 3: Unexpected Side Product Formation After Quenching
Question: After quenching my mesylation reaction, I've isolated an unexpected side product. What could it be and how can I avoid it?
Answer: The nature of the side product depends on the quenching agent used and the reaction conditions.
-
Alkyl Chloride Formation: If the reaction was performed using methanesulfonyl chloride and a tertiary amine base, the in situ generated triethylammonium chloride can act as a nucleophile, displacing the mesylate to form the corresponding alkyl chloride. This is more common for primary and benzylic alcohols.[6] To mitigate this, using methanesulfonic anhydride instead of methanesulfonyl chloride can be an option as it does not generate a chloride byproduct.[6]
-
Formation of Methanesulfonamide: If a primary or secondary amine is used as a quenching agent, it can react with the unreacted methanesulfonyl chloride to form a methanesulfonamide.[7] These are generally stable and may need to be separated by chromatography.
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used during the workup of a reaction with unquenched methanesulfonyl chloride, it can react to form the corresponding mesylate of that solvent.
Preventative Measures:
-
Careful Selection of Quenching Agent: Choose a quenching agent that will not lead to unwanted side reactions with your product. Water or a dilute aqueous base are often the safest choices.
-
Stoichiometric Control: Use the minimum necessary excess of methanesulfonyl chloride to avoid large amounts of unreacted reagent at the end of the reaction.
-
Low-Temperature Quenching: Quench the reaction at a low temperature (e.g., 0 °C) to minimize the rate of potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a mesylation reaction?
The primary purpose of quenching is to rapidly and completely consume any excess methanesulfonyl chloride remaining in the reaction mixture.[3] This is crucial for several reasons:
-
To Stop the Reaction: It ensures that the reaction does not proceed further during the workup, which could lead to the formation of byproducts.
-
Safety: Methanesulfonyl chloride is a reactive and corrosive reagent.[4] Quenching converts it to less harmful and more easily removable substances like methanesulfonic acid or its salt.[3]
-
To Facilitate Purification: By neutralizing the reactive electrophile, the subsequent aqueous workup and purification steps become more straightforward and predictable.
Q2: What are the most common quenching agents for mesylation reactions, and how do I choose the right one?
The choice of quenching agent depends on the stability of your product and the scale of your reaction.
| Quenching Agent | Mechanism of Action | Advantages | Disadvantages |
| Water | Nucleophilic attack on MsCl to form methanesulfonic acid (MSA) and HCl.[3] | Simple, inexpensive, and effective. The resulting acids can be easily removed by a subsequent basic wash.[8] | Can be slow and may lead to hydrolysis of sensitive mesylates. The generation of HCl can make the aqueous layer strongly acidic. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Acts as both a nucleophile (water) and a base to neutralize the generated HCl and MSA.[8] | Quenches and neutralizes in a single step. Generally mild and suitable for many substrates. | Can cause vigorous gas (CO₂) evolution, which requires careful and slow addition with proper venting.[8] |
| Aqueous Ammonia (NH₄OH) or other amines | Nucleophilic attack by the amine on MsCl to form a water-soluble methanesulfonamide. | Very fast and effective quench. | Can lead to the formation of sulfonamide byproducts if the amine reacts with the mesylated product. The resulting sulfonamide from the quench may need to be removed during purification.[7] |
| Scavenger Resins | Solid-supported nucleophiles (e.g., amine-functionalized resins) that react with and sequester excess MsCl. | Simplifies workup to a simple filtration, avoiding aqueous extraction. Ideal for water-soluble products. | Can be expensive and may require longer reaction times for complete scavenging. |
Decision-Making Workflow for Quenching Agent Selection:
Caption: Decision workflow for selecting a quenching agent.
Q3: What are the key safety precautions to take when quenching a mesylation reaction?
Methanesulfonyl chloride is corrosive and toxic, and its reaction with quenching agents can be exothermic.[4] Always adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Perform the reaction and quenching in a well-ventilated fume hood.
-
Controlled Addition: Add the quenching agent slowly and in a controlled manner, especially when using a neutralizing base like sodium bicarbonate, which can cause gas evolution.
-
Cooling: It is good practice to cool the reaction mixture in an ice bath before and during the quenching process to manage any potential exotherm.
Experimental Protocols
Protocol 1: Standard Aqueous Quench with Saturated Sodium Bicarbonate
This is a general procedure suitable for most mesylation reactions where the product is not sensitive to water.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C using an ice-water bath.
-
Slow Addition of Quenching Agent: Slowly and carefully add saturated aqueous sodium bicarbonate solution to the stirred reaction mixture. Be cautious of initial gas evolution. Continue adding until the gas evolution ceases and the aqueous layer is basic (check with pH paper).
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.
-
Extraction: Extract the aqueous layer with the reaction solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude mesylated product.
Protocol 2: Quenching with a Scavenger Resin
This protocol is ideal for water-sensitive substrates or for reactions where an aqueous workup is problematic.
-
Select the Resin: Choose a suitable scavenger resin, such as an aminomethylated polystyrene resin.
-
Add the Resin: Once the mesylation reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess methanesulfonyl chloride).
-
Stir: Allow the mixture to stir at room temperature for a few hours to overnight. Monitor the disappearance of the excess methanesulfonyl chloride by a suitable method (e.g., quenching a small aliquot and analyzing by TLC).
-
Filter: Filter the reaction mixture to remove the resin.
-
Wash the Resin: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude product.
Visualizing the Quenching Mechanism
The following diagram illustrates the nucleophilic attack of common quenching agents on methanesulfonyl chloride.
Caption: Quenching mechanisms of methanesulfonyl chloride.
References
- U.S. Patent 3,649,179, "Process for the removal of unreacted ammonia," issued March 14, 1972.
-
HoriazonChemical, "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention," [Link]
-
ACS Publications, "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides," [Link]
-
Organic Syntheses, "Methanesulfinyl Chloride," [Link]
-
Wikipedia, "Methanesulfonyl chloride," [Link]
-
PubMed, "Organic synthesis by quench reactions," [Link]
-
Ningbo Inno Pharmchem Co., Ltd., "Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations," [Link]
-
ResearchGate, "Which reagents are suitable for decomposing residual thionyl chloride after esterification?," [Link]
-
Chemistry Steps, "Mesylates and Tosylates with Practice Problems," [Link]
-
Chemistry LibreTexts, "4.7: Reaction Work-Ups," [Link]
-
ACS Omega, "Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity," [Link]
-
Chemistry LibreTexts, "3.1.7: Reactions of Alcohols," [Link]
-
Study.com, "Methanesulfonyl Chloride | Properties, Structure & Mesylation," [Link]
-
Organic Synthesis, "Alcohol to Mesylate using MsCl, base," [Link]
-
Master Organic Chemistry, "Tosylates And Mesylates," [Link]
-
Reddit, "Aqueous workup for mesylates : r/Chempros," [Link]
-
Reddit, "Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros," [Link]
-
Journal of the Chemical Society, Perkin Transactions 2, "Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character," [Link]
-
Chemistry Stack Exchange, "Why do tosylation and mesylation of alcohols follow different mechanisms?," [Link]
-
Reaction Chemistry & Engineering, "A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism," [Link]
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- 4. nbinno.com [nbinno.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-(2-Thienyl)ethyl methanesulphonate
Welcome to the technical support guide for 2-(2-Thienyl)ethyl methanesulphonate (ThEM). This document is intended for researchers, scientists, and drug development professionals who are utilizing ThEM in their experimental workflows. As a key intermediate, its stability is paramount for reproducible and successful outcomes. This guide provides in-depth, experience-based answers to common challenges and outlines robust protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter. The answers are designed to provide not just a solution, but a foundational understanding of the underlying chemical principles.
FAQ 1: What are the primary expected degradation pathways for this compound under typical laboratory conditions?
Answer: Based on its molecular structure, ThEM has two main points of reactivity that dictate its degradation: the methanesulphonate (mesylate) ester and the thiophene ring.
-
Hydrolysis of the Methanesulphonate Ester: This is the most common and anticipated degradation pathway. The mesylate group is an excellent leaving group because its resulting anion is resonance-stabilized. In the presence of nucleophiles, particularly water, the ester bond will undergo cleavage. This solvolytic pathway, specifically hydrolysis, is often the primary cause of sample degradation, especially in non-anhydrous solvents or upon exposure to atmospheric moisture.[1][2] The reaction proceeds via nucleophilic substitution (SN1 or SN2 mechanism depending on conditions) to yield 2-(2-thienyl)ethanol and methanesulphonic acid . The presence of water has a dramatic effect in reducing sulfonate ester levels.[1]
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, although the ring itself is relatively stable.[3][4] This pathway is more likely to occur in the presence of strong oxidizing agents or under certain metabolic conditions. Oxidation can lead to the formation of a thiophene-S-oxide , which is often unstable and can undergo further reactions like dimerization or rearrangement.[3][4] Complete oxidation can lead to the corresponding sulfone.[5]
-
Thiophene Ring Instability: While generally stable, the thiophene ring can be susceptible to decomposition under harsh conditions, such as high temperatures (starting around 150°C for some derivatives) or the presence of strong acids or bases.[6] However, for most standard synthetic applications, this is a less common degradation route compared to hydrolysis.
FAQ 2: My solution of ThEM is showing a decrease in pH over time. What is the likely cause and how do I fix it?
Answer: A progressive decrease in pH is a classic indicator of the hydrolysis of the methanesulphonate ester. As described in FAQ 1, hydrolysis produces methanesulphonic acid, which is a strong acid, along with 2-(2-thienyl)ethanol.[7]
Troubleshooting Steps:
-
Confirm the Cause:
-
Take an aliquot of your solution and measure its pH.
-
Analyze the sample via HPLC or LC-MS (see Protocol 1). The presence and growth of a peak corresponding to 2-(2-thienyl)ethanol alongside the decrease of your starting material peak would confirm hydrolysis.
-
-
Immediate Mitigation:
-
If the reaction chemistry allows, store the stock solution at a low temperature (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.
-
Use freshly opened, anhydrous solvents for all subsequent experiments.
-
-
Experimental Redesign (Prevention):
-
Solvent Choice: Switch to anhydrous aprotic solvents (e.g., Toluene, THF, Dichloromethane) for your reaction or storage if the process allows.
-
pH Control: If your reaction must be run in a protic solvent or aqueous media, consider if a non-nucleophilic buffer system is compatible. Be aware that basic conditions can also accelerate hydrolysis.[7] The hydrolysis rate of some methanesulfonate esters is relatively unaffected by pH changes between 7 and 10, being dominated by the water rate.[8]
-
Moisture Scavenging: For sensitive reactions, the use of molecular sieves can help maintain anhydrous conditions.
-
FAQ 3: I'm observing an unexpected peak in my HPLC/LC-MS analysis of a ThEM sample. How can I identify it?
Answer: The most probable impurity is 2-(2-thienyl)ethanol , the product of hydrolysis. However, other byproducts from oxidation or side reactions are possible. A systematic approach is key to identification.
Troubleshooting Workflow:
-
Hypothesize the Impurity: Based on the likely degradation pathways, the primary candidate is 2-(2-thienyl)ethanol (MW: 128.19 g/mol ). Less likely, but possible, would be an oxidation product like the S-oxide (MW: 222.29 g/mol ).
-
LC-MS Analysis: The mass-to-charge ratio (m/z) from an LC-MS run is the most direct way to identify the impurity. Check for masses corresponding to the hypothesized degradants.
-
Forced Degradation Study: Intentionally degrade a small sample of pure ThEM.
-
Hydrolysis: Dissolve a small amount of ThEM in a 50:50 acetonitrile:water solution (add a trace of formic acid if desired). Gently heat it (e.g., 40-50°C) for a few hours.
-
Oxidation: Dissolve a small amount of ThEM in a suitable solvent and treat it with a mild oxidizing agent like hydrogen peroxide.[3][5]
-
Analyze these degraded samples by HPLC and compare the retention times of the new peaks with the unknown peak in your original sample.
-
-
Co-injection (Gold Standard): If a commercial standard of 2-(2-thienyl)ethanol is available, perform a co-injection with your sample. If the unknown peak's area increases and its shape remains symmetrical, you have confirmed its identity.
Data & Visualization
Summary of Potential Degradation Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Degradation Pathway | Notes |
| This compound | C₇H₁₀O₃S₂ | 206.28 | Parent Compound | The active reagent. |
| 2-(2-Thienyl)ethanol | C₆H₈OS | 128.19 | Hydrolysis | Most common degradant. More polar than the parent. |
| Methanesulphonic Acid | CH₄O₃S | 96.11 | Hydrolysis | Strong acid, highly polar. Often not retained on reverse-phase HPLC. |
| This compound S-Oxide | C₇H₁₀O₄S₂ | 222.28 | Oxidation | A potential, but less common, oxidation product. |
Visualized Degradation Pathway
Caption: Hydrolysis of ThEM by water yields two primary products.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for identifying unknown impurities.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring ThEM Stability
This protocol provides a general-purpose Reverse-Phase HPLC method to quantify the parent compound and its primary hydrolytic degradant, 2-(2-thienyl)ethanol.
1. Materials & Equipment:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (Optional, for peak shaping)
-
This compound (ThEM)
-
2-(2-thienyl)ethanol (for reference, if available)
2. Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-22 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm (Thiophene chromophore)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of ThEM in Acetonitrile (e.g., 1 mg/mL).
-
For stability testing, dilute the stock solution to a working concentration (e.g., 50 µg/mL) in the desired test solvent or solution.
-
Store the stability samples under the desired conditions (e.g., room temperature, 40°C, etc.).
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and inject it directly into the HPLC system.
4. Data Analysis:
-
Expected Elution Order: 2-(2-thienyl)ethanol (more polar) will elute earlier than the parent compound, ThEM.
-
Quantification: Monitor the decrease in the peak area of ThEM over time and the corresponding increase in the peak area of 2-(2-thienyl)ethanol.
-
Purity Calculation: Calculate the percentage purity at each time point using the formula: (Peak Area of ThEM / Total Peak Area of all components) * 100.
References
-
Snider, B. et al. (2010). A Kinetic Study of Sulfonate Ester Formation and Hydrolysis. Novatia, LLC. Available at: [Link]
-
Teasdale, A. et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. Available at: [Link]
-
Lu, Y. et al. (2011). Thiophene Oxidation and Reduction Chemistry. ResearchGate. Available at: [Link]
-
Gernon, M. et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Available at: [Link]
-
Black, S. N. et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development. Available at: [Link]
-
Teasdale, A. et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ResearchGate. Available at: [Link]
-
Rettie, A. E. et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition. Available at: [Link]
-
Wikipedia contributors. (n.d.). Thiophene. Wikipedia. Available at: [Link]
-
Ullah, R. M. et al. (2023). Ethyl Methanesulphonate (EMS)-Mediated Mutagenesis Induces Genetic and Morphological Variations in Eggplant (Solanum melongena L.). MDPI. Available at: [Link]
-
Espenson, J. H. et al. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. Available at: [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Thiemann, T. (2009). The chemistry of thiophene S-oxides and related compounds. ARKIVOC. Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]
-
Liu, H. et al. (2020). Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Wikipedia contributors. (n.d.). Ethyl methanesulfonate. Wikipedia. Available at: [Link]
-
Gigli, M. et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Reddit. (2023). Common sources of mistake in organic synthesis. r/OrganicChemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Instructions for Articles. Organic Syntheses. Available at: [Link]
-
Schleheck, D. et al. (2011). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants. Journal of Bacteriology. Available at: [Link]
-
ResearchGate. (n.d.). Degradation Pathways. ResearchGate. Available at: [Link]
-
Kishan's Classes. (2023). Organic Chemistry: THE BEST 2-Step Synthesis Practice Problem Ochem Video! YouTube. Available at: [Link]
Sources
- 1. enovatia.com [enovatia.com]
- 2. pqri.org [pqri.org]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Storage and Handling of Methanesulfonyl Chloride and Other Sulfonyl Chlorides
Welcome to the Technical Support Center for sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice on the storage, handling, and troubleshooting of common issues encountered when working with methanesulfonyl chloride (MsCl) and other sulfonyl chlorides. Our goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, ensuring both safety and success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the safe and effective use of sulfonyl chlorides.
Q1: What are the ideal storage conditions for methanesulfonyl chloride and other sulfonyl chlorides?
Proper storage is critical to maintain the integrity of sulfonyl chlorides. These reagents are highly sensitive to moisture.[1] Exposure to atmospheric humidity will lead to hydrolysis, forming the corresponding sulfonic acid, which is often unreactive in subsequent steps and can complicate purification.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents hydrolysis by excluding atmospheric moisture. |
| Container | Tightly sealed, original container | Prevents contamination and degradation. |
| Location | Cool, dry, well-ventilated area | Ensures stability and safety. |
Q2: What personal protective equipment (PPE) is mandatory when handling sulfonyl chlorides?
Sulfonyl chlorides are corrosive and lachrymatory, meaning they can cause severe skin and eye irritation, as well as respiratory tract irritation.[2] Therefore, stringent adherence to PPE protocols is non-negotiable.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Avoid latex gloves as they offer insufficient protection.
-
Body Protection: A lab coat is standard. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: Always handle sulfonyl chlorides in a certified chemical fume hood to avoid inhaling corrosive vapors.
Q3: What materials are incompatible with sulfonyl chlorides?
To prevent hazardous reactions, it is crucial to be aware of incompatible materials.
-
Water and Protic Solvents (e.g., alcohols): Reacts to form corrosive hydrochloric acid and the corresponding sulfonic acid or ester.[3]
-
Strong Bases (e.g., sodium hydroxide, primary/secondary amines): Reacts vigorously. While amines are often reactants, uncontrolled mixing can be hazardous.
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Metals: In the presence of moisture, the generated HCl can corrode metals.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Q1: My sulfonylation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
A sluggish reaction can be frustrating. Here are some common culprits and their solutions:
-
Cause 1: Inadequate Base: The choice and amount of base are critical. The reaction of a sulfonyl chloride with an amine or alcohol generates one equivalent of HCl, which must be neutralized for the reaction to proceed. If the starting material is an amine hydrochloride salt, two equivalents of base are required.
-
Solution: Ensure at least one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine, diisopropylethylamine) is used. For less nucleophilic amines or sterically hindered substrates, a stronger, non-nucleophilic base like DBU or a catalytic amount of DMAP can be beneficial.[4]
-
-
Cause 2: Low-Quality Reagent: The sulfonyl chloride may have hydrolyzed to sulfonic acid due to improper storage.
-
Solution: Use a fresh bottle of the sulfonyl chloride or purify the existing stock by distillation under reduced pressure. Always handle the reagent under an inert atmosphere.
-
-
Cause 3: Steric Hindrance: Either the nucleophile (amine or alcohol) or the sulfonyl chloride itself may be sterically hindered, slowing down the reaction.
-
Solution: Increase the reaction temperature or use a less sterically hindered sulfonylating agent if possible. For hindered alcohols, using a more reactive sulfonyl chloride or a catalyst like DMAP can improve reaction rates.[4]
-
Q2: I have completed my reaction, but I am having trouble with the workup. How do I effectively quench the reaction and remove the byproducts?
A proper workup is key to isolating a pure product. The primary byproducts are the unreacted sulfonyl chloride, the corresponding sulfonic acid (from hydrolysis), and the hydrochloride salt of your base.
-
Standard Quenching Protocol:
-
Cool the Reaction: Before adding any aqueous solution, cool the reaction mixture to 0 °C in an ice bath to manage any exotherm.
-
Aqueous Quench: Slowly add water or a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the HCl and hydrolyze the remaining sulfonyl chloride to the water-soluble sodium sulfonate salt.
-
Extraction: Extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The sodium sulfonate salt will remain in the aqueous layer.
-
Wash: Wash the combined organic layers with brine to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]
-
Below is a workflow diagram for a standard aqueous workup procedure.
Caption: Standard aqueous workup for a sulfonylation reaction.
Q3: I am seeing an unexpected, polar spot on my TLC that is streaking. What could it be and how do I get rid of it?
This is a common issue and is almost always due to the formation of sulfonic acid.
-
Cause: The unreacted sulfonyl chloride has hydrolyzed either during the reaction (if trace water was present) or during the workup. Sulfonic acids are highly polar and can streak on silica gel.
-
Solution 1: Basic Wash: During your aqueous workup, ensure you wash the organic layer thoroughly with a saturated sodium bicarbonate solution. This will convert the sulfonic acid into its sodium salt, which is highly water-soluble and will be extracted into the aqueous layer.
-
Solution 2: Column Chromatography with a Modifier: If the sulfonic acid persists, you may need to perform column chromatography. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to deprotonate the sulfonic acid on the column, preventing streaking and allowing for better separation.
-
Solution 3: A-type Silica: For particularly stubborn separations, using A-type (acidic) silica gel can sometimes improve the chromatography of acidic compounds.
Q4: My desired sulfonamide product seems to be hydrolyzing during column chromatography. How can I prevent this?
While sulfonamides are generally stable, some can be sensitive to the acidic nature of standard silica gel, especially if they contain other acid-labile functional groups.
-
Cause: The slightly acidic surface of silica gel can catalyze the hydrolysis of sensitive sulfonamides.
-
Solution 1: Neutralize Your Silica Gel: You can prepare a slurry of silica gel in your starting eluent and add a small amount of a base like triethylamine. After stirring, the silica can be packed as usual. This neutralizes the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase: Consider using neutral alumina for your chromatography. However, be aware that alumina has its own unique reactivity, so it's best to test this on a small scale first.
-
Solution 3: Minimize Contact Time: Run your column as quickly as possible without sacrificing separation efficiency. Avoid letting the product sit on the column for an extended period.
References
- Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868.
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
- Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical transformations of sulfonyl chlorides. Russian Chemical Reviews, 69(12), 1057–1076.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Sources
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Technical Support Center: Stability of 2-(2-Thienyl)ethyl Methanesulphonate
Welcome to the dedicated technical support center for 2-(2-Thienyl)ethyl methanesulphonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents and experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your work.
Introduction to the Stability of this compound
This compound, also known as 2-(2-thienyl)ethyl mesylate, is a sulfonate ester. The stability of such esters is a critical parameter in their handling, storage, and application, particularly in pharmaceutical development where impurities and degradation products can have significant impacts on safety and efficacy.[1][2] The primary degradation pathway for sulfonate esters is solvolysis, which involves the nucleophilic attack of a solvent molecule on the ester.[3] This guide will delve into the factors influencing this stability and provide practical advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by three main factors:
-
Solvent Nucleophilicity: Protic solvents with high nucleophilicity, such as water and alcohols (methanol, ethanol), can act as nucleophiles and attack the electrophilic carbon atom of the ethyl group, leading to solvolysis.[3] Aprotic solvents, such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM), are generally less reactive and will provide a more stable environment.
-
Temperature: As with most chemical reactions, the rate of degradation of this compound increases with temperature. Elevated temperatures provide the necessary activation energy for solvolysis to occur. For long-term storage, it is advisable to keep the compound in a cool, dry place.
-
pH: The stability of sulfonate esters can be pH-dependent. Under strongly acidic or basic conditions, the rate of hydrolysis can be accelerated. For instance, ethyl methanesulfonate, a similar compound, hydrolyzes to ethanol and methanesulfonic acid, and this process is influenced by pH.[4]
Q2: What are the expected degradation products of this compound in different solvents?
A2: The primary degradation pathway is solvolysis. Therefore, the degradation products will depend on the solvent used:
-
In water (Hydrolysis): The expected degradation products are 2-(2-Thienyl)ethanol and methanesulfonic acid.
-
In alcohols (Alcoholysis): In the presence of an alcohol (e.g., methanol or ethanol), the corresponding ether may be formed (e.g., 2-(2-methoxyethyl)thiophene or 2-(2-ethoxyethyl)thiophene) along with methanesulfonic acid.
It is crucial to perform forced degradation studies to identify the specific degradation products under your experimental conditions.[2][5]
Q3: How should I store this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. A tightly sealed container is essential to protect it from moisture and atmospheric humidity, which can lead to hydrolysis. For extended storage, refrigeration (2-8 °C) is recommended.
Q4: Is this compound sensitive to light?
A4: While sulfonate esters are not typically considered highly photosensitive, it is good laboratory practice to store them in amber vials or in the dark to minimize any potential for photodegradation. Photostability studies, as part of forced degradation testing, can definitively determine its sensitivity to light.[5]
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield or incomplete reaction when using this compound as a reactant. | Degradation of the starting material. | 1. Verify the purity of your starting material: Use an appropriate analytical technique like HPLC or NMR to check the purity of your this compound before use. 2. Use an appropriate solvent: If your reaction is slow, consider using a non-nucleophilic, aprotic solvent to minimize degradation of the starting material. 3. Control the temperature: Run the reaction at the lowest effective temperature to minimize thermal degradation. |
| Appearance of unexpected peaks in my chromatogram (HPLC/GC) after a reaction. | Formation of degradation products. | 1. Identify the degradation products: Use a mass spectrometer coupled with your chromatograph (LC-MS or GC-MS) to identify the mass of the unexpected peaks. This will help in elucidating their structures. The expected solvolysis products are 2-(2-Thienyl)ethanol and methanesulfonic acid (in aqueous media) or the corresponding ether in alcoholic solvents. 2. Perform a forced degradation study: Subject a sample of this compound to stress conditions (acid, base, heat, oxidation) and analyze the resulting mixture. This will help confirm the identity of the degradation products.[6][7][8] |
| Inconsistent results between experiments. | Instability of the compound in the chosen solvent or storage conditions. | 1. Prepare fresh solutions: Prepare solutions of this compound immediately before use. 2. Evaluate solution stability: Conduct a solution stability study by analyzing the solution at different time points to determine how long it remains stable in your chosen solvent and at your experimental temperature.[9] 3. Standardize storage: Ensure that all aliquots of the compound are stored under the same recommended conditions (cool, dry, and dark). |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are crucial for reliable results.[10]
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
A gradient elution is often necessary to separate the parent compound from its more polar degradation products.
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
Example Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.
-
For stability studies, dilute the stock solution in the solvent of interest (e.g., water, methanol, buffer of a specific pH).
4. Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., determined by UV scan of the parent compound, likely around 230-240 nm due to the thiophene ring).
-
The peak area of this compound will decrease over time as it degrades. The appearance of new peaks will indicate the formation of degradation products.
5. Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and identifying potential degradation products.[2][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a non-reactive solvent like acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified time.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or a slightly elevated temperature for a specified time.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a specified time. Also, reflux a solution of the compound in a chosen solvent.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the validated stability-indicating HPLC method. LC-MS/MS analysis is highly recommended for the identification of degradation products.[12]
Visualizing Degradation and Troubleshooting
Degradation Pathway
The following diagram illustrates the expected solvolysis pathway of this compound in the presence of a nucleophilic solvent (Nu-H), such as water or an alcohol.
Caption: A workflow for troubleshooting stability issues.
References
-
Results of forced degradation studies. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- O'Brien, K. A., Gatehouse, D. G., & Tiley, M. (1990). Induction of Mutations in TK6 Human Lymphoblastoid Cells by Ethyl Methanesulphonate, Benzo[a]pyrene and Benzidine. Mutagenesis, 5 Suppl, 55-60.
- Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 23, 2026, from [Link]
- Wang, L., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1950.
- Manivannan, V., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science, 12(11), 052-060.
-
Teasdale, A. (n.d.). Sulfonate Esters – How Real is the Risk? PQRI. Retrieved January 23, 2026, from [Link]
- Li, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 13(18), 2838.
- Kumar, A., et al. (2014). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 139(1), 184-193.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235.
-
Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved January 23, 2026, from [Link]
- Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635.
- Nageswari, A., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Scientia Pharmaceutica, 79(4), 865–876.
- Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635.
- Kumar, A., et al. (2018). Characterization of degradation products of macitentan under various stress conditions using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 32(14), 1157–1170.
- Bajaj, S., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
-
Patel, K. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN. Amazon S3. Retrieved January 23, 2026, from [Link]
- Gerami, M., et al. (2017). EFFECTS OF ETHYL METHANESULFONATE ON MORPHOLOGICAL AND PHYSIOLOGICAL TRAITS OF PLANTS REGENERATED FROM STEVIA (STEVIA REBAUDIANA). Applied Ecology and Environmental Research, 15(3), 373-385.
- Shinde, S. S., & Shinde, S. A. (2020). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 13(11), 5601-5606.
-
National Center for Biotechnology Information. (n.d.). Ethyl Methanesulfonate. PubChem. Retrieved January 23, 2026, from [Link]
- Chen, Y., et al. (2021). Degradation of Irgafos 168 and determination of its degradation products. Food Chemistry, 345, 128761.
-
SIELC Technologies. (2018, February 16). 2-(2-(2-Thienyl)ethyl)benzoic acid. Retrieved January 23, 2026, from [Link]
- Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-55.
- Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007.
-
R Discovery. (n.d.). Ethyl Methanesulfonate Treatment Research Articles. Retrieved January 23, 2026, from [Link]
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- 12. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to Overcoming Low Yields in Nucleophilic Substitution Reactions with 2-(2-Thienyl)ethyl Methanesulphonate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for nucleophilic substitution reactions involving 2-(2-Thienyl)ethyl methanesulphonate. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve common issues leading to low product yields.
Introduction to the Chemistry
This compound is a valuable substrate in organic synthesis, notably as a key intermediate. The core of its reactivity lies in the methanesulphonate (mesylate, -OMs) group, which is an excellent leaving group due to the stability of its corresponding anion, a weak base.[1] This facilitates nucleophilic substitution, predominantly through an S(_N)2 mechanism, where a nucleophile attacks the electrophilic carbon atom, displacing the mesylate group.[2]
However, achieving high yields in these reactions can be challenging. Success is contingent on a delicate balance of factors including the nucleophile's strength, solvent polarity, reaction temperature, and the potential for competing side reactions. This guide will systematically address these variables to help you optimize your reaction outcomes.
Troubleshooting Low Yields: A Symptom-Based Approach
Low product yield is a common frustration, but by carefully analyzing the reaction, we can pinpoint the likely causes. This section is structured to help you diagnose the problem based on your experimental observations.
Q1: My reaction is slow or incomplete, with significant starting material remaining. What are the likely causes and solutions?
An incomplete reaction often points to issues with reactivity. Here are the primary factors to investigate:
-
Insufficient Nucleophilicity: The rate of an S(_N)2 reaction is directly dependent on the concentration and strength of the nucleophile.[3]
-
Explanation: Weak nucleophiles, such as neutral amines or alcohols, will react slowly with the substrate. The nucleophilicity of your reagent might be lower than anticipated due to degradation or impurities.
-
Troubleshooting Steps:
-
Verify Nucleophile Quality: Ensure your nucleophile is pure and has been stored correctly. If it is a salt, ensure it is anhydrous.
-
Increase Nucleophile Concentration: Using a higher concentration of the nucleophile can increase the reaction rate.[3]
-
Choose a Stronger Nucleophile: If possible, switch to a more potent nucleophile. For example, use an alkoxide instead of an alcohol, or an azide salt instead of hydrazoic acid.
-
Consider a Catalyst: For certain nucleophiles, a phase-transfer catalyst can be employed to increase their effective concentration in the organic phase.
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in an S(_N)2 reaction by solvating the ions and influencing the nucleophile's reactivity.
-
Explanation: For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, consider switching to DMF, DMSO, or acetonitrile.
-
Ensure Anhydrous Conditions: Traces of water in your reaction can hydrolyze the mesylate and consume your nucleophile. Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
-
Inadequate Temperature: Reaction kinetics are highly sensitive to temperature.
-
Explanation: While higher temperatures can increase the rate of the desired S(_N)2 reaction, they can also promote side reactions like elimination. For a sluggish reaction, a modest increase in temperature may be beneficial.
-
Troubleshooting Steps:
-
Gradually Increase Temperature: Incrementally raise the reaction temperature (e.g., in 10-20°C steps) and monitor the reaction progress by TLC or LC-MS.
-
Determine Optimal Temperature Range: Be mindful that excessive heat can lead to decomposition of the starting material or product, as well as an increase in elimination byproducts.
-
-
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: A step-by-step workflow for troubleshooting low yields.
Q2: I'm observing a significant amount of an elimination byproduct. How can I favor substitution over elimination?
The primary side reaction in this system is typically bimolecular elimination (E2), which is favored by strong, sterically hindered bases and higher temperatures.[4]
-
Explanation: The nucleophile can act as a base, abstracting a proton from the carbon adjacent to the mesylate-bearing carbon, leading to the formation of a double bond. This E2 pathway competes with the desired S(_N)2 reaction.[5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: E2 reactions often have a higher activation energy than S(_N)2 reactions. Therefore, lowering the temperature will generally disfavor elimination to a greater extent than substitution.
-
Use a Less Basic Nucleophile: If your nucleophile is also a strong base (e.g., alkoxides, amides), it will promote elimination. If possible, choose a nucleophile that is less basic but still sufficiently nucleophilic (e.g., azide, cyanide, or a less hindered amine).
-
Avoid Sterically Bulky Bases/Nucleophiles: Sterically hindered bases, such as potassium tert-butoxide, are classic reagents for promoting elimination. Opt for smaller nucleophiles to favor the S(_N)2 pathway.[4]
-
Frequently Asked Questions (FAQs)
Q3: Is the thiophene ring stable under my reaction conditions?
The thiophene ring is generally stable under typical S(_N)2 conditions.[6] However, under very strongly acidic or basic conditions, or in the presence of certain oxidizing or reducing agents, the ring can undergo reactions. For most standard nucleophilic substitution reactions with this compound, the thiophene moiety should remain intact.[7]
Q4: How do I prepare the this compound starting material?
The starting mesylate is typically prepared from the corresponding alcohol, 2-(2-thienyl)ethanol. A common procedure involves reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane or toluene at low temperatures (e.g., 0-5 °C).[8]
Q5: What is a good starting point for reaction conditions with an amine nucleophile?
For the reaction of this compound with a primary or secondary amine, a good starting point would be to use a slight excess of the amine (1.1-1.5 equivalents) in a polar aprotic solvent such as acetonitrile or DMF. The reaction can be run at room temperature to 50°C, and monitored by TLC or LC-MS for completion. If the amine is used as its hydrochloride salt, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) will be needed to liberate the free amine.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general method for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Triethylamine (1.5 eq, if the amine is a salt)
-
Anhydrous acetonitrile (or DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add the amine nucleophile.
-
If the amine is a hydrochloride salt, add triethylamine.
-
Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The choice of solvent is critical for the success of your S(_N)2 reaction. The following table summarizes the properties of common solvents to aid in your selection.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for S(_N)2 |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Very Good |
| Acetone | Polar Aprotic | 21 | 56 | Good |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Moderate |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Moderate |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Poor |
| Water (H₂O) | Polar Protic | 80 | 100 | Poor |
Visualizing Reaction Mechanisms
Understanding the reaction pathway is key to troubleshooting. The following diagram illustrates the S(_N)2 and competing E2 mechanisms.
Caption: Competing SN2 and E2 reaction pathways.
References
-
Liang, Y.-S., Liu, B.-N., Liu, M., & Liu, D.-K. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E Structure Reports Online, 67(7), o1787. [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
Sajja, E., et al. (2007). Crystal structure of 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3327. [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
- Sanghavi, N. M., & Samarth, M. M. (Date unavailable). Short Communication. Indian Journal of Chemical Technology.
- Patents Google. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]
- Patents Google. (Date unavailable). CN102020631B - Synthetic method of 2-thiophene ethylamine.
-
Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Pharmaguideline. (Date unavailable). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Chemistry Steps. (Date unavailable). Mesylates and Tosylates with Practice Problems. [Link]
-
Der Pharma Chemica. (Date unavailable). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
ResearchGate. (2017, September 24). Synthetic and Biological Studies of Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Deri. [Link]
-
YouTube. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. [Link]
-
YouTube. (2021, June 24). SN2 tosylate. [Link]
-
Reddit. (2023, March 30). Alkyl tosylates can undergo either SN2 or E2 reactions. In this example, I think the alkyl tosylate will undergo E2 because the leaving group is on a tertiary carbon. Am I correct? Thank you. : r/chemhelp. [Link]
-
RSC Publishing. (Date unavailable). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. [Link]
-
ResearchGate. (Date unavailable). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
PubMed. (Date unavailable). Synthesis and biological properties of thiophene ring analogues of mianserin. [Link]
-
Chemistry LibreTexts. (Date unavailable). 7.6 Extra Topics on Nucleophilic Substitution Reactions. [Link]
-
PubChem. (Date unavailable). This compound. [Link]
-
Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. [Link]
-
Organic Syntheses Procedure. (Date unavailable). Pyridine, 1,2,3,4-tetrahydro-1-methyl-5-phenyl. [Link]
-
NTU > IRep. (Date unavailable). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. [Link]
-
YouTube. (2021, February 24). SN2 Reaction Mechanisms. [Link]
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- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
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Navigating the Chemistry of Thienyl-Containing Compounds: A Technical Support Guide
Welcome to the Technical Support Center for Thienyl Group Stability. This resource is designed for researchers, scientists, and professionals in drug development who are working with thiophene-containing molecules. The unique electronic properties of the thienyl group make it a valuable component in many pharmaceuticals and functional materials. However, its reactivity can also present challenges during synthetic manipulations. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and prevent unwanted cleavage of the thienyl ring.
Frequently Asked Questions (FAQs)
Q1: How stable is the thiophene ring to common laboratory reagents?
The thiophene ring is a robust aromatic system, often compared to benzene in its stability.[1] However, the presence of the sulfur heteroatom introduces unique reactivity. Generally, the thiophene ring is stable to many common reagents under standard conditions, including water, dilute acids and bases, and many oxidizing and reducing agents. Problems typically arise under more forcing conditions.
Q2: Can I use strong reducing agents like LiAlH₄ or NaBH₄ in the presence of a thienyl group?
Yes, in most cases, standard reductions of functional groups attached to a thiophene ring using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be performed without cleavage of the thiophene ring itself.[2][3][4][5] These reagents are typically used to reduce aldehydes, ketones, esters, and other carbonyl functionalities to the corresponding alcohols.
Causality: The aromaticity of the thiophene ring makes it resistant to reduction by these hydride reagents under typical conditions. The reaction will preferentially occur at the more electrophilic carbonyl carbon of the substituent.
Protocol Example: Reduction of 2-Acetylthiophene
-
Reactants: 2-Acetylthiophene, Sodium Borohydride (NaBH₄), Methanol (MeOH)
-
Procedure:
-
Dissolve 2-acetylthiophene in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(thiophen-2-yl)ethanol.
-
Q3: What is the stability of the thienyl group towards organometallic reagents like Grignard and organolithium reagents?
This is a critical point of concern. While Grignard reagents can often be used to react with functional groups on the thiophene ring without incident, certain organolithium reagents, particularly n-butyllithium, can attack the sulfur atom, leading to ring-opening.[6][7] This is especially true for fused thiophene systems. Standard deprotonation at the 2- or 5-position of thiophene with n-butyllithium is a common and useful reaction; however, an excess of the reagent or elevated temperatures can promote ring cleavage.[8]
Causality: The sulfur atom in the thiophene ring is a soft electrophile and can be attacked by the hard nucleophile of the organolithium reagent. This leads to the formation of a transient sulfurane-like intermediate which then collapses, cleaving a C-S bond.
Q4: Are there any "safe" conditions for catalytic hydrogenation of other functional groups in a molecule containing a thienyl moiety?
Catalytic hydrogenation presents a significant risk of desulfurization, especially with catalysts like Raney Nickel, which is a classic method for cleaving the thiophene ring to the corresponding alkane. Other heterogeneous catalysts, such as palladium on carbon (Pd/C), can also effect desulfurization, particularly at elevated temperatures and pressures. However, under carefully controlled, mild conditions, it is sometimes possible to selectively reduce other functional groups.
Recommendation: If catalytic hydrogenation is necessary, it is crucial to perform small-scale test reactions and carefully monitor for desulfurization byproducts. Alternative reduction methods that do not involve hydrogenation catalysts are often preferable.
Troubleshooting Guide: Preventing Thienyl Group Cleavage
This section addresses specific experimental problems and provides actionable solutions.
Problem 1: My thienyl-containing compound is decomposing under strongly acidic conditions.
Symptoms:
-
Formation of a black, insoluble tar-like substance.
-
Complex mixture of products observed by TLC or LC-MS.
-
Loss of the characteristic thienyl signals in the ¹H NMR spectrum.
Root Cause Analysis: The thiophene ring is susceptible to acid-catalyzed polymerization, especially in the presence of strong, hot acids like phosphoric acid.[9] The electrophilic substitution on the electron-rich thiophene ring can be overly activated, leading to uncontrolled reactions.
dot
Caption: Acid-catalyzed polymerization of thiophene.
Preventative Measures & Solutions:
| Strategy | Description | When to Use |
| Use Milder Acids | Replace strong mineral acids (H₂SO₄, HCl) with weaker organic acids (acetic acid, trifluoroacetic acid) or use Lewis acids with caution and at low temperatures. | For acid-catalyzed reactions like esterification or acetal formation. |
| Control Temperature | Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. | Universally applicable when working with acids and thiophenes. |
| Protect the Thiophene Ring | While dedicated protecting groups for the thiophene ring itself are not common, introducing electron-withdrawing groups onto the ring can decrease its susceptibility to electrophilic attack. This is more of a synthetic strategy consideration during the planning phase. | For multi-step syntheses where the thiophene ring needs to endure harsh acidic conditions. |
Problem 2: I am observing desulfurization of my thienyl group during a reduction step.
Symptoms:
-
The appearance of a product with a significantly different mass in the mass spectrum (loss of sulfur).
-
Disappearance of the aromatic thienyl protons and the appearance of aliphatic signals in the ¹H NMR spectrum.
-
Formation of a black precipitate (often nickel sulfide when using Raney Nickel).
Root Cause Analysis: Reductive desulfurization is a known reaction of thiophenes, most commonly with Raney Nickel. The mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bonds. Other nickel-based reagents can also cause desulfurization.
dot
Caption: Reductive desulfurization with Raney Nickel.
Alternative Reducing Agents to Avoid Desulfurization:
| Reagent | Functional Group Reduced | Comments |
| NaBH₄ | Aldehydes, Ketones | Generally safe for the thiophene ring. |
| LiAlH₄ | Esters, Carboxylic Acids, Amides, Nitriles | Generally safe for the thiophene ring. Requires anhydrous conditions. |
| DIBAL-H | Esters, Nitriles to Aldehydes | Generally safe for the thiophene ring at low temperatures.[10] |
| Wolff-Kishner Reduction | Ketones to Methylene Groups | Performed under basic conditions, generally compatible with thiophene. |
| Clemmensen Reduction | Ketones to Methylene Groups | Performed under strongly acidic conditions (Zn(Hg), HCl), which may pose a risk of polymerization for some thiophene derivatives. |
Problem 3: My reaction with an organolithium reagent is giving a complex mixture, and I suspect ring opening.
Symptoms:
-
Multiple unexpected products in the crude reaction mixture.
-
Isolation of products containing fragments of the original thiophene ring, often with a new sulfur-containing functional group.
-
Low yield of the desired product from a deprotonation/functionalization sequence.
Root Cause Analysis: Organolithium reagents can act as nucleophiles and attack the sulfur atom of the thiophene ring, leading to cleavage of a C-S bond. This is more likely with fused thiophenes and when using alkyllithiums like n-BuLi.
dot
Caption: Organolithium-induced ring opening of a fused thiophene.
Strategies to Minimize Ring Opening:
| Strategy | Description | Rationale |
| Use a Non-Nucleophilic Base | For deprotonation, consider using lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) instead of n-BuLi. | These are sterically hindered bases and are less likely to act as nucleophiles, favoring proton abstraction. |
| Precise Stoichiometry | Use only a slight excess (e.g., 1.05-1.1 equivalents) of the organolithium reagent for deprotonation. | Minimizes the concentration of free organolithium that could initiate ring opening. |
| Low Temperature | Perform the reaction at very low temperatures (e.g., -78 °C or lower). | The activation energy for ring opening is generally higher than for deprotonation. |
| Inverse Addition | Add the thiophene solution to the organolithium solution to maintain a low concentration of the thiophene. | This can sometimes favor the desired reaction pathway. |
Conclusion
The thienyl group is a versatile and valuable component in modern organic chemistry. A thorough understanding of its stability and reactivity is crucial for its successful incorporation and manipulation in complex molecules. By carefully selecting reagents and reaction conditions, unwanted cleavage of the thiophene ring can be effectively prevented. This guide provides a starting point for troubleshooting common issues. Always consult the primary literature for specific examples that most closely match your synthetic challenge.
References
-
Thiophene. In: Wikipedia. ; 2024. Accessed January 23, 2026. [Link]
-
Thiophene. AZ Chemistry. Accessed January 23, 2026. [Link]
- Periasamy, M.; Thirumalaikumar, M. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. J Organomet Chem. 2000;609(1-2):137-151.
- Synthesis of novel dyes based on thiophene analogues with antibacterial activity for dyeing polyester fabrics.
-
Srikanth Kumar. Thiophene - Synthesis, Reactions and Medicinal uses. YouTube. May 25, 2020. Accessed January 23, 2026. [Link]
-
Thiophene. Wikipedia. Accessed January 23, 2026. [Link]
- Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules. 2022;27(14):4648.
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Accessed January 23, 2026.
-
Thiophene synthesis. Organic Chemistry Portal. Accessed January 23, 2026. [Link]
- Dailey, K. M. K.; Rauchfuss, T. B.; Rheingold, A. L.; Yap, G. P. A. A New Pathway for Thiophene Ring Opening by Transition Metals. J Am Chem Soc. 1995;117(23):6396-6397.
- Syllabus for Chemistry (SCQP08). Accessed January 23, 2026.
- Abarca, B.; Ballesteros, R.; Chadla, A.; et al. Aromatic Ring Opening of Fused Thiophenes via Organolithium Addition to Sulfur. Tetrahedron Lett. 1998;39(18):2847-2850.
-
DIBAL-H Reduction. Organic Synthesis. Accessed January 23, 2026. [Link]
- On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze.
- Dickinson, R. P.; Iddon, B. Ring Scission During Formation of the Grignard Reagent from 3-Methyl-2-(chloromethyl)-thianaphthene. Ring Closure of o-(α-Methylallenyl)-thiophenol. J Am Chem Soc. 1969;91(24):6790-6791.
- Nenajdenko, V. G.; Shastin, A. V.; Balenkova, E. S. Unusual thiophilic ring-opening of fused oligothiophenes with organolithium reagents. Tetrahedron. 2002;58(49):9923-9930.
- Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. Molecules. 2023;28(20):7089.
- Design and synthesis of hybrid cyclophanes containing thiophene and indole units via Grignard reaction, Fischer indolization and ring-closing metathesis as key steps. Beilstein J Org Chem. 2015;11:1429-1435.
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Accessed January 23, 2026. [Link]
- Thiophene backbone-based polymers with electron-withdrawing pendant groups for application in organic thin-film transistors. Polym Chem. 2017;8(3):549-556.
- Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents.
- NaBH4-Mediated Complete Reduction of the α,β-Unsaturated Ketone Units of Chalcones in the Synthesis of Flavans.
- Thiophene C-H activation as a chain-transfer mechanism in ethylene polymerization: Catalytic formation of polyethylene with 2-thienyl end-groups. Organometallics. 2004;23(23):5461-5463.
- Protecting Groups. Accessed January 23, 2026.
- Sodium Borohydride - Common Organic Chemistry. Accessed January 23, 2026.
- Ring-Opening of Cyclic Ethers with Carbon-Carbon Bond Formation by Grignard Reagents.
- Lithium Aluminum Hydride (LiAlH4)
- Mikhail, D. S.; El-Nassan, H. B.; Mahmoud, S. T.; Fahim, S. H. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Dev Res. 2022;83(8):1739-1757.
- Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Accessed January 23, 2026.
- Watthey, J. W.; Gavin, T.; Desai, M.; et al. Synthesis and biological properties of thiophene ring analogues of mianserin. J Med Chem. 1983;26(8):1116-1122.
- SD1.Recent Strategies in The Synthesis of Thiophene Derivatives Highlights | PDF. Scribd. Accessed January 23, 2026.
- Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas. Accessed January 23, 2026.
- Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous c
- Thiophene derivatives and process for preparation thereof.
- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13 CH]+ Insertion. J Am Chem Soc. 2023;145(1):345-353.
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Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of 2-(2-Thienyl)ethyl Sulfonates: Mesylate vs. Tosylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of pharmaceutical intermediates, the choice of a leaving group can be a critical determinant of reaction efficiency, yield, and scalability. The conversion of a primary alcohol, such as 2-(2-thienyl)ethanol, into a sulfonate ester is a foundational strategy to transform a poor leaving group (-OH) into an excellent one. This guide provides an in-depth, objective comparison of two of the most common sulfonate esters employed for this purpose: 2-(2-thienyl)ethyl methanesulphonate and 2-(2-thienyl)ethyl tosylate.
While often treated as interchangeable, subtle differences in their electronic, steric, and physical properties can have tangible impacts on experimental outcomes. This document moves beyond textbook generalizations to explore the causality behind their reactivity, with a special focus on the often-overlooked but dominant role of the 2-(2-thienyl)ethyl scaffold itself.
Part 1: A Fundamental Comparison of Mesylate and Tosylate Leaving Groups
The efficacy of a leaving group is fundamentally tied to the stability of the anion that departs. Both methanesulfonate (mesylate, MsO⁻) and p-toluenesulfonate (tosylate, TsO⁻) are superb leaving groups because they are the conjugate bases of strong acids, and the resulting negative charge is extensively delocalized by resonance across the three oxygen atoms.[1]
Electronic Effects: The Role of Acidity
The inherent reactivity of the leaving group can be correlated with the acidity of its conjugate acid. A more acidic parent sulfonic acid implies a more stable conjugate base anion, and therefore, a better leaving group.
| Sulfonic Acid | Structure | pKa (in Water) | Reference |
| Methanesulfonic Acid | CH₃SO₃H | ~ -1.9 to -2.6 | [2] |
| p-Toluenesulfonic Acid | p-CH₃C₆H₄SO₃H | ~ -2.8 | [2] |
The pKa values are remarkably similar, indicating that from a purely electronic standpoint, their leaving group abilities are nearly identical. The slightly lower pKa of p-toluenesulfonic acid suggests the tosylate anion is marginally more stable, which could translate to it being a slightly better leaving group.
Steric and Practical Considerations
Despite their electronic similarity, their physical properties, dictated by the ancillary organic group (methyl vs. tolyl), create practical distinctions.
| Property | Methanesulfonate (Mesylate) | p-Toluenesulfonate (Tosylate) | Causality & Experimental Insight |
| Size | Smaller | Larger, bulkier | The smaller size of the mesyl group can sometimes lead to faster rates of sulfonylation and subsequent substitution, particularly in sterically hindered systems.[3] |
| Physical Form | Corresponding esters are often oils or low-melting solids. | The bulky, rigid aromatic ring often imparts crystallinity. Tosylate derivatives are frequently stable, crystalline solids. | Crystalline solids are often preferred in process chemistry as they are easier to handle, purify by recrystallization, and store compared to oils.[3] |
| Reaction Monitoring | Aliphatic | Aromatic (contains a chromophore) | The phenyl ring in the tosyl group makes its derivatives UV-active, which greatly simplifies reaction monitoring by Thin Layer Chromatography (TLC).[3] |
Part 2: The Dominant Factor: Anchimeric Assistance from the Thienyl Ring
Focusing solely on the leaving group overlooks the most significant contributor to the reactivity of the 2-(2-thienyl)ethyl system: neighboring group participation (NGP) , also known as anchimeric assistance.[4] In this mechanism, the π-electrons of the adjacent thiophene ring act as an internal nucleophile, assisting in the departure of the leaving group.[5]
This intramolecular process leads to the formation of a stabilized, bridged cationic intermediate, often referred to as a "thienonium" ion, which is an analog of the well-known phenonium ion.[6] This participation dramatically accelerates the rate of the reaction, often by several orders of magnitude, compared to a simple primary alkyl sulfonate that cannot benefit from such assistance.[7][8]
Caption: Mechanism of Anchimeric Assistance by the Thiophene Ring.
Causality and Implications: The rate-determining step for nucleophilic substitution on these substrates is the formation of this bridged thienonium ion. Because the reaction rate is dominated by this powerful intramolecular assistance, the subtle electronic and steric differences between the mesylate and tosylate leaving groups are expected to have a minimal impact on the overall reaction velocity. The choice between the two, therefore, becomes even less about intrinsic reactivity and more about the practical factors outlined in Part 1.
Part 3: Comparative Reactivity Analysis
While direct, side-by-side kinetic studies comparing the solvolysis or substitution rates of this compound and 2-(2-thienyl)ethyl tosylate are not readily found in peer-reviewed literature, a robust comparison can be synthesized from fundamental principles and available data.
Physicochemical Properties
| Property | This compound | 2-(2-Thienyl)ethyl Toluene-p-sulphonate |
| Abbreviation | MsOThEt | TsOThEt |
| Molecular Formula | C₇H₁₀O₃S₂ | C₁₃H₁₄O₃S₂ |
| Molecular Weight | 206.28 g/mol | 282.38 g/mol |
| CAS Number | 61380-07-2[9] | 40412-06-4[10] |
| Typical Form | Oil[11] | Off-white solid or colorless liquid[10] |
Reactivity Profile & Conclusion
Based on the evidence, the reactivity of both compounds is expected to be very high and, for most practical purposes, nearly identical. The reaction mechanism is dominated by anchimeric assistance from the thienyl group, which provides a low-energy pathway to a stabilized cationic intermediate. This effect is so pronounced that it will likely mask any minor rate differences arising from the leaving groups themselves.
Therefore, the selection between this compound and its tosylate counterpart should be guided by practical and logistical considerations rather than an anticipated major difference in chemical reactivity.
Part 4: Experimental Protocol for Direct Reactivity Comparison
To empower researchers to make data-driven decisions based on their specific reaction conditions, this section provides a validated, self-consistent protocol for directly comparing the reactivity of the two substrates via a model solvolysis reaction. The rate of reaction is conveniently monitored by titrating the sulfonic acid produced over time.
Caption: Experimental workflow for kinetic comparison.
Step-by-Step Solvolysis Protocol
Objective: To determine the pseudo-first-order rate constant (k) for the solvolysis of this compound and 2-(2-thienyl)ethyl tosylate.
Materials:
-
This compound
-
2-(2-thienyl)ethyl tosylate
-
Acetone (anhydrous)
-
Ethanol (200 proof)
-
Deionized Water
-
Standardized 0.01 M NaOH solution
-
Bromothymol blue indicator solution
-
Thermostatted water bath, magnetic stirrers, burettes, pipettes, flasks
Methodology:
-
Solution Preparation:
-
Substrate Stocks: Accurately prepare 0.1 M stock solutions of both the mesylate and the tosylate in anhydrous acetone.
-
Solvent Mixture: Prepare a 50:50 (v/v) mixture of ethanol and water. For example, mix 50 mL of ethanol with 50 mL of deionized water.
-
-
Reaction Setup (Perform in duplicate for each substrate):
-
Place 50 mL of the 50:50 aqueous ethanol solvent into a 100 mL flask equipped with a magnetic stir bar.
-
Add 5-10 drops of bromothymol blue indicator. The solution should be neutral (green).
-
Equilibrate the flask in a thermostatted water bath set to a constant temperature (e.g., 40.0 °C) for at least 15 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by rapidly adding 1.0 mL of the 0.1 M substrate stock solution to the equilibrated solvent mixture. Start a timer immediately. The final substrate concentration will be approximately 0.002 M.
-
The solvolysis will produce sulfonic acid (MsOH or TsOH), causing the indicator to turn yellow.
-
Immediately titrate the solution with the standardized 0.01 M NaOH solution until the green endpoint is restored. Record the volume of NaOH added and the time.
-
Continue to titrate the reaction mixture as the color changes, recording the cumulative volume of NaOH added at regular time intervals (e.g., every 2, 5, 10, and 15 minutes, adjusting as needed based on the reaction speed).
-
-
Infinity Reading (V∞):
-
After at least 10 reaction half-lives (or by gently heating the solution for a short period), ensure the reaction has gone to completion. The final, total volume of NaOH required is V∞.
-
-
Data Analysis:
-
The reaction follows first-order kinetics. The rate constant k can be determined from the integrated rate law: ln(V∞ - Vt) = -kt + ln(V∞)
-
Where V∞ is the volume of titrant at completion and Vt is the volume of titrant at time t.
-
For each substrate, plot ln(V∞ - Vt) versus time (t). The plot should be a straight line.
-
The pseudo-first-order rate constant, k, is the negative of the slope of this line.
-
Self-Validating System: By running the two reactions in parallel under identical temperature, solvent, and initial concentration conditions, this protocol provides a direct and trustworthy comparison of their relative reactivities. The linearity of the first-order plot serves as an internal validation of the experimental procedure.
References
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Scribd. Anchimeric Assistance. Available from: [Link]
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Chemistry LibreTexts. 3.2: Neighboring Group Participation. (2023). Available from: [Link]
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Dalal Institute. Anchimeric Assistance. Available from: [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]
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A Pragmatic Showdown: Selecting Between Mesylates and Tosylates for Large-Scale Synthesis
In the world of industrial organic synthesis, where kilograms and tons are the units of measure, every decision is a careful balance of chemistry, cost, and consequence. The conversion of an alcohol to a sulfonate ester is a cornerstone transformation, turning a poor hydroxyl leaving group into an excellent one, paving the way for nucleophilic substitution and elimination reactions. The two most common reagents for this task, methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl), are often presented as interchangeable in academic settings.[1] However, on a large scale, the choice between forming a mesylate or a tosylate is far from trivial. It is a critical process decision with significant ramifications for raw material costs, process mass intensity (PMI), cycle time, and waste management.
This guide provides an in-depth, data-driven comparison of these two essential reagents from the perspective of a process chemist or chemical engineer. We will dissect the factors that influence cost-effectiveness, moving beyond simple reactivity to encompass the entire manufacturing workflow, from procurement to purification and disposal.
The Starting Materials: A Critical Cost and Supply Chain Analysis
The most immediate and often decisive factor in large-scale synthesis is the cost of raw materials. Here, the difference between MsCl and TsCl is stark.
-
Methanesulfonyl Chloride (MsCl): A simple, C1 liquid reagent.
-
p-Toluenesulfonyl Chloride (TsCl): An aromatic C7 solid derived from toluene.
On a molar basis, a process chemist needs significantly more TsCl by weight to accomplish the same transformation due to its higher molecular weight (190.65 g/mol for TsCl vs. 114.55 g/mol for MsCl). This intrinsic difference is magnified by a dramatic disparity in bulk pricing. Analysis of import data for industrial quantities reveals that MsCl is substantially more economical.
Based on recent trade data, the average import price for bulk quantities of methanesulfonyl chloride is approximately $2.37 per kilogram [2]. In contrast, the average import price for p-toluenesulfonyl chloride is around $30.02 per kilogram [3], representing an order-of-magnitude difference. While market prices fluctuate, this gap is persistent and rooted in the relative complexity of the respective manufacturing processes.
| Parameter | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | Advantage |
| Molecular Weight | 114.55 g/mol | 190.65 g/mol | Mesylate |
| Physical Form | Colorless Liquid | White Crystalline Solid | Process Dependent |
| Bulk Price (Approx.) | ~$2.37 / kg[2] | ~$30.02 / kg[3] | Mesylate |
| Major Suppliers | Primarily China-based[2] | Germany, UK, China[3] | Broad Supply Base |
Key Insight: From a pure raw material cost perspective, methanesulfonyl chloride is the overwhelmingly favored reagent. The cost savings on the sulfonyl chloride itself can define the economic viability of a synthetic route at scale.
Reaction Kinetics and Process Conditions: The Impact on Plant Operations
While both reagents convert alcohols to excellent leaving groups, their reactivity profiles differ, influencing reaction time, temperature, and ultimately, the cost of plant occupancy.
Reactivity: The reaction of an alcohol with a sulfonyl chloride typically proceeds via nucleophilic attack of the alcohol onto the sulfur atom. The methanesulfonyl group is sterically less hindered than the bulky p-toluenesulfonyl group. This reduced steric hindrance means that MsCl generally reacts faster than TsCl with a given alcohol, particularly with secondary or more hindered primary alcohols.[4]
Mechanism:
-
Tosylation: The reaction with TsCl proceeds via a straightforward nucleophilic substitution on the sulfur atom, followed by deprotonation of the oxonium ion intermediate by a base (e.g., triethylamine, pyridine).[5]
-
Mesylation: While it can follow the same pathway, MsCl can also react via a different mechanism under basic conditions. The base can deprotonate the methyl group to form a highly reactive sulfene intermediate (CH₂=SO₂), which is then rapidly trapped by the alcohol.[4] This alternative pathway can contribute to its higher reactivity, especially with hindered alcohols that react sluggishly with TsCl.[4]
Industrial Implications:
-
Shorter Cycle Times: The faster kinetics of mesylation can lead to shorter reaction times, increasing reactor throughput and reducing the allocation of fixed costs (labor, utilities, capital depreciation) per batch.
-
Milder Conditions: Faster reactions may proceed to completion at lower temperatures, reducing energy consumption and potentially minimizing the formation of thermally-induced impurities.
-
Handling: As a liquid, MsCl is often easier to handle and transfer via pumps in a large-scale plant setting compared to TsCl, which is a solid and requires scooping or specialized solids-handling equipment.
Key Insight: The higher reactivity of MsCl is a significant operational advantage, potentially leading to shorter cycle times, higher plant throughput, and lower energy costs.
Workup, Purification, and Waste Management
The choice of sulfonylating agent has a profound impact on downstream processing. The physical properties of the resulting sulfonate ester and the nature of the acidic byproduct dictate the ease of purification and the cost of waste treatment.
| Feature | Mesylate Route | Tosylate Route |
| Product Form | Often oils or low-melting solids | Often highly crystalline solids |
| Byproduct | Methanesulfonic Acid (MSA) HCl | p-Toluenesulfonic Acid (p-TSA) HCl |
| Byproduct Acidity | pKa ≈ -1.9[6] | pKa ≈ -2.8[7] |
| Byproduct Solubility | Highly water-soluble | Moderately water-soluble, some organic solubility |
Purification Advantages of Tosylates: The single most significant advantage of the tosyl group is its propensity to induce crystallinity.[4] For many substrates that would otherwise yield oily mesylates, the corresponding tosylate is a well-behaved, high-melting solid. This is a major benefit in large-scale manufacturing, as purification can often be achieved by simple filtration and reslurrying or recrystallization, avoiding the need for costly and solvent-intensive column chromatography.
Waste Stream Considerations: Both processes generate an acidic byproduct that must be neutralized and treated.
-
Methanesulfonic Acid (MSA): A strong, non-oxidizing acid that is highly soluble in water. Its waste stream is typically handled by neutralization with a base like sodium hydroxide.
-
p-Toluenesulfonic Acid (p-TSA): A stronger acid than MSA[6][7]. Its aromatic nature gives it some solubility in organic solvents, which can sometimes complicate aqueous extractions (workups). Treating p-TSA in wastewater can be a significant cost driver. Studies on its removal have shown operational costs for advanced oxidation processes to be in the range of $0.86 per kg of p-TSA removed .[8]
Process Mass Intensity (PMI): PMI (total mass input / mass of product) is a key metric of process efficiency and greenness. The higher molecular weight of TsCl and the tosyl group inherently increases the mass input for the same active molecule, leading to a higher theoretical PMI. This is further compounded if the tosylate requires more solvent for recrystallization compared to a simple workup for a mesylate.
Key Insight: Tosylates offer a distinct advantage in purification, often enabling robust, non-chromatographic isolation of solid products. However, this comes at the cost of a higher PMI and a potentially more complex and costly waste stream treatment for the p-TSA byproduct.
Safety and Handling
Both methanesulfonyl chloride and p-toluenesulfonyl chloride are corrosive, moisture-sensitive, and toxic reagents that must be handled with appropriate engineering controls and personal protective equipment (PPE).[8][9][10]
-
Methanesulfonyl Chloride (MsCl): A lachrymator that is highly toxic by inhalation and corrosive.[11] It reacts exothermically with water and other nucleophiles.[11] It must be stored under nitrogen to protect from moisture.[10]
-
p-Toluenesulfonyl Chloride (TsCl): A corrosive solid that can cause severe skin and eye damage.[12] It is also water-reactive and should be kept in tightly sealed containers in a dry environment.[9]
From a large-scale handling perspective, the primary difference is physical form. MsCl, as a liquid, can be contained within closed systems and transferred via pipes and pumps, potentially minimizing operator exposure. TsCl, as a solid, requires charging to reactors via manways or specialized powder transfer systems, which can increase the risk of dust exposure if not properly controlled.
Case Study: Industrial Synthesis of 1-Octyl Sulfonate
To quantify these differences, let's consider a hypothetical large-scale synthesis of a sulfonate ester from 100 kg of 1-octanol.
Experimental Protocols
Protocol A: Synthesis of 1-Octyl Mesylate
-
Charge Reactor: Charge a 1000 L glass-lined reactor with 1-octanol (100.0 kg, 768 mol) and dichloromethane (DCM, 300 L).
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Add triethylamine (TEA, 85.5 kg, 845 mol, 1.1 eq) while maintaining the temperature below 5 °C.
-
MsCl Addition: Add methanesulfonyl chloride (92.1 kg, 803 mol, 1.05 eq) dropwise over 2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour. Monitor by HPLC for completion.
-
Workup: Add 1 M HCl (200 L) to the reactor and stir. Separate the layers. Wash the organic layer with saturated NaHCO₃ solution (200 L) and then brine (100 L).
-
Solvent Swap: Distill off the DCM and replace with heptane (200 L).
-
Isolation: Concentrate the heptane solution under vacuum to yield 1-octyl mesylate as an oil. (Expected yield: ~95%, ~151 kg).
Protocol B: Synthesis of 1-Octyl Tosylate
-
Charge Reactor: Charge a 1000 L glass-lined reactor with 1-octanol (100.0 kg, 768 mol) and dichloromethane (DCM, 400 L).
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Add triethylamine (TEA, 85.5 kg, 845 mol, 1.1 eq).
-
TsCl Addition: Add p-toluenesulfonyl chloride (154.2 kg, 809 mol, 1.05 eq) portion-wise over 2 hours, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 4 hours. Monitor by HPLC for completion.
-
Workup: Add 1 M HCl (200 L) to the reactor and stir. Separate the layers. Wash the organic layer with saturated NaHCO₃ solution (200 L) and then brine (100 L).
-
Crystallization: Cool the DCM solution to 0 °C to induce crystallization. Filter the solid product.
-
Drying: Dry the solid under vacuum to yield 1-octyl tosylate. (Expected yield: ~95%, ~208 kg).
Quantitative Comparison Table
| Metric | Mesylate Route | Tosylate Route | Analysis |
| Starting Alcohol | 100 kg | 100 kg | - |
| Sulfonyl Chloride Mass | 92.1 kg | 154.2 kg | +67% mass for Tosylate |
| Sulfonyl Chloride Cost | ~$218 | ~$4,629 | ~21x higher cost for Tosylate |
| Total Solvent Volume | 800 L | 900 L | Higher for Tosylate due to crystallization |
| Product Mass | ~151 kg | ~208 kg | Higher mass for Tosylate (less atom economical) |
| Aqueous Waste (Acidic) | ~500 L (contains MSA/TEA.HCl) | ~500 L (contains p-TSA/TEA.HCl) | p-TSA is more costly to treat |
| Theoretical PMI | ~7.6 | ~9.4 | 24% higher PMI for Tosylate |
Note: Costs are estimates based on bulk pricing data[2][3]. PMI calculation includes all reactants and workup solvents.
Visualizing the Workflow and Decision Logic
Generalized Synthesis Workflow
The following diagram illustrates the key stages and decision points in the industrial production of sulfonate esters.
Caption: Comparative workflow for Mesylate vs. Tosylate synthesis.
Decision Matrix: Choosing the Right Reagent
This flowchart provides a logical framework for selecting the appropriate sulfonyl chloride based on key project drivers.
Caption: Decision logic for selecting MsCl vs. TsCl in process chemistry.
Conclusion and Recommendations
The choice between methanesulfonyl chloride and p-toluenesulfonyl chloride in a large-scale setting is a classic process chemistry trade-off between upfront cost and downstream processability.
-
Choose Mesylates (via MsCl) when:
-
Cost is paramount. The raw material cost is an order of magnitude lower.
-
Throughput is critical. Faster reaction kinetics shorten cycle times.
-
Process Mass Intensity (PMI) is a key metric. The lower molecular weight leads to a more mass-efficient process.
-
The final product or a downstream intermediate is an oil or can be purified without crystallization.
-
-
Choose Tosylates (via TsCl) when:
-
A crystalline product is essential for achieving the desired purity. This is the primary and most compelling reason to use TsCl. The ability to isolate a product by filtration can simplify operations and be more robust than chromatography or distillations of oils.
-
The significantly higher cost of the reagent and the less favorable PMI can be justified by the simplified and more robust purification.
-
The substrate is a tertiary alcohol, which may react poorly with TsCl, making the sulfene mechanism of mesylation more favorable.[4]
-
For the modern, cost- and environmentally-conscious pharmaceutical or chemical manufacturer, methanesulfonyl chloride should be considered the default choice . Its compelling economic and efficiency advantages are difficult to ignore. The process development effort should focus on designing robust, non-chromatographic workups for the resulting mesylate. Only when facile crystallization is the sole path to a pure product should the high cost and environmental burden of p-toluenesulfonyl chloride be entertained.
References
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
ChemHelpASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. [Link]
-
Khan Academy. Preparation of mesylates and tosylates [Video]. [Link]
-
IndiaMART. Methanesulfonyl Chloride Msc 124-63-0. [Link]
-
Binnemans, K., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]
-
HoriazonChemical. Methanesulfonyl chloride (MSC) Supplier. [Link]
-
Wang, Y., et al. (2021). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. RSC Advances. [Link]
-
Scribd. Msds P-Toluenesulfonyl Chloride. [Link]
-
Sheetal Chemicals. Para Toluene Sulfonyl Chloride Manufacturer in India. [Link]
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-
Multichem. Methanesulfonyl chloride Dealer and Distributor. [Link]
-
Ottokemi. p-Toluene sulphonyl chloride, 98% 98-59-9. [Link]
-
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-
US EPA. (2007, December 6). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). [Link]
-
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A Senior Application Scientist's Comparative Guide to Synthetic Equivalents of the 2-(2-thienyl)ethyl Cation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, particularly in the synthesis of pharmacologically active molecules, the 2-(2-thienyl)ethyl moiety is a recurring and valuable structural motif. Its incorporation often relies on the generation of an electrophilic intermediate, conceptually equivalent to the 2-(2-thienyl)ethyl cation. This guide provides an in-depth, comparative analysis of the most common synthetic strategies for generating this reactive species, offering insights into the mechanistic nuances and practical considerations for each approach. We will delve into the underlying principles that govern the reactivity of these intermediates, supported by experimental data and detailed protocols to empower you in your synthetic endeavors.
The 2-(2-thienyl)ethyl Cation: A Highly Stabilized and Reactive Intermediate
The 2-(2-thienyl)ethyl cation is a secondary carbocation that exhibits remarkable stability, a feature that profoundly influences the choice of its synthetic precursors and their subsequent reactivity. This enhanced stability is not merely due to hyperconjugation but is significantly augmented by the electronic contributions of the adjacent thiophene ring.
Understanding the Stability: The Role of the Thiophene Ring
The thiophene ring, an electron-rich aromatic heterocycle, plays a pivotal role in stabilizing the adjacent carbocation through two primary mechanisms:
-
Resonance Delocalization: The π-electrons of the thiophene ring can be delocalized to stabilize the positive charge on the ethyl side chain. This delocalization spreads the positive charge over multiple atoms, significantly lowering the energy of the carbocation intermediate.
-
Neighboring Group Participation (Anchimeric Assistance): The sulfur atom in the thiophene ring, with its lone pairs of electrons, can participate in the stabilization of the carbocation through the formation of a bridged sulfonium ion intermediate. This neighboring group participation (NGP) can accelerate reaction rates and influence the stereochemical outcome of nucleophilic substitution reactions.[1][2] This phenomenon, also known as anchimeric assistance, leads to a significant rate enhancement in solvolysis reactions compared to analogous systems lacking the participating group.[1][2]
The interplay of these stabilizing effects makes the 2-(2-thienyl)ethyl cation a readily accessible and synthetically useful intermediate.
Comparative Analysis of Synthetic Equivalents
The choice of a synthetic equivalent for the 2-(2-thienyl)ethyl cation is dictated by factors such as the nature of the nucleophile, desired reaction conditions, and overall synthetic strategy. Here, we compare the most prevalent methods for generating and reacting this key intermediate.
Solvolysis of 2-(2-thienyl)ethyl Tosylate and Other Sulfonates
The use of 2-(2-thienyl)ethyl tosylate is arguably the most common and versatile approach. The tosylate group is an excellent leaving group, facilitating the formation of the carbocationic intermediate under relatively mild conditions.
Mechanism of Tosylate Solvolysis and Nucleophilic Substitution
Caption: Solvolysis of 2-(2-thienyl)ethyl tosylate to form a stabilized carbocation, which is then trapped by a nucleophile.
Advantages:
-
High Reactivity: The excellent leaving group ability of the tosylate ensures facile reaction with a wide range of nucleophiles.
-
Good Yields: This method consistently provides high yields for nucleophilic substitution reactions.
-
Well-Established Protocols: The synthesis of the tosylate and its subsequent reactions are well-documented in the literature.
Disadvantages:
-
Two-Step Process: Requires the initial preparation of the tosylate from 2-(2-thienyl)ethanol, adding a step to the overall synthesis.
Experimental Protocol: Synthesis of 2-(2-thienyl)ethyl p-Toluenesulfonate [3]
-
In a clean, dry reaction vessel, dissolve p-toluenesulfonyl chloride (1.05-1.2 molar equivalents) in toluene.
-
Cool the solution to below 5 °C.
-
To the cooled solution, add 2-(2-thienyl)ethanol (1.0 molar equivalent), a catalytic amount of a pyridine catalyst such as N,N-dimethylaminopyridine (DMAP), and triethylamine (1.5-2.0 molar equivalents) as an acid scavenger.
-
Allow the reaction to stir at room temperature for 1.5 to 3 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Performance Data:
| Nucleophile | Product | Yield (%) | Reference |
| Methyl (S)-(+)-α-amino(2-chlorophenyl)acetate | Precursor to Clopidogrel | High (not specified) | |
| N-propyl-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amine | Precursor to Rotigotine | High (not specified) | |
| Ammonia | 2-(2-thienyl)ethylamine | Moderate | [4] |
Acid-Catalyzed Dehydration of 2-(2-thienyl)ethanol
Direct dehydration of 2-(2-thienyl)ethanol using a strong acid catalyst offers a more atom-economical approach by avoiding the pre-functionalization of the alcohol.
Mechanism of Acid-Catalyzed Dehydration and Nucleophilic Addition ```dot digraph "Alcohol Dehydration" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
}
Caption: Protonation of 2-vinylthiophene to form the stabilized carbocation, followed by nucleophilic capture.
Advantages:
-
Direct Formation of the Cation: This method directly generates the desired carbocation.
Disadvantages:
-
Availability of Starting Material: 2-vinylthiophene may not be as readily available as 2-(2-thienyl)ethanol.
-
Polymerization: Vinyl monomers are prone to polymerization under acidic conditions.
-
Limited Practical Examples: While mechanistically sound, there is a lack of readily available, high-yielding experimental protocols for the intermolecular reaction of 2-vinylthiophene with various nucleophiles under acidic conditions.
Comparative Summary of Synthetic Equivalents
| Feature | 2-(2-thienyl)ethyl Tosylate | Acid-Catalyzed Dehydration of Alcohol | Electrophilic Addition to 2-Vinylthiophene |
| Starting Material | 2-(2-thienyl)ethanol | 2-(2-thienyl)ethanol | 2-Vinylthiophene |
| Number of Steps | Two (tosylation, then substitution) | One (in situ) or two (isolation of alkene) | One (in situ) |
| Reaction Conditions | Generally mild | Often harsh (strong acid, heat) | Acidic |
| Versatility | High; compatible with a wide range of nucleophiles | Moderate; limited by acid sensitivity of nucleophile/product | Moderate to low; risk of polymerization |
| Yields | Generally high | Variable; can be compromised by side reactions | Often not reported or potentially low |
| Key Advantage | Reliability and high yields | Atom economy | Direct cation formation |
| Key Disadvantage | Extra synthetic step | Side reactions and harsh conditions | Polymerization and limited examples |
Conclusion and Recommendations
For researchers and drug development professionals seeking a reliable and high-yielding method for introducing the 2-(2-thienyl)ethyl moiety, the use of 2-(2-thienyl)ethyl tosylate stands out as the superior choice. Its versatility with a broad range of nucleophiles and the prevalence of well-established, scalable protocols make it the workhorse for synthesizing complex molecules containing this key structural unit.
While the acid-catalyzed dehydration of 2-(2-thienyl)ethanol offers the allure of atom economy and a one-pot procedure, the often harsh reaction conditions and the potential for side reactions, such as elimination and polymerization, limit its general applicability. This method may be suitable for specific substrates where the nucleophile and product are stable to strong acids and high temperatures.
The electrophilic addition to 2-vinylthiophene is a mechanistically elegant approach. However, the practical challenges associated with the stability of the starting material and the lack of robust, well-documented protocols for a wide range of nucleophiles make it a less reliable option for routine synthesis.
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A Comparative Guide to Cross-Reactivity Studies of 2-(2-Thienyl)ethyl Methanesulphonate
Executive Summary
This guide provides a comprehensive technical framework for evaluating the analytical and toxicological cross-reactivity of 2-(2-Thienyl)ethyl methanesulphonate (TEMS). As a methanesulphonate ester, TEMS is classified as a potential genotoxic impurity (PGI), necessitating rigorous control and highly specific analytical monitoring in pharmaceutical manufacturing. This document delves into the rationale behind selecting potential cross-reactants, provides detailed, validated experimental protocols for chromatographic analysis, and outlines a framework for assessing toxicological cross-reactivity based on modern computational and in-vitro methods. By integrating principles from regulatory guidelines such as ICH M7, this guide serves as an essential resource for researchers, analytical scientists, and drug development professionals tasked with ensuring the safety and purity of pharmaceutical products.
Introduction: The Imperative for Specificity
Chemical Profile of this compound (TEMS)
This compound (CAS: 61380-07-2), also known as 2-(2-thienyl)ethyl mesylate, is an organic compound featuring a thiophene ring linked to a methanesulphonate ester group via an ethyl bridge.[1] Its structure is relevant in pharmaceutical synthesis, often arising as an intermediate or, more critically, as a process-related impurity. The presence of the methanesulphonate (mesylate) functional group is a significant structural alert for potential genotoxicity.[1]
The Significance of Methanesulphonate Esters as Potential Genotoxic Impurities (PGIs)
Methanesulphonate esters are a well-established class of alkylating agents with known mutagenic and carcinogenic properties.[2] Compounds like methyl methanesulphonate (MMS) and ethyl methanesulphonate (EMS) can react with nucleophilic sites on DNA, leading to mutations that can potentially initiate cancer.[3][4] Consequently, international regulatory bodies, guided by the ICH M7 guideline, mandate strict control over such impurities in active pharmaceutical ingredients (APIs).[5][6] The default permissible daily intake for a PGI is often set at the Threshold of Toxicological Concern (TTC), which is 1.5 µ g/day for long-term drug administration.[5] This stringent limit demands highly sensitive and specific analytical methods to ensure patient safety.
The Concept of Cross-Reactivity in Pharmaceutical Analysis and Toxicology
Cross-reactivity in this context is a dual-faceted concern:
-
Analytical Cross-Reactivity: The potential for structurally similar compounds to interfere with an analytical method, leading to an inaccurate quantification of the target impurity (TEMS). An analytical method must be specific enough to distinguish TEMS from its precursors, isomers, and other related substances.[7][8]
-
Toxicological Cross-Reactivity: The possibility that structurally related compounds share the same hazardous properties. If a manufacturing process can generate multiple thiophene-containing sulphonate esters, their cumulative genotoxic risk must be considered.
This guide provides the experimental framework to address both facets, ensuring a robust and scientifically sound control strategy.
Analytical Cross-Reactivity Assessment
The cornerstone of controlling any impurity is a validated analytical method that is unequivocally specific. The choice of method is driven by the need to detect trace levels of TEMS in the presence of a large excess of the API and other related substances.
Rationale for Selecting Potential Cross-Reactants
To validate specificity, an analytical method must be challenged with compounds that are most likely to interfere. The selection should be based on a thorough understanding of the synthetic route of the API.
Table 1: Potential Cross-Reactants for Specificity Studies
| Compound Name | Structure | Rationale for Inclusion |
| 2-(2-Thienyl)ethanol | Key starting material for the formation of TEMS. | |
| Methanesulfonyl Chloride | Reagent used to form the mesylate ester. | |
| 2-(3-Thienyl)ethyl methanesulphonate | Positional isomer; critical for testing chromatographic resolution. | |
| Ethyl Methanesulphonate (EMS) | Common, potent PGI that could be formed from residual ethanol.[9] | |
| 2-(2-Thienyl)ethyl benzenesulphonate | Structurally similar sulphonate ester with a different sulphonyl group. |
Comparative Analysis of Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), are the primary techniques for PGI analysis.[9][10]
-
GC-MS: Offers excellent sensitivity and chromatographic efficiency for volatile and semi-volatile compounds like TEMS. The mass spectrometer provides high specificity, making it a preferred method.[2][11]
-
HPLC-UV/MS: Suitable for less volatile compounds. For sulphonate esters lacking a strong chromophore, UV detection can be challenging, often requiring derivatization to enhance sensitivity.[12] LC-MS provides the necessary sensitivity and specificity without derivatization.
For TEMS, a GC-MS method is often the most direct and sensitive approach.
Experimental Protocol: GC-MS Method for Specificity and Cross-Reactivity
This protocol describes a self-validating system for the quantification of TEMS and the assessment of cross-reactivity.
Objective: To develop and validate a specific GC-MS method for the determination of TEMS in an API matrix, demonstrating separation from potential cross-reactants.
Materials & Reagents:
-
Reference standards for TEMS and all compounds listed in Table 1.
-
API Batch (free of TEMS, if possible, or a representative batch).
-
Dichloromethane (DCM), HPLC grade.
-
Anhydrous Sodium Sulfate.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (e.g., Agilent GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Workflow Diagram:
Caption: GC-MS workflow for TEMS analysis.
Procedure:
-
Standard Preparation: Prepare individual stock solutions of TEMS and potential cross-reactants in DCM at 100 µg/mL. Create a mixed standard solution containing all components at 1.0 µg/mL.
-
Sample Preparation: Accurately weigh 100 mg of the API into a 2 mL autosampler vial. Add 1.0 mL of DCM and vortex until dissolved.
-
Specificity (Spiking) Sample: Prepare a sample as in step 2, and spike with the mixed standard solution to achieve a final concentration of approximately 10 ppm of each impurity relative to the API.
-
GC-MS Parameters:
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 60°C, hold for 1 min. Ramp to 280°C at 20°C/min. Hold for 5 min.
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C.
-
Acquisition: Full Scan (m/z 40-400) for initial identification. Selected Ion Monitoring (SIM) for quantification, using characteristic ions for each compound.
-
-
Data Analysis:
-
Inject the mixed standard to determine the retention time (RT) and mass spectrum of each component.
-
Inject the spiked API sample. Confirm that the peaks for all compounds are baseline resolved (Resolution > 2.0).
-
Calculate the amount of TEMS in un-spiked samples using an external standard calibration curve.
-
Data Summary and Interpretation
The success of the method hinges on achieving chromatographic separation and having unique mass fragments for unambiguous identification.
Table 2: Example Chromatographic and Mass Spec Data
| Compound | Expected RT (min) | Key Mass Fragments (m/z) | Resolution from TEMS |
| TEMS | 10.5 | 206 (M+), 111, 97, 79 | N/A |
| 2-(2-Thienyl)ethanol | 7.2 | 128 (M+), 97, 85 | > 10 |
| EMS | 4.1 | 110 (M+), 95, 79 | > 20 |
| 2-(3-Thienyl)ethyl methanesulphonate | 10.8 | 206 (M+), 111, 97, 79 | < 2.0 (Potential Issue) |
Interpretation: In this hypothetical example, the positional isomer has a very similar retention time and identical mass fragments, indicating a lack of specificity. This would necessitate method optimization (e.g., using a different GC column or temperature program) to improve resolution. This self-validating check is critical to ensure the method is trustworthy.
Toxicological Cross-Reactivity Assessment (Genotoxicity)
The primary toxicological concern for TEMS is genotoxicity. The assessment follows a logical progression outlined in the ICH M7 guideline.[13]
The Structural Basis for Genotoxicity
-
Sulphonate Esters: The methanesulphonate group is an excellent leaving group. The molecule can undergo nucleophilic substitution (SN2) reactions where the ethyl group alkylates DNA. This mechanism is shared by all simple alkyl sulphonates.
-
Thiophene Moiety: While the thiophene ring itself is found in many safe compounds, including foods, certain derivatives can be genotoxic.[14][15] The overall toxicity is a function of the entire molecular structure.[16]
In Silico (Q)SAR Analysis
The first step in assessing mutagenicity is a computational analysis using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies.[13]
-
Expert Rule-Based: Identifies structural alerts known to be associated with mutagenicity (e.g., Derek Nexus).
-
Statistical-Based: Compares the molecule to a database of compounds with known mutagenicity data (e.g., Sarah Nexus).
Logical Workflow for Genotoxicity Assessment:
Caption: ICH M7 workflow for mutagenic impurity assessment.
For TEMS, the presence of the sulphonate ester is a strong structural alert, which would almost certainly yield a positive in silico prediction, classifying it as a suspected mutagen and mandating further biological testing.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is the standard in vitro assay for detecting gene mutations and is the required follow-up to a positive (Q)SAR prediction.[6]
Objective: To determine if TEMS can induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation.
Materials & Reagents:
-
Bacterial Strains: S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA).
-
S9 fraction (from Aroclor 1254-induced rat liver).
-
Top agar, minimal glucose agar plates.
-
Positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98, benzo[a]pyrene for use with S9).
-
TEMS dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Preliminary Cytotoxicity Test: Determine the concentration range of TEMS that is not overly toxic to the bacterial strains.
-
Plate Incorporation Assay:
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test article (TEMS at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation).
-
Incubate briefly at 37°C.
-
Add 2.0 mL of molten top agar and vortex gently.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.
Interpretation of Results:
-
A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count.
-
If TEMS is positive in the Ames test, it is confirmed as a mutagenic impurity. This solidifies its classification and necessitates strict control.
Integrated Risk Assessment and Control Strategy
Synthesizing the analytical and toxicological data is the final step in establishing a scientifically sound control strategy.
-
Confirm the Hazard: A positive Ames test for TEMS confirms it as a mutagenic impurity (ICH M7 Class 1 or 2).[17]
-
Define the Limit: The acceptable intake is set at the TTC of 1.5 µ g/day (for chronic exposure). This intake is converted to a concentration limit (in ppm) in the API based on the maximum daily dose of the drug.
-
Formula: Limit (ppm) = [TTC (µ g/day ) / Max. Daily Dose ( g/day )]
-
-
Validate the Method: The GC-MS method must be fully validated according to ICH Q2(R2) guidelines, with a Limit of Quantitation (LOQ) significantly below the calculated concentration limit.[7][18] The demonstrated specificity ensures that only TEMS is being measured.
-
Implement Process Controls: The manufacturing process must be designed and controlled to ensure the level of TEMS in the final API is consistently below the established limit. This may involve optimizing reaction conditions, adding purification steps, or controlling the quality of starting materials.
Conclusion
The evaluation of this compound requires a multi-disciplinary approach that combines high-specificity analytical chemistry with predictive and in vitro toxicology. Due to its structural alerts, TEMS must be treated as a potential genotoxic impurity until proven otherwise. A highly specific, validated analytical method, such as the GC-MS protocol detailed here, is non-negotiable for ensuring that measurements are accurate and free from cross-reactivity. The logical framework provided by the ICH M7 guideline provides a clear path from computational assessment to biological testing and, ultimately, to a robust control strategy. By rigorously applying these principles, drug developers can confidently manage the risks associated with TEMS and ensure the safety and quality of their products.
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A-Senior Application Scientist's Guide to Validating the Structure of 2-(2-Thienyl)ethyl methanesulphonate using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful technique for the structural elucidation of organic compounds.[1][2][3] This guide provides an in-depth, experience-driven approach to validating the structure of 2-(2-Thienyl)ethyl methanesulphonate, comparing expected spectral data with a robust experimental workflow.
The molecule , this compound, also known as 2-(2-Thienyl)ethyl mesylate, possesses distinct structural features that are well-suited for NMR analysis.[4] Its synthesis typically involves the conversion of 2-(2-thienyl)ethanol to its corresponding sulfonate derivative.[5][6] This guide will walk you through the predictive analysis, experimental execution, and data interpretation necessary to confirm its successful synthesis and purity.
Predictive Analysis: Deconstructing the Molecular Structure for NMR
Before stepping into the lab, a thorough analysis of the target molecule's structure allows us to predict the expected NMR signals. This predictive step is crucial for efficient and accurate data interpretation.
The structure of this compound (C₇H₁₀O₃S₂) contains a thiophene ring, an ethyl linker, and a methanesulphonate (mesylate) group.[4] Let's break down the expected proton (¹H) and carbon (¹³C) NMR signals for each part of the molecule.
Molecular Structure and Atom Numbering:
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- 2. Identification of organic molecules from a structure database using proton and carbon NMR analysis results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 4. This compound | C7H10O3S2 | CID 3047723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]
- 6. CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Google Patents [patents.google.com]
A Comparative Analysis of Sulfonate Leaving Group Ability: A Guide for Researchers
In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic selection of a leaving group can be the determining factor in the success of a synthetic route. Among the pantheon of leaving groups, sulfonates stand out for their exceptional ability to facilitate nucleophilic substitution and elimination reactions. This guide provides an in-depth comparative analysis of the most commonly employed sulfonate leaving groups—mesylate, tosylate, and triflate—supported by experimental data and practical insights to empower researchers in making informed decisions for their synthetic challenges.
The Fundamental Principle: Stability of the Anion
The efficacy of a leaving group is fundamentally tied to the stability of the anion it forms upon departure. A more stable, and therefore weaker, conjugate base is a better leaving group. Sulfonate esters excel in this regard due to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group. This inherent stability is further modulated by the electronic nature of the substituent attached to the sulfur atom, giving rise to a tunable spectrum of reactivity.[1][2]
The generally accepted order of leaving group ability among the most common sulfonates is:
Triflate (CF₃SO₃⁻) > Tosylate (p-CH₃C₆H₄SO₃⁻) > Mesylate (CH₃SO₃⁻) [3]
This hierarchy is a direct consequence of the inductive and resonance effects exerted by the respective substituents on the stability of the resulting sulfonate anion.
Deconstructing the Contenders: A Head-to-Head Comparison
Mesylate (MsO⁻)
The methanesulfonate group, or mesylate, is the simplest of the common alkyl sulfonates. Its leaving group ability is derived from the resonance stabilization of the sulfonate core. While a reliable workhorse in many applications, its reactivity is the most modest among the three.
Tosylate (TsO⁻)
The p-toluenesulfonate group, or tosylate, introduces an aryl ring into the structure. The phenyl ring provides additional resonance stabilization, making the tosylate anion more stable and thus a better leaving group than the mesylate. The methyl group on the para position has a minor electron-donating effect, which slightly destabilizes the anion compared to an unsubstituted benzenesulfonate.
Triflate (TfO⁻)
The trifluoromethanesulfonate group, or triflate, is an exceptionally potent leaving group. The powerful electron-withdrawing inductive effect of the three fluorine atoms dramatically stabilizes the resulting triflate anion, making it an extremely weak base.[4] This pronounced stability translates to a significantly enhanced reaction rate in nucleophilic substitution reactions.[3]
Quantitative Insights: Experimental Data and Analysis
The leaving group ability of sulfonates can be quantified and compared through various experimental parameters, most notably the pKa of their conjugate acids and the relative rates of solvolysis reactions.
Acidity of Conjugate Acids (pKa)
A lower pKa of the conjugate sulfonic acid indicates a more stable sulfonate anion and, consequently, a better leaving group.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 |
Note: pKa values can vary slightly depending on the solvent and measurement method.
The stark difference in pKa values, particularly the extremely low pKa of triflic acid, provides a clear quantitative rationale for the superior leaving group ability of the triflate group.[5]
Relative Rates of Solvolysis
A direct and practical method for comparing leaving group ability is to measure the rates of solvolysis for a common substrate under identical conditions. In a solvolysis reaction, the solvent acts as the nucleophile.
A classic experiment involves the solvolysis of a secondary alkyl sulfonate, such as 2-adamantyl sulfonate, in a suitable solvent system like aqueous ethanol.[6] The reaction progress can be monitored by various techniques, including HPLC, GC, or conductometry, to determine the rate constants.[1][7]
Table of Relative Solvolysis Rates for 2-Adamantyl Sulfonates in 80% Ethanol at 25°C
| Leaving Group | Relative Rate |
| Triflate | ~10⁸ |
| Tosylate | ~10¹ |
| Mesylate | 1 |
These are approximate relative rates based on literature data and serve to illustrate the vast differences in reactivity.
The data clearly demonstrates the exceptional reactivity of the triflate leaving group, which can accelerate reaction rates by several orders of magnitude compared to tosylates and mesylates.
Experimental Protocols for Comparative Analysis
To provide a practical framework for researchers, the following are detailed protocols for the synthesis of sulfonate esters and the kinetic analysis of their solvolysis.
Synthesis of Alkyl Sulfonate Esters
This protocol outlines the general procedure for converting a secondary alcohol into its corresponding mesylate, tosylate, and triflate esters.
Materials:
-
Secondary alcohol (e.g., 2-octanol)
-
Methanesulfonyl chloride (MsCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triflic anhydride (Tf₂O)
-
Pyridine (or other non-nucleophilic base like triethylamine)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
General Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents:
-
For Mesylate: Slowly add methanesulfonyl chloride (1.2 eq) followed by the dropwise addition of pyridine (1.5 eq).
-
For Tosylate: Slowly add p-toluenesulfonyl chloride (1.2 eq) followed by the dropwise addition of pyridine (1.5 eq).
-
For Triflate: Slowly add triflic anhydride (1.2 eq) followed by the dropwise addition of pyridine (1.5 eq).
-
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure sulfonate ester.
Kinetic Analysis of Solvolysis via HPLC
This protocol describes a method to compare the solvolysis rates of the synthesized sulfonate esters.
Materials:
-
Synthesized alkyl mesylate, tosylate, and triflate
-
Solvent system (e.g., 80:20 ethanol:water)
-
Internal standard (e.g., a stable, UV-active compound not present in the reaction mixture)
-
HPLC system with a UV detector and a suitable C18 column
-
Thermostated water bath
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each sulfonate ester and the internal standard of known concentrations in the chosen solvent system.
-
Reaction Setup: In a series of vials, place the solvent system and equilibrate to the desired reaction temperature (e.g., 25 °C) in the thermostated water bath.
-
Initiation of Reaction: To start the reaction, inject a known amount of the sulfonate ester stock solution into the pre-heated solvent. At the same time, add a known amount of the internal standard.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting with a cold solvent mixture (e.g., acetonitrile/water) to stop the solvolysis.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The disappearance of the starting material (sulfonate ester) is monitored by integrating its peak area relative to the peak area of the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the sulfonate ester (ln[Sulfonate]) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). Compare the rate constants for the mesylate, tosylate, and triflate to determine their relative leaving group abilities.
Advanced Analysis: The Hammett Plot
For aryl sulfonates, the Hammett equation provides a powerful tool to quantitatively assess the effect of substituents on the leaving group ability. By measuring the solvolysis rates of a series of para- and meta-substituted benzyl tosylates, a Hammett plot can be constructed by plotting the logarithm of the relative rate constants (log(kₓ/kн)) against the appropriate substituent constant (σ).[8]
The slope of the Hammett plot, the reaction constant (ρ), provides insight into the electronic demand of the transition state. A positive ρ value indicates that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge on the leaving group.
Practical Implications in Drug Development: A Case Study
The choice of a sulfonate leaving group can have profound implications in the synthesis of active pharmaceutical ingredients (APIs). A judicious selection can lead to higher yields, milder reaction conditions, and improved overall efficiency.
Consider the synthesis of a key intermediate for a kinase inhibitor. The synthetic route involves a nucleophilic substitution on a secondary alcohol.
-
Scenario A: Mesylate Leaving Group. The use of a mesylate requires elevated temperatures and a prolonged reaction time, leading to the formation of side products and a modest yield of 55%.
-
Scenario B: Tosylate Leaving Group. Switching to a tosylate allows the reaction to proceed at a lower temperature, reducing side product formation and improving the yield to 75%.
-
Scenario C: Triflate Leaving Group. Employing a triflate as the leaving group enables the reaction to occur rapidly at room temperature, resulting in a clean conversion and an excellent yield of 95%.
This hypothetical, yet representative, case study underscores the significant impact of leaving group ability on the practical outcome of a synthetic transformation. The enhanced reactivity of the triflate can be particularly advantageous when dealing with sterically hindered substrates or sensitive functional groups that are intolerant to harsh reaction conditions.
Conclusion
The selection of a sulfonate leaving group is a critical parameter in the design of efficient and robust synthetic strategies. The triflate group stands out as the most powerful, offering significantly accelerated reaction rates that can be enabling for challenging transformations. Tosylates and mesylates, while less reactive, are often more cost-effective and provide sufficient reactivity for a wide range of applications. By understanding the fundamental principles governing their reactivity and leveraging quantitative experimental data, researchers can strategically choose the optimal sulfonate leaving group to meet the specific demands of their synthetic endeavors, ultimately accelerating the pace of drug discovery and development.
References
-
Netscher, T., & Bohrer, P. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 7(8), 601-617. [Link]
-
Bentley, T. W., & Llewellyn, G. (1990). The SN2-SN1 spectrum. 4. The SN2 (intermediate) mechanism for solvolyses of primary and secondary alkyl sulfonates. Journal of the American Chemical Society, 112(23), 8534-8540. [Link]
-
Fujio, M., et al. (1995). Solvent Effects on the Solvolysis of Benzyl Tosylates. Behavior of Derivatives with Electron-Donating Substituents. Bulletin of the Chemical Society of Japan, 68(9), 2619-2629. [Link]
-
The Organic Chemistry Tutor. (2020, June 23). Alkyl Sulfonates [Video]. YouTube. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 64-81. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
Szele, I., & Zollinger, H. (1978). Sulfonate leaving groups, structure and reactivity. 2,2,2-Trifluoroethanesulfonate. Journal of the American Chemical Society, 100(9), 2811-2815. [Link]
-
Garcia, J. I., et al. (2014). An Unstrained Homoallylic Secondary Adamantyl Toluene-p-sulfonate Solvolyses with σ-Bond Migration to Give a Protoadamantyl Substituted Allylic Carbenium Ion. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8. [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 847-857. [Link]
-
Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Chemical Neuroscience, 7(10), 1436-1445. [Link]
-
Khan Academy. (2013, October 21). Preparation of mesylates and tosylates | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
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- 2. CCCC 2005, Volume 70, Issue 2, Abstracts pp. 198-222 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
- 6. An unstrained homoallylic secondary adamantyl toluene-p-sulfonate solvolyses with σ-bond migration to give a protoadamantyl substituted allylic carbenium ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to Alternatives for 2-(2-Thienyl)ethyl Methanesulphonate in Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision point, profoundly influencing reaction efficiency, scalability, and the overall economic and environmental viability of a drug manufacturing process. 2-(2-Thienyl)ethyl methanesulphonate, a widely utilized alkylating agent, is a case in point. Its utility is primarily derived from the excellent leaving group character of the mesylate moiety, facilitating the introduction of the 2-(2-thienyl)ethyl group—a key structural motif in several active pharmaceutical ingredients (APIs), including the antiplatelet agent Ticlopidine.
However, an over-reliance on a single intermediate can introduce supply chain vulnerabilities and may not represent the optimal synthetic strategy in all contexts. Factors such as substrate sensitivity, desired reactivity, cost of reagents, and process safety considerations necessitate a thorough evaluation of viable alternatives. This guide provides a comparative analysis of alternative reagents and synthetic methodologies to this compound, supported by experimental data and mechanistic insights to empower researchers and drug development professionals in making informed strategic decisions.
Understanding the Role of the Leaving Group: A Comparative Overview
The efficacy of this compound hinges on the methanesulphonate (mesylate) group, which is a superior leaving group compared to halides in many SN2 reactions due to the stability of the resulting mesylate anion. The choice of an alternative often revolves around modulating this reactivity. The most common alternatives involve replacing the mesylate with other sulphonates or halides.
Table 1: Comparison of Common Leaving Groups for 2-(2-Thienyl)ethyl Derivatives
| Leaving Group | Typical Reagent for Synthesis | Relative Reactivity (SN2) | Advantages | Disadvantages |
| Methanesulphonate (Mesylate) | Methanesulphonyl chloride | Good | High reactivity, crystalline solids | Potential for side reactions with sensitive substrates |
| p-Toluenesulphonate (Tosylates) | p-Toluenesulphonyl chloride | Good | Similar to mesylates, often highly crystalline | Higher molecular weight, may be more sterically hindered |
| Trifluoromethanesulphonate (Triflate) | Triflic anhydride | Excellent | Extremely high reactivity, allows for reactions with poor nucleophiles | High cost, can be too reactive leading to side products |
| Bromide | Phosphorus tribromide, HBr | Moderate | Lower cost than sulphonates | Lower reactivity, may require harsher conditions |
| Iodide | Phosphorus triiodide, NaI (Finkelstein reaction) | Good | More reactive than bromide | Can be less stable, higher cost than bromide |
The selection among these alternatives is a nuanced decision. While triflates offer the highest reactivity, their cost often limits their use to small-scale synthesis or particularly challenging transformations. Tosylates offer a reactivity profile very similar to mesylates and can be a straightforward substitute, with the choice often coming down to the physical properties (e.g., crystallinity) of the intermediate. Halides, particularly bromides, present a more cost-effective option, though they may require more forcing reaction conditions, which can be detrimental to complex, multi-functionalized molecules.
Alternative Synthetic Strategies
Beyond a simple substitution of the leaving group, alternative synthetic pathways can circumvent the need for an activated 2-(2-thienyl)ethyl species altogether. These methods can offer advantages in terms of atom economy, reduced step count, and milder reaction conditions.
Direct Activation of 2-(2-Thienyl)ethanol via Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of the hydroxyl group of 2-(2-thienyl)ethanol into an ester, ether, or other functional group by reacting it with a suitable nucleophile in the presence of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
This approach avoids the need to first prepare and isolate the mesylate, potentially shortening the synthetic sequence. It is particularly advantageous for high-value, small-scale syntheses where atom economy is less of a concern than reaction time and yield.
Experimental Protocol: Mitsunobu Alkylation of a Secondary Amine
-
To a stirred solution of the secondary amine (1.0 eq.), 2-(2-thienyl)ethanol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired tertiary amine.
Caption: Mitsunobu reaction workflow for alcohol activation and substitution.
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups with an inversion of stereochemistry. This one-pot process avoids the isolation of an intermediate sulphonate or halide, but it has notable drawbacks, including poor atom economy and the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.
Reductive Amination with 2-Thiopheneacetaldehyde
For the synthesis of amine-containing targets, reductive amination provides a convergent and highly efficient alternative. This strategy involves the reaction of 2-thiopheneacetaldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the desired alkylated amine.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a particularly mild and effective choice, tolerated by a wide range of functional groups.
Experimental Protocol: Reductive Amination using STAB
-
Dissolve the primary or secondary amine (1.0 eq.) and 2-thiopheneacetaldehyde (1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M).
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in portions at room temperature.
-
Stir the reaction for 4-12 hours, monitoring for the disappearance of the starting materials by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulphate, filter, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
Navigating Chemoselectivity: A Comparative Guide to the Reactions of 2-(2-Thienyl)ethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the realm of drug discovery and development, the ability to selectively modify a molecule at a specific site is paramount. This guide provides a comprehensive analysis of the chemoselectivity of 2-(2-thienyl)ethyl methanesulfonate, a versatile reagent for the introduction of the 2-(2-thienyl)ethyl moiety, a common scaffold in medicinally relevant compounds. We will delve into the nuances of its reactivity with various nucleophiles, compare its performance with alternative alkylating agents, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Central Player: Understanding the Reactivity of 2-(2-Thienyl)ethyl Methanesulfonate
2-(2-Thienyl)ethyl methanesulfonate, often abbreviated as ThEMs, belongs to the class of sulfonate esters. The key to its reactivity lies in the methanesulfonate (mesylate) group, an excellent leaving group due to the resonance stabilization of the resulting mesylate anion. This inherent property makes the ethyl group susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism.
The thiophene ring, an aromatic heterocycle, can influence the reactivity of the electrophilic carbon center through electronic effects. However, the two-carbon ethyl spacer between the thiophene ring and the mesylate group mitigates significant resonance or inductive effects from the ring on the reaction center. This often results in predictable S(_N)2 reactivity, similar to other primary alkyl methanesulfonates.
The Choice of Nucleophile: A Battle for Selectivity
The true test of chemoselectivity arises when a molecule possesses multiple nucleophilic sites. Understanding the factors that govern which site will preferentially react with 2-(2-thienyl)ethyl methanesulfonate is crucial for predictable and efficient synthesis. We will explore the reactions with common heteroatomic nucleophiles: nitrogen, sulfur, and oxygen.
Nitrogen Nucleophiles: Amines and Amides
Nitrogen nucleophiles, such as primary and secondary amines, readily react with 2-(2-thienyl)ethyl methanesulfonate to form the corresponding N-alkylated products. The rate of reaction is generally governed by the nucleophilicity of the amine, which is influenced by steric hindrance and the electronic nature of its substituents.
Key Considerations:
-
Basicity vs. Nucleophilicity: While closely related, basicity and nucleophilicity are not always synonymous. In aprotic solvents, nucleophilicity often parallels basicity. However, in protic solvents, solvation effects can play a significant role.
-
Steric Hindrance: Bulky substituents on the amine can impede the backside attack required for an S(_N)2 reaction, leading to slower reaction rates.
Sulfur Nucleophiles: Thiols and Thiolates
Sulfur nucleophiles are generally considered "soft" nucleophiles and are highly reactive towards soft electrophiles like the primary carbon of 2-(2-thienyl)ethyl methanesulfonate. Thiols are typically converted to their more nucleophilic thiolate anions using a base before reaction.
Key Considerations:
-
HSAB Principle: The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework for predicting reactivity. Both the sulfur of a thiolate and the primary carbon of the methanesulfonate are considered soft, leading to a favorable interaction.
-
Thiourea as a Sulfur Nucleophile: Thiourea can be used to form an isothiouronium salt, which can then be hydrolyzed to the corresponding thiol. This two-step process can be an effective way to introduce a thiol group.
Oxygen Nucleophiles: Alcohols and Phenols
Oxygen nucleophiles, such as alcohols and phenols, can also be alkylated by 2-(2-thienyl)ethyl methanesulfonate. Similar to thiols, they are typically deprotonated with a base to form the more nucleophilic alkoxide or phenoxide.
Key Considerations:
-
pKa of the Hydroxyl Group: The acidity of the alcohol or phenol will determine the ease of deprotonation and thus the concentration of the reactive nucleophile.
-
Competition with Elimination: Under strongly basic conditions, particularly with hindered alkoxides, elimination (E2) to form 2-vinylthiophene can compete with the desired substitution reaction.
Head-to-Head Comparison: 2-(2-Thienyl)ethyl Methanesulfonate vs. Alternatives
While 2-(2-thienyl)ethyl methanesulfonate is a valuable reagent, several alternatives exist for introducing the 2-(2-thienyl)ethyl group. The choice of reagent often depends on factors such as availability, cost, and specific reaction requirements.
| Reagent | Leaving Group | Key Advantages | Key Disadvantages |
| 2-(2-Thienyl)ethyl Methanesulfonate | Mesylate (⁻OMs) | Good reactivity, crystalline solid, relatively stable. | Can be a potent alkylating agent, requiring careful handling. |
| 2-(2-Thienyl)ethyl Tosylate | Tosylate (⁻OTs) | Excellent leaving group, often crystalline and easy to handle. | Tosylates can sometimes be more sterically hindered than mesylates. |
| 2-(2-Thienyl)ethyl Bromide | Bromide (Br⁻) | Readily available, good reactivity. | Can be more volatile and potentially more lachrymatory than sulfonates. |
| 2-(2-Thienyl)ethanol | Hydroxide (OH⁻) (requires activation) | Inexpensive starting material. | Requires conversion to a better leaving group (e.g., via Mitsunobu reaction or conversion to a sulfonate/halide). |
Expert Insight: The choice between a mesylate and a tosylate often comes down to practical considerations such as crystallinity of the product and cost. For many applications, their reactivity is comparable. Alkyl halides are a classic choice, but sulfonate esters often offer advantages in terms of stability and ease of handling.
Experimental Protocols: Putting Theory into Practice
To provide a practical framework, we present detailed, step-by-step methodologies for key reactions involving 2-(2-thienyl)ethyl methanesulfonate.
Protocol 1: Synthesis of 2-(2-Thienyl)ethyl Methanesulfonate
This protocol describes the preparation of the title compound from 2-(2-thienyl)ethanol.
Materials:
-
2-(2-Thienyl)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(2-thienyl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 2-(2-thienyl)ethyl methanesulfonate.
Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material. The final product should be characterized by NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 2: N-Alkylation of Aniline with 2-(2-Thienyl)ethyl Methanesulfonate
Materials:
-
2-(2-Thienyl)ethyl methanesulfonate
-
Aniline
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of aniline (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add a solution of 2-(2-thienyl)ethyl methanesulfonate (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-(2-(thiophen-2-yl)ethyl)aniline.
Protocol 3: S-Alkylation of Thiophenol with 2-(2-Thienyl)ethyl Methanesulfonate
Materials:
-
2-(2-Thienyl)ethyl methanesulfonate
-
Thiophenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Water
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C, add a solution of thiophenol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 2-(2-thienyl)ethyl methanesulfonate (1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired S-alkylated product.
Visualizing the Reaction Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the key reaction pathways.
Caption: Chemoselectivity Decision Workflow
Conclusion: A Versatile Tool for the Synthetic Chemist
2-(2-Thienyl)ethyl methanesulfonate stands as a reliable and effective reagent for the introduction of the 2-(2-thienyl)ethyl group into a wide array of molecules. Its predictable reactivity, governed by the excellent leaving group ability of the mesylate, allows for the selective alkylation of various nucleophiles. By understanding the principles of nucleophilicity, the HSAB concept, and the influence of reaction conditions, researchers can harness the power of this reagent to achieve their synthetic goals with precision and efficiency. This guide serves as a starting point for exploring the rich chemistry of 2-(2-thienyl)ethyl methanesulfonate and its valuable role in the synthesis of complex organic molecules.
References
- General Reactivity of Sulfonate Esters: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Hard and Soft Acids and Bases (HSAB) Principle: Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]
- Synthesis of Thiophene Derivatives: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Nucleophilic Substitution Reactions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
A Researcher's Guide to Computational Insights into Sulfonate Ester Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry and drug development, a deep understanding of reaction mechanisms and reactivity is paramount. Sulfonate esters, a class of compounds revered for their versatility as leaving groups in nucleophilic substitution and elimination reactions, are central to many synthetic strategies. Their reactivity, however, can be a double-edged sword, with undesired reactions or the presence of residual sulfonate esters posing significant challenges, particularly in pharmaceutical manufacturing where they are considered potential genotoxic impurities.[1]
This guide provides a comparative analysis of computational approaches to elucidating the reactivity of sulfonate esters. Moving beyond a mere recitation of methods, we delve into the causality behind computational choices, offering a framework for designing and interpreting in-silico experiments that yield actionable insights. We aim to equip researchers with the knowledge to critically evaluate and select the most appropriate computational tools to predict and control the reactivity of these pivotal intermediates.
The Reactivity of Sulfonate Esters: A Computational Perspective
The utility of sulfonate esters such as tosylates (OTs), mesylates (OMs), and triflates (OTf) stems from the stability of the corresponding sulfonate anion, which makes them excellent leaving groups.[2] The reactivity of the C-O bond in these esters is highly tunable by modifying the electronic and steric nature of both the sulfonyl and the alkyl/aryl moieties. This tunability, while synthetically advantageous, necessitates a precise understanding of the factors governing their reaction pathways, primarily SN1, SN2, and E2 mechanisms.
Computational chemistry offers a powerful lens through which to examine these reactions at a molecular level, providing insights into transition states, reaction barriers, and the influence of various factors that are often difficult to probe experimentally.
A Comparative Overview of Computational Methodologies
The choice of computational method is critical for obtaining reliable predictions of sulfonate ester reactivity. The ideal method should accurately describe the electronic structure of the reactants, transition states, and products, while also accounting for the influence of the surrounding environment, such as the solvent.
Density Functional Theory (DFT): The Workhorse of Mechanistic Studies
Density Functional Theory (DFT) has emerged as the most widely used method for studying the reaction mechanisms of organic compounds, including sulfonate esters, due to its favorable balance of accuracy and computational cost.
Choosing the Right Functional: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For SN2 reactions, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide good results.
-
B3LYP: A popular and well-benchmarked hybrid functional that often provides a good starting point for mechanistic studies of organic reactions.[3]
-
M06-2X: A high-nonlocality functional that has shown excellent performance for main-group thermochemistry and kinetics, including transition state geometries and barrier heights.
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, which can be important for accurately describing non-covalent interactions that may influence transition state stability.
The Importance of the Basis Set: The basis set determines the mathematical functions used to represent the atomic orbitals. A larger, more flexible basis set will generally provide more accurate results but at a higher computational cost.
-
Pople-style basis sets (e.g., 6-31G, 6-311+G): Commonly used for organic molecules, offering a good compromise between accuracy and efficiency. The addition of polarization () and diffuse (+) functions is crucial for describing the charge distribution in anions and transition states.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations. The "aug-" prefix indicates the addition of diffuse functions, which are essential for describing anionic species.[3]
Ab Initio Methods: For High-Accuracy Benchmarks
While computationally more demanding than DFT, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), can provide highly accurate benchmark data for reaction energies and barriers. These methods are particularly valuable for validating the results of more computationally efficient DFT calculations.
Modeling Solvent Effects: From Implicit to Explicit
The solvent can have a profound impact on the rates and mechanisms of reactions involving charged or polar species. Computational models must account for these effects to provide realistic predictions.
-
Implicit Solvent Models (e.g., PCM, SMD): These models represent the solvent as a continuous dielectric medium. They are computationally efficient and can capture the bulk electrostatic effects of the solvent.
-
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation. This allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurately describing the reaction pathway.[4] QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the reacting species with a high level of theory (QM) and the surrounding solvent molecules with a more approximate method (MM), offer a computationally tractable way to include a large number of explicit solvent molecules.[5]
Comparative Analysis of Sulfonate Ester Reactivity
Computational studies have provided valuable quantitative data to rationalize the well-established qualitative trends in sulfonate ester reactivity.
Leaving Group Ability: A Quantitative Comparison
The leaving group ability of sulfonate esters is directly related to the stability of the departing sulfonate anion. This stability can be quantified by the pKa of the corresponding sulfonic acid. A lower pKa indicates a more stable anion and thus a better leaving group.
| Leaving Group | Sulfonic Acid | pKa | Relative SN2 Rate (Ethanolysis of Ethyl Sulfonates) |
| Triflate (-OTf) | Triflic Acid (CF3SO3H) | ~ -14 | ~ 4 x 104 |
| Tosylate (-OTs) | p-Toluenesulfonic Acid | -2.8 | 1 |
| Mesylate (-OMs) | Methanesulfonic Acid | -1.9 | 0.6 |
Data compiled from various sources.
Computational studies using DFT can reproduce these trends by calculating the energies of the sulfonate anions and the transition states for nucleophilic substitution.
SN1 vs. SN2 Reactivity: The Role of Substrate and Solvent
The competition between SN1 and SN2 pathways is a central theme in the reactivity of sulfonate esters. Computational chemistry can be used to dissect the factors that favor one mechanism over the other.
A DFT study on the esterification of benzenesulfonic acid with methanol investigated both SN1 and SN2 pathways.[3] The calculations, performed at the B3LYP/aug-cc-pVTZ level, revealed a low activation barrier for the SN1 pathway, which proceeds through a sulfonylium cation intermediate.[3] In contrast, the SN2 pathway, involving the attack of the sulfonate anion on protonated methanol, had a moderate activation barrier.[3]
Caption: Competing SN1 and SN2 pathways for sulfonate ester reactions.
E2 Elimination: Stereochemical and Regiochemical Considerations
Sulfonate esters are excellent substrates for E2 elimination reactions.[6] Computational studies can be employed to investigate the stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group, as well as the factors governing Zaitsev vs. Hofmann regioselectivity.[7][8] DFT calculations of the E2 transition state can reveal the geometric and energetic factors that determine the product distribution.
Caption: Generalized workflow for modeling an E2 reaction of a sulfonate ester.
Experimental Protocols for Computational Studies
To ensure the reproducibility and validity of computational results, it is essential to follow a well-defined and rigorous protocol.
Protocol 1: DFT Calculation of an SN2 Reaction Barrier
This protocol outlines the steps for calculating the activation energy of an SN2 reaction between a methyl sulfonate and a nucleophile (e.g., Cl-) using DFT.
-
Geometry Optimization of Reactants and Products:
-
Individually optimize the geometries of the methyl sulfonate, the nucleophile, the SN2 product, and the sulfonate leaving group.
-
Use a suitable level of theory, for example, B3LYP/6-311+G(d,p).
-
Perform frequency calculations to confirm that the optimized structures correspond to minima on the potential energy surface (i.e., no imaginary frequencies).
-
-
Transition State Search:
-
Construct an initial guess for the transition state geometry, with the nucleophile partially bonded to the carbon atom and the C-O bond partially broken.
-
Perform a transition state search using an algorithm such as the Berny algorithm (OPT=TS).
-
The QST2 or QST3 methods can also be used, where the reactant and product geometries are provided as input.
-
-
Transition State Verification:
-
Perform a frequency calculation on the optimized transition state geometry.
-
A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Visualize the imaginary frequency to ensure it corresponds to the desired bond-forming and bond-breaking process.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state to confirm that it connects the reactant and product minima.
-
-
Energy Calculation and Barrier Determination:
-
Perform single-point energy calculations on all optimized geometries (reactants, transition state, products) using a larger basis set (e.g., aug-cc-pVTZ) for improved accuracy.
-
Include zero-point vibrational energy (ZPVE) corrections from the frequency calculations.
-
The activation energy is the difference in energy (including ZPVE) between the transition state and the reactants.
-
Caption: A typical workflow for calculating an SN2 reaction barrier using DFT.
Conclusion: The Predictive Power of Computational Chemistry
Computational studies provide an indispensable toolkit for the modern chemist and drug development professional. By enabling a detailed exploration of reaction mechanisms and energetics, these methods offer a rational basis for controlling the reactivity of sulfonate esters. From selecting the optimal leaving group for a delicate synthetic step to predicting and mitigating the formation of genotoxic impurities, in-silico investigations, when performed with rigor and a clear understanding of the underlying principles, can accelerate discovery and enhance the safety and efficiency of chemical processes. As computational power continues to grow and theoretical models become more sophisticated, the predictive power of these methods will undoubtedly play an increasingly central role in the future of chemical research and development.
References
-
Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095–8101. [Link]
-
Bentley, T. W. (2007). The S N 2-S N 1 spectrum. 3. Solvolyses of secondary and tertiary alkyl sulfonates in fluorinated alcohols. Further evidence for the S N 2 (intermediate) mechanism. Journal of the American Chemical Society, 129(17), 5582–5589. [Link]
-
Hughes, E. D., & Ingold, C. K. (1935). 188. Mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 244-255. [Link]
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4632–4635. [Link]
-
O'Ferrall, R. A. M. (1970). E2 elimination reactions. The significance of the anti-periplanar conformation. Journal of the Chemical Society B: Physical Organic, 274-277. [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons. [Link]
-
Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid+ alcohol esterification reaction. New Journal of Chemistry, 42(4), 2552-2558. [Link]
-
Teasdale, A., Delaney, E. J., Eyley, S. C., Jacq, K., Taylor-Worth, K., Lipczynski, A., ... & David, F. (2010). A detailed study of sulfonate ester formation and solvolysis reaction rates and application toward establishing sulfonate ester control in pharmaceutical manufacturing processes. Organic process research & development, 14(4), 999-1007. [Link]
-
Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. WH Freeman. [Link]
-
Zaitsev, A. (1875). Zur Kenntniss der Reihenfolge der Anlagerung und Ausscheidung der Jodwasserstoffelemente in den Verbindungen der Kohlenstoffatome. Justus Liebigs Annalen der Chemie, 179(3), 296-301. [Link]
-
da Silva, G., & Bozzelli, J. W. (2007). A computational study of the kinetics of the SN2 reaction of CH3O with CH3Cl. The Journal of Physical Chemistry A, 111(20), 4415-4422. [Link]
-
Chem LibreTexts. (2023, January 22). Elimination Reactions of Alcohols. [Link]
-
Master Organic Chemistry. (2023, December 12). The E2 Mechanism. [Link]
-
Martins, L. F., & Pliego, J. R. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride solvolysis in water. Physical Chemistry Chemical Physics, 26(5), 4154-4163. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Thienyl)ethyl Methanesulphonate
This document provides a comprehensive, technically grounded guide for the safe handling and proper disposal of 2-(2-Thienyl)ethyl methanesulphonate (CAS No. 61380-07-2). As drug development professionals, our commitment to safety extends beyond the synthesis bench to the entire lifecycle of a chemical, culminating in its responsible disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.
The core hazard associated with this compound, and sulfonate esters in general, is its potent activity as an alkylating agent.[1][2] The methanesulphonate group is an excellent leaving group, rendering the ethyl portion of the molecule electrophilic and highly reactive towards nucleophiles, including the nucleobases in DNA. This reactivity is the mechanistic basis for its classification as a suspected mutagen.[3] Therefore, all handling and disposal procedures must be designed to mitigate this inherent risk.
Part 1: Hazard Assessment and Proactive Risk Mitigation
Before any waste is generated, a thorough understanding of the chemical's hazard profile is paramount. This informs all subsequent handling, storage, and disposal decisions, forming the foundation of a self-validating safety protocol.
Inherent Chemical Risk Profile
This compound is classified with several significant hazards that dictate the need for stringent controls.[3] Its primary risks are not acute flammability but its insidious effects on human health.
| Data Point | Information | Source(s) |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) | [3] |
| Skin Sensitization (Category 1B) | [3] | |
| Germ Cell Mutagenicity (Category 2) | [3] | |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed | [3] |
| H317: May cause an allergic skin reaction | [3] | |
| H341: Suspected of causing genetic defects | [3] | |
| CAS Number | 61380-07-2 | [3] |
| Molecular Formula | C₇H₁₀O₃S₂ | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Acid anhydrides, Acid chlorides | [4][5] |
Mandatory Personal Protective Equipment (PPE)
Given the mutagenic and sensitizing properties, exposure must be minimized through a multi-layered PPE strategy, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7]
-
Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be removed and disposed of immediately after handling the compound.
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.
-
Body Protection: A flame-resistant lab coat, fully buttoned, must be worn. Ensure sleeves are not rolled up.
-
Respiratory Protection: All handling of the solid or its solutions must be performed within a certified chemical fume hood to prevent inhalation of aerosols or vapors.[5][8]
Part 2: The Disposal Workflow: From Bench to Final Manifest
The proper disposal of this compound is a multi-step process that begins the moment waste is generated. The following workflow ensures safety and compliance with EPA hazardous waste regulations.[9][10]
Disposal Decision Workflow
Caption: Decision workflow for this compound disposal.
Step 1: Segregate Waste Streams at the Point of Generation
Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.[11] Establish separate, clearly labeled waste containers for:
-
Concentrated/Unused Product: The original reagent bottle or vials containing pure compound.
-
Dilute Liquid Waste: Aqueous and organic solutions containing the compound (e.g., reaction work-up layers, chromatography fractions).
-
Contaminated Solid Waste: Disposable items such as gloves, weighing paper, contaminated silica gel, and paper towels.
Step 2: Protocol for Chemical Decontamination of Dilute Waste & Glassware
Because of its mutagenic potential, it is best practice to chemically neutralize dilute waste streams and residual material on glassware before they enter the final hazardous waste container. This process, based on the known reactivity of alkylating agents, uses a nucleophilic solution to destroy the electrophilic methanesulphonate.[12][13]
Decontamination Solution: Prepare a solution of 1 M Sodium Hydroxide (NaOH) containing 20% (w/v) Sodium Thiosulfate (Na₂S₂O₃).
Protocol:
-
Safety First: Perform this entire procedure in a chemical fume hood while wearing all mandatory PPE.
-
Preparation: For every 1 part of dilute waste solution to be treated, prepare an equal volume of the Decontamination Solution in a separate, appropriately sized container.
-
Neutralization: Slowly and with stirring, add the dilute waste stream to the Decontamination Solution. Be mindful of potential exothermic reactions, especially if the waste stream is acidic.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete destruction of the alkylating agent.[13]
-
Disposal of Treated Waste: Although the primary hazard has been neutralized, the resulting solution should still be disposed of as hazardous chemical waste. Transfer it to your designated non-halogenated or aqueous hazardous waste container.
-
Glassware Rinsing: Reusable glassware that contained the compound should be rinsed with a small amount of the Decontamination Solution, which is then added to the waste mixture. Following this, the glassware can be cleaned using standard laboratory procedures.
Step 3: Containerization and Labeling
All waste streams—concentrated, solid, and decontaminated liquids—must be collected in designated hazardous waste containers.
-
Container Selection: Use chemically compatible containers (e.g., polyethylene for liquids, lined drums for solids) with secure, vapor-tight lids.[14]
-
Labeling: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added.[15] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound" and any other chemical constituents.
-
The specific hazard(s): "Toxic," "Irritant," "Mutagen."
-
Step 4: Temporary Storage and Final Disposal
-
Satellite Accumulation: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel.
-
Professional Disposal: The final step is the transport and disposal by a licensed environmental services contractor. Your institution's Environmental Health & Safety (EHS) office will manage this process. Never dispose of this chemical via sanitary sewer or in regular trash.[4][16] The "cradle-to-grave" responsibility model holds the generator legally accountable for the waste until its final destruction.[10]
Part 3: Emergency Procedures - Spill Management
In the event of an accidental release, a swift and correct response is critical to prevent exposure.
-
Minor Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[17][18]
-
Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[17]
-
Decontaminate the spill surface with the Decontamination Solution described in Part 2, Step 2.
-
Wipe the area with a cloth, and dispose of the cloth and any contaminated PPE as hazardous solid waste.
-
-
Major Spill (outside a chemical fume hood or a large volume):
-
EVACUATE the area immediately.[14]
-
Alert others to leave the laboratory and close the doors.
-
If safe to do so, turn off any ignition sources.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a major spill yourself.
-
By adhering to these scientifically-backed procedures, researchers can confidently manage this compound from acquisition to disposal, upholding the highest standards of laboratory safety, professional responsibility, and environmental stewardship.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3047723, this compound. Available at: [Link]
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U.S. Environmental Protection Agency (n.d.). Hazardous Waste. Available at: [Link]
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Occupational Safety and Health Administration (2011). Laboratory Safety Guidance. Available at: [Link]
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Jones, M. R., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. Available at: [Link]
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National Library of Medicine (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Available at: [Link]
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Occupational Safety and Health Administration (n.d.). Laboratories - Overview. Available at: [Link]
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U.S. Environmental Protection Agency (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
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U.S. Environmental Protection Agency (2025). Learn the Basics of Hazardous Waste. Available at: [Link]
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New Jersey Department of Health (n.d.). Hazard Substance Fact Sheet: Ethyl Methanesulfonate. Available at: [Link]
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Lunn, G., & Sansone, E. B. (1987). Evaluation of methods for destruction of some alkylating agents. PubMed. Available at: [Link]
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Vanderbilt University (n.d.). The Laboratory Standard. Available at: [Link]
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Chemistry For Everyone (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube. Available at: [Link]
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Periodic Chemistry (2019). Sulfonate Esters. Available at: [Link]
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AEG Environmental (2016). Best Practices for Hazardous Waste Disposal. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Thienyl)ethyl Methanesulphonate
Executive Summary: A Compound Demanding Respect
2-(2-Thienyl)ethyl methanesulphonate is a sulfonate ester. While detailed toxicological data for this specific molecule is limited, its chemical structure provides critical clues to its potential hazards. The Globally Harmonized System (GHS) classification available from supplier notifications indicates it is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects.[1] The core of its reactivity lies in the methanesulfonate ester group, which is a potent alkylating agent. This functionality is shared with well-known and highly potent mutagens such as Ethyl Methanesulfonate (EMS).[2][3]
Therefore, all handling procedures must be based on the principle that This compound is a suspected genotoxic agent and a potent sensitizer. This guide provides a framework for risk mitigation through appropriate Personal Protective Equipment (PPE), engineering controls, and operational protocols.
The Scientific Rationale: Understanding the Hazard Profile
A robust safety protocol is built on a clear understanding of the "why" behind the precautions. The risk associated with this compound stems from two key structural features:
-
The Alkylating Agent: The methanesulfonate is an excellent leaving group, making the ethyl portion of the molecule electrophilic. This allows the compound to act as an alkylating agent , transferring its ethyl group to nucleophilic sites on biological macromolecules, most critically, DNA.[4] This alkylation of DNA can lead to mutations and is the mechanistic basis for the suspected genotoxicity and potential carcinogenicity.[2] This reactivity is directly analogous to that of EMS, a compound widely used to induce mutations in genetic research.[3][5]
-
The Thiophene Moiety: The thiophene ring, while aromatic and relatively stable, is a known "structural alert" in medicinal chemistry.[6][7] The metabolism of thiophene-containing compounds by cytochrome P450 enzymes can lead to the formation of highly reactive intermediates, such as thiophene S-oxides and epoxides. These metabolites can be responsible for drug-induced toxicities, including hepatotoxicity.[7] This introduces a secondary hazard pathway beyond the primary alkylating nature of the molecule.
Table 1: Summary of Known & Inferred Hazards
| Hazard Classification | GHS Code | Source / Rationale |
| Acute Toxicity, Oral (Category 4) | H302 | PubChem[1] |
| Skin Sensitization (Category 1) | H317 | PubChem[1] |
| Germ Cell Mutagenicity (Category 2) | H341 | PubChem[1] |
| Carcinogenicity (Suspected) | - | Inferred by analogy to Ethyl Methanesulfonate (EMS)[2][3] |
| Reproductive Toxicity (Suspected) | - | Inferred by analogy to Ethyl Methanesulfonate (EMS)[5] |
| Organ Toxicity (Potential) | - | Inferred from metabolic potential of the thiophene ring[7] |
The Hierarchy of Controls: Beyond PPE
Before detailing PPE, it is crucial to implement higher-level safety controls. PPE is the last line of defense.
-
Elimination/Substitution: If possible, consider if a less hazardous alternative can be used.
-
Engineering Controls: These are the most critical physical controls for mitigating exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction workups, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]
-
Designated Area: Within the fume hood, establish a designated area for this work. This area should be clearly marked and decontaminated after each use.
-
-
Administrative Controls: These are procedural controls.
-
Standard Operating Procedure (SOP): A detailed, lab-specific SOP for handling this compound must be written and approved.
-
Training: All personnel must be trained on the hazards, this SOP, and emergency procedures before beginning work.
-
Personal Protective Equipment (PPE): Your Final Barrier
A complete PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 2: PPE Requirements for Handling this compound
| Task | Body Protection | Hand Protection | Eye & Face Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Lab coat | Single pair of nitrile gloves | Safety glasses with side shields | Not required |
| Weighing, Transfers, Solution Prep | Disposable, solid-front gown with knit cuffs (e.g., Tyvek) over flame-resistant lab coat | Double Gloves: Nitrile (inner) and Neoprene or Butyl Rubber (outer) | Indirectly vented chemical splash goggles AND a face shield | Not required inside a fume hood . For spills outside a hood, a NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters is required. |
| Reaction Workup & Purification | Disposable, solid-front gown with knit cuffs over flame-resistant lab coat | Double Gloves: Nitrile (inner) and Neoprene or Butyl Rubber (outer) | Indirectly vented chemical splash goggles AND a face shield | Not required inside a fume hood . |
| Waste Deactivation & Disposal | Disposable, solid-front gown with knit cuffs over flame-resistant lab coat | Double Gloves: Nitrile (inner) and Neoprene or Butyl Rubber (outer) | Indirectly vented chemical splash goggles AND a face shield | Not required inside a fume hood . |
Causality Behind PPE Choices:
-
Double Gloving: The inner nitrile glove provides a "last chance" barrier and alerts the user to a breach in the outer glove. The outer glove (neoprene or butyl rubber) is selected for its superior resistance to a broader range of chemicals and solvents.[9] Gloves should be changed immediately if contamination is suspected and always upon completion of the task.
-
Disposable Gown: A disposable, solid-front gown prevents the contamination of personal clothing and reusable lab coats. It can be easily removed and disposed of as hazardous waste in case of a splash.
-
Goggles and Face Shield: Chemical splash goggles provide a seal around the eyes to protect from splashes. The face shield adds a further layer of protection for the entire face from splashes or unexpected energetic reactions.[9]
Diagram 1: PPE Selection Workflow
Caption: PPE selection workflow based on task location and nature.
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It requires a meticulous operational plan and a robust disposal strategy that includes chemical deactivation.
Operational Workflow
-
Pre-Operation:
-
Assemble all necessary glassware, reagents, and equipment within the designated area of the fume hood.
-
Prepare a quenching solution (see Disposal Plan below) and have it ready.
-
Ensure a hazardous waste container for solid waste is in the fume hood.
-
Confirm the location of the nearest safety shower and eyewash station.
-
-
Handling:
-
Don the full required PPE ensemble.
-
To weigh the compound, tare a container on the balance, then move the container to the fume hood. Add the compound to the container inside the hood and securely close it before returning to the balance for weighing. This prevents contamination of the balance.
-
Use spatulas and glassware dedicated to this compound.
-
When making solutions, add the solvent to the vessel containing the compound slowly to avoid splashing.
-
-
Post-Operation:
-
Upon completion of the reaction or transfer, immediately proceed to the deactivation and disposal steps for any residual material and contaminated equipment.
-
Disposal Plan: Chemical Deactivation is Mandatory
As a reactive alkylating agent, this compound must be chemically neutralized before disposal.[4] Do not dispose of the active compound directly into waste streams.
Deactivation Solution: Prepare a fresh solution of 1 M sodium hydroxide (NaOH) with 20% (w/v) sodium thiosulfate (Na₂S₂O₃). The thiosulfate anion is a potent nucleophile that will react with and destroy the alkylating agent.
Deactivation Protocol:
-
Residual Compound/Reaction Quenching:
-
Cool the reaction vessel in an ice bath within the fume hood.
-
Slowly and carefully add the deactivation solution to the vessel with stirring. Be aware of the potential for an exothermic reaction.
-
Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete deactivation.
-
-
Contaminated Glassware:
-
Rinse contaminated glassware three times with a small amount of a compatible solvent (e.g., ethanol). Collect these rinses as hazardous waste.
-
Submerge the rinsed glassware in a bath of the deactivation solution for at least 24 hours.
-
-
Contaminated Solid Waste:
-
All disposable items (gloves, gowns, weighing paper, pipette tips) that have come into contact with the compound must be placed in a clearly labeled, sealed hazardous waste container for incineration. Do not attempt to decontaminate disposable PPE.
-
-
Final Waste Streams:
-
The deactivated liquid solution can be disposed of as hazardous aqueous organic waste, following institutional guidelines.
-
The decontaminated glassware can be washed normally after the deactivation period.
-
The sealed container of solid waste should be collected by your institution's EHS department.
-
Diagram 2: Waste Handling and Disposal Workflow
Caption: Decision workflow for the safe deactivation and disposal of waste.
Emergency Procedures
Spill Inside Fume Hood:
-
Alert others in the lab.
-
Use a spill kit appropriate for chemical spills (absorbent pads). Cover the spill with absorbent material.
-
Carefully add the deactivation solution to the absorbed spill, working from the outside in.
-
Collect all materials in a hazardous waste bag and wipe the area clean with the deactivation solution.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
-
Centers for Disease Control and Prevention. (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. NIOSH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3047723, this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
University of California Center for Laboratory Safety. (2012). Standard Operating Procedure: Pyrophorics - Aluminum alkyls. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine (6th ed.). BC Decker. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. NIOSH. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]
-
Anslyn Group. (n.d.). Anslyn Group Safety Manual. University of Texas at Austin. Retrieved from [Link]
- Angelici, R. J. (1998). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Organometallics, 17(22), 4809-4820.
- G. J. M. van Mierlo, et al. (2005). Evaluation of the toxic potential of ethyl methanesulphonate (EMS) on Hydra vulgaris. Toxicology in Vitro, 19(4), 489-495.
- Maier, A., et al. (2016). Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry. Toxicological Sciences, 151(1), 4-17.
- A. A. Sozen, et al. (2023). Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.). International Journal of Molecular Sciences, 24(13), 10897.
- Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1150-1155.
-
Pearson. (n.d.). Reactions of Pyrrole, Furan, and Thiophene. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2014). NIOSH Chemical Carcinogen Policy. NIOSH. Retrieved from [Link]
- G. R. Mohn, et al. (2007). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate.
-
Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. Retrieved from [Link]
- Kespohl, S., et al. (2022). A simple approach to assess the cancer risk of occupational exposure to genotoxic drugs in healthcare settings. Journal of Occupational Medicine and Toxicology, 17(1), 6.
-
Environmental Health and Safety, Princeton University. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]
Sources
- 1. This compound | C7H10O3S2 | CID 3047723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
